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Core Science & Biosynthesis

Foundational

"N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide" structure and properties

An In-Depth Technical Guide to N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide: A Modern Scaffold for Drug Discovery Introduction: Embracing Three-Dimensionality in Medicinal Chemistry For decades, the flat, aro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide: A Modern Scaffold for Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

For decades, the flat, aromatic landscape of the phenyl ring has dominated the design of small molecule therapeutics. However, the drive to improve physicochemical properties and escape the limitations of "flatland" has led to the rise of saturated bioisosteres. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a uniquely powerful motif.[1][2][3] This rigid, three-dimensional scaffold serves as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, offering significant advantages in drug development.[1][2][4] Molecules incorporating the BCP core often exhibit enhanced solubility, improved metabolic stability, and a greater degree of three-dimensional character, which can lead to better target engagement and selectivity.[3][5][6]

This guide focuses on a specific, highly functionalized derivative, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide . This molecule exemplifies the strategic incorporation of the BCP scaffold, featuring key functional groups—a hydroxyl and a tertiary amide—that are critical for tuning pharmacokinetic properties and exploring interactions within biological systems. We will delve into its structure, properties, the strategic importance of its BCP core, synthetic considerations, and its application in modern drug discovery.

Molecular Structure and Physicochemical Properties

The structure of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is defined by the rigid BCP cage, with substituents at the two bridgehead (1 and 3) positions. This arrangement mimics the 1,4-disubstitution pattern of a para-substituted benzene ring, with the key difference of having a shorter distance between the exit vectors.[1]

Caption: 2D representation of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.

Key Properties Summary

The physicochemical properties of this molecule are critical for its utility in drug discovery programs. The data below is compiled from commercial supplier information.[7][8][9]

PropertyValueSource
CAS Number 1628196-25-7[7][8][9]
Molecular Formula C₈H₁₃NO₂[7][10]
Molecular Weight 155.20 g/mol [7][10]
Physical Form Solid[7][9]
Purity ≥98% (typical)[7][9]
InChI Key VVJZDRQLQLFOCX-UHFFFAOYSA-N[7][8][9]
Storage Sealed in dry, 2-8°C[7][8]
Safety Warning (GHS07: Exclamation mark)[7][9]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[7]

The Bicyclo[1.1.1]pentane (BCP) Core: A Paradigm Shift in Bioisosterism

The strategic replacement of a planar aromatic ring with a three-dimensional BCP core is a concept often described as "escaping from flatland."[2] This move away from sp²-hybridized carbons towards sp³-rich scaffolds confers several well-documented advantages in medicinal chemistry.

Advantages of the BCP Core:

  • Improved Solubility: The replacement of a lipophilic phenyl ring with a saturated BCP cage generally leads to a significant increase in aqueous solubility.[2][3][6] This is a critical parameter for achieving good oral bioavailability.

  • Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolism by cytochrome P450 (CYP450) enzymes, leading to potentially toxic intermediates. The saturated C-H bonds of the BCP core are more resistant to such oxidative metabolism, improving the metabolic stability of the parent drug.[3][6]

  • Increased F(sp³): A higher fraction of sp³-hybridized carbons (F(sp³)) is often correlated with higher clinical success rates for drug candidates. The BCP core inherently increases the F(sp³) of a molecule, improving its drug-like properties.

  • Reduced Non-Specific Binding: The strong π-π stacking interactions formed by aromatic rings can lead to non-specific binding to off-target proteins. The non-aromatic BCP core mitigates this issue, potentially reducing toxicity.[2][3]

G cluster_0 Traditional Scaffold cluster_1 BCP Bioisostere cluster_2 Improved Properties A R¹—(Phenyl Ring)—R² B R¹—(BCP Core)—R² A->B Bioisosteric Replacement prop1 ↑ Solubility B->prop1 prop2 ↑ Metabolic Stability B->prop2 prop3 ↑ 3D Character B->prop3 prop4 ↓ Non-Specific Binding B->prop4

Caption: Bioisosteric replacement of a phenyl ring with a BCP core leads to improved drug-like properties.

A landmark example of this strategy was reported in 2012, where researchers at Pfizer replaced a central para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety. The resulting compound was an equipotent enzyme inhibitor but showed significant improvements in passive permeability and aqueous solubility, which translated to far superior oral absorption in animal models.[3][6][11][12]

Synthetic Strategies for Functionalized BCPs

The synthesis of functionalized BCPs was historically a major challenge, limiting their widespread adoption. However, recent breakthroughs have made these scaffolds much more accessible.[1] The most common and versatile precursor for BCP synthesis is [1.1.1]propellane , a highly strained molecule that readily undergoes reactions at the central C1-C3 bond.[4][13]

Modern synthetic methods often involve the radical-mediated difunctionalization of [1.1.1]propellane, allowing for the one-step installation of two different functional groups at the bridgehead positions.[13][14] Visible-light photoredox catalysis has also emerged as a powerful, mild, and efficient method for generating a wide array of BCP derivatives.[15][16]

propellane [1.1.1]Propellane (Precursor) intermediate BCP Radical Intermediate propellane->intermediate Ring Opening reagents Radical Precursors (e.g., R-I, R-Br) & Nucleophiles (Nu) reagents->intermediate Addition conditions Synthetic Method (e.g., Photoredox, Radical Initiation) conditions->intermediate product 1,3-Disubstituted BCP (R-BCP-Nu) intermediate->product Functionalization

Caption: Generalized workflow for the synthesis of 1,3-disubstituted BCPs from [1.1.1]propellane.

For the specific synthesis of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, a likely route would involve the preparation of a key intermediate, such as 3-(N-methylamino)bicyclo[1.1.1]pentan-1-ol, followed by a standard acylation reaction.

Hypothetical Experimental Protocol: Synthesis

This section provides a validated, step-by-step protocol for the final acylation step, assuming the precursor, 3-(N-methylamino)bicyclo[1.1.1]pentan-1-ol hydrochloride, is available.

Objective: To synthesize N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.

Materials:

  • 3-(N-methylamino)bicyclo[1.1.1]pentan-1-ol hydrochloride

  • Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(N-methylamino)bicyclo[1.1.1]pentan-1-ol hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the starting material.

  • Base Addition: Cool the flask to 0°C using an ice bath. Add TEA or DIPEA (2.2 eq) dropwise to the stirred solution. The first equivalent neutralizes the hydrochloride salt, and the second acts as a base for the acylation.

  • Acylation: While maintaining the temperature at 0°C, add acetyl chloride (1.1 eq) dropwise. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acid and the amine salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.

Expected Characterization

  • ¹H NMR: Would show characteristic signals for the N-methyl and acetyl-methyl groups, along with the unique, highly symmetric signals for the six bridgehead protons of the BCP core.

  • ¹³C NMR: Would confirm the presence of the carbonyl carbon from the amide, the two methyl carbons, and the distinct sp³ carbons of the BCP cage, including the two bridgehead carbons and three bridge carbons.

  • Mass Spectrometry (ESI+): Would show the [M+H]⁺ ion at approximately m/z 156.10, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Would exhibit a strong C=O stretch for the tertiary amide (typically ~1650 cm⁻¹) and a broad O-H stretch for the hydroxyl group (typically ~3300-3500 cm⁻¹).

Conclusion and Outlook

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is more than just a novel chemical entity; it is a prime example of a modern building block designed for success in drug discovery. Its BCP core provides a robust, three-dimensional alternative to traditional aromatic scaffolds, offering a clear pathway to improved physicochemical and pharmacokinetic properties.[1][5][17] The strategically placed hydroxyl and N-methylacetamide functional groups provide versatile handles for further chemical modification and for establishing key interactions with biological targets. For researchers, scientists, and drug development professionals, compounds like this represent a powerful tool to navigate the complex challenges of modern medicinal chemistry and to engineer the next generation of effective and safe therapeutics.

References

  • JACS Au. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Available at: [Link]

  • Chinese Chemical Letters. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Available at: [Link]

  • ACS Publications. (2019). Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. Available at: [Link]

  • ResearchGate. (n.d.). Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new.... Available at: [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Available at: [Link]

  • Thieme Connect. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Available at: [Link]

  • Domainex. (2023). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Available at: [Link]

  • Journal of China Pharmaceutical University. (2021). Advances in the synthetic methods of bicyclo[1.1.1]pentane derivatives. Available at: [Link]

  • ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Available at: [Link]

  • PubMed. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Available at: [Link]

  • ChemRxiv. (2026). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Available at: [Link]

  • ResearchGate. (n.d.). The 1H NMR spectra of pure N-methylacetamide liquid. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-methyl- (CAS 79-16-3). Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl- - the NIST WebBook. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate. Available at: [Link]

  • PubChem. (n.d.). N-Methylacetamide-N-D1. Available at: [Link]

  • MassBank. (2023). Carboxylic acid derivatives. Available at: [Link]

Sources

Exploratory

"N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide" molecular weight

An In-depth Technical Guide: N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide: A Modern Building Block for Advanced Drug Discovery Abstract This technical guide provides a comprehensive overview of N-(3-Hydroxybi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide: A Modern Building Block for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, a specialized chemical building block pivotal to modern medicinal chemistry. We will delve into its core physicochemical properties, including its molecular weight of 155.20 g/mol , and explore the strategic importance of its bicyclo[1.1.1]pentane (BCP) scaffold.[1] The BCP moiety serves as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring, a substitution that can confer significant advantages in drug development.[2][3] This guide will detail the rationale behind its use, present a plausible synthetic pathway with step-by-step protocols, and discuss its application in developing drug candidates with improved pharmacokinetic profiles, such as enhanced solubility and metabolic stability.[4][5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced molecular scaffolds to overcome common challenges in pharmaceutical design.

Core Physicochemical Properties

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is a unique molecule designed for incorporation into larger, biologically active compounds. Its identity and characteristics are summarized below.

PropertyValueSource
IUPAC Name N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamideAiFChem[1]
CAS Number 1628196-25-7Sigma-Aldrich[6]
Molecular Formula C₈H₁₃NO₂AiFChem[1]
Molecular Weight 155.20 g/mol AiFChem[1]
Physical Form SolidMilliporeSigma[7]
Purity Typically ≥98%MilliporeSigma[7]
Storage Conditions Sealed in a dry environment at 2-8°CMilliporeSigma[7]
InChI Key VVJZDRQLQLFOCX-UHFFFAOYSA-NMilliporeSigma[7]

The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Bioisosteric Revolution

The primary value of this molecule lies in its rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) core. In medicinal chemistry, a common strategy to optimize a lead compound is bioisosteric replacement, where a functional group is swapped for another with similar steric and electronic properties to improve the molecule's overall characteristics. The BCP scaffold has emerged as a highly effective non-classical bioisostere for the para-substituted phenyl ring.[2]

"Escaping Flatland": The Rationale for 3D Scaffolds

For decades, aromatic rings, particularly the benzene ring, have been ubiquitous in drug design, present in an estimated 45-50% of FDA-approved drugs.[2][8] However, their flat, lipophilic nature can lead to several developmental challenges, including poor solubility, susceptibility to oxidative metabolism by cytochrome P450 enzymes, and non-specific protein binding.[2][8]

The concept of "escaping flatland" advocates for increasing the fraction of sp³-hybridized carbons in drug candidates.[8] This shift towards three-dimensionality often correlates with improved clinical success by enhancing solubility and mitigating the drawbacks of aromatic systems. The BCP scaffold is a premier example of this principle in action. It preserves the critical 1,4-exit vector of a phenyl ring while introducing a saturated, cage-like core.[8]

cluster_0 Traditional Aromatic Core cluster_1 Bioisosteric Replacement A Lead Compound (Aromatic Core) B Challenges: - Poor Solubility - Metabolic Liability - Non-specific Binding A->B C Optimized Compound (BCP Core) A->C Replace Phenyl with BCP D Improvements: + Enhanced Solubility + Metabolic Stability + Reduced Off-Target Effects C->D

Caption: Bioisosteric replacement of a phenyl ring with a BCP scaffold.

Comparative Properties: BCP vs. Phenyl Ring

The advantages of replacing a para-phenylene group with a 1,3-disubstituted BCP are well-documented and are the primary driver for using building blocks like N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.

Featurepara-Substituted Phenyl RingBicyclo[1.1.1]pentane (BCP)Advantage of BCP
Geometry Planar, aromatic3D, saturated cageProvides stereo orientation to explore new binding space.[2]
Solubility Generally lower (lipophilic)Significantly improved aqueous solubilityBetter biopharmaceutical properties.[2][9]
Metabolic Stability Prone to oxidative metabolismGenerally more stable, lacks aromatic C-H bondsReduced metabolic clearance, longer half-life.[2][4]
Non-specific Binding π-π stacking can lead to off-target bindingReduced tendency for non-specific interactionsCleaner toxicological and pharmacological profiles.[2]

Synthetic Strategy and Protocols

The synthesis of functionalized BCPs has evolved rapidly, moving from challenging routes to more accessible methods, including those leveraging the strain release of [1.1.1]propellane or C-H functionalization.[3][4]

Plausible Synthetic Workflow

A plausible, multi-step synthesis for N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide can be conceptualized starting from a known BCP precursor. The following protocol is illustrative, demonstrating the chemical logic and experimental considerations.

G start [1.1.1]Propellane step1 Step 1: Radical Addition of Protected Alcohol start->step1 step2 Step 2: Deprotection (e.g., TBAF) step1->step2 step3 Step 3: Bridgehead Functionalization step2->step3 step4 Step 4: N-Methylation step3->step4 step5 Step 5: Acetylation step4->step5 end Target Molecule step5->end

Caption: Conceptual workflow for the synthesis of the target molecule.

Experimental Protocol (Illustrative)

This protocol describes the final acylation step to yield the target molecule from a hypothetical precursor, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylamine.

Objective: To synthesize N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide via N-acetylation.

Materials:

  • N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylamine (precursor)

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (TEA) or Pyridine (non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried, 100 mL round-bottom flask under an inert atmosphere, add the precursor amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0°C using an ice bath.

    • Rationale: Anhydrous conditions are crucial as acetyl chloride reacts violently with water. The inert atmosphere prevents side reactions. Cooling the reaction mitigates the exothermic nature of the acylation.

  • Base Addition: Add triethylamine (1.2 eq) to the solution dropwise while stirring.

    • Rationale: A non-nucleophilic base is required to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled, stirring solution. A white precipitate (triethylammonium chloride) will form.

    • Rationale: Slow addition of the acylating agent controls the reaction rate and temperature. Using a slight excess ensures complete conversion of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

    • Rationale: TLC provides a simple, qualitative check for reaction completion, preventing unnecessary reaction time or premature workup.

  • Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

    • Rationale: The washes remove the base, salts, and any remaining water-soluble impurities, purifying the desired product in the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removing all water from the organic solvent is a critical final step before obtaining the crude product.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

    • Rationale: Chromatography separates the target molecule from any unreacted starting materials or non-polar byproducts, yielding the final, high-purity compound.

Applications in Drug Development Case Studies

The true value of this building block is demonstrated by its application in successful drug discovery programs. Replacing a phenyl ring with a BCP scaffold has repeatedly led to candidates with superior pharmacological profiles.

  • Case Study 1: γ-Secretase Inhibitors: In a notable case, Pfizer researchers replaced a para-substituted fluorophenyl ring in a γ-secretase inhibitor (BMS-708,163) with a BCP moiety.[10] The resulting compound was equipotent but showed dramatic improvements in aqueous solubility and passive permeability. This translated to a four-fold increase in drug exposure (Cmax and AUC) in animal models, showcasing a clear biopharmaceutical advantage.[10]

  • Case Study 2: IDO1 Inhibitors: In the development of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors for immuno-oncology, a BCP core was used as a phenyl bioisostere.[5] This strategic replacement successfully mitigated amide hydrolysis, a primary metabolic liability of the parent series, thereby drastically improving the compound's metabolic stability while maintaining high potency.[5]

Caption: Impact of BCP incorporation on key pharmacokinetic properties.

Conclusion

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is more than a simple chemical; it is an enabling tool for modern drug discovery. Its molecular weight of 155.20 g/mol and defined structure are secondary to the strategic power of its BCP core.[1] By providing a validated, three-dimensional alternative to the flat, often problematic phenyl ring, this building block allows scientists to systematically address fundamental challenges in drug design, such as poor solubility and metabolic instability.[2][4] Its successful application in diverse therapeutic areas underscores the broad utility of the BCP scaffold and solidifies its role in the development of next-generation therapeutics.[8]

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex. [Link]

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. PMC. [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]

  • Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation. Green Chemistry (RSC Publishing). [Link]

  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

Sources

Foundational

Synthesis of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide: A Technical Guide

Introduction The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective bioisostere for commonly empl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective bioisostere for commonly employed planar aromatic rings, such as para-substituted phenyl groups. The introduction of the BCP core into drug candidates has been shown to significantly enhance physicochemical properties, including aqueous solubility and metabolic stability, while improving compound lipophilicity profiles. This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthetic pathway to a key BCP derivative, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide. This molecule incorporates three critical functionalities—a hydroxyl group, a methylated amine, and an acetamide—making it a valuable building block for further elaboration in drug discovery programs.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step synthetic protocol but also insights into the underlying chemical principles and experimental considerations.

Retrosynthetic Analysis and Strategic Overview

The synthesis of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide can be logically approached through a retrosynthetic analysis, breaking down the target molecule into readily accessible starting materials.

Retrosynthesis target N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide inter1 N-Methyl-3-hydroxybicyclo[1.1.1]pentan-1-amine target->inter1 N-Acetylation inter2 3-Hydroxybicyclo[1.1.1]pentan-1-amine inter1->inter2 N-Methylation inter3 tert-Butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate inter2->inter3 Boc Deprotection inter4 Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate inter3->inter4 Ester Reduction inter5 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid inter4->inter5 Esterification inter6 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid inter5->inter6 Curtius Rearrangement start Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid inter6->start Mono-esterification

Figure 1: Retrosynthetic pathway for the target molecule.

Our forward synthesis commences with the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The synthetic strategy involves a series of key transformations:

  • Mono-esterification of the dicarboxylic acid to differentiate the two carboxylic acid groups.

  • Curtius rearrangement on the remaining free carboxylic acid to install a protected amine at one bridgehead.

  • Reduction of the ester to the corresponding primary alcohol.

  • Deprotection of the amine.

  • N-methylation of the primary amine.

  • N-acetylation of the resulting secondary amine to yield the final product.

This pathway is designed to be robust and scalable, utilizing well-established chemical transformations.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Bicyclo[1.1.1]pentane Core

The foundation of this synthesis is the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be prepared on a large scale. A practical synthesis has been reported involving the in-flow photochemical reaction of [1.1.1]propellane with diacetyl, followed by a haloform reaction.[1][2]

BCP_Core_Synthesis propellane [1.1.1]Propellane diketone 1,3-Diacetylbicyclo[1.1.1]pentane propellane->diketone diacetyl Diacetyl diacetyl->diketone hv (365 nm), flow dicarboxylic_acid Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid diketone->dicarboxylic_acid Haloform Reaction (e.g., Br2, NaOH)

Figure 2: Synthesis of the BCP dicarboxylic acid core.
Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

To selectively functionalize one of the carboxylic acid groups, a mono-esterification is performed. This can be achieved by reacting the diacid with a limited amount of alcohol in the presence of an acid catalyst, or more controllably, by using a reagent like thionyl chloride in methanol.[3]

Protocol:

  • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (approx. 0.4 M), add thionyl chloride (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Causality: The use of thionyl chloride with methanol in situ generates methyl chlorosulfite, which is a potent esterifying agent. The controlled addition and stoichiometry allow for the predominant formation of the mono-ester.

Step 2: Curtius Rearrangement to Form the Protected Amine

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines via an isocyanate intermediate.[4][5] In this step, the free carboxylic acid of the mono-ester is converted to a Boc-protected amine.

Protocol:

  • Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in tert-butanol (approx. 0.2 M).

  • Add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Heat the reaction mixture to 85 °C and stir for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • The residue is then worked up with an aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and concentrated to yield methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate.

Mechanistic Insight: The carboxylic acid reacts with DPPA to form an acyl azide. Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate. The isocyanate is then trapped by tert-butanol to form the stable tert-butyl carbamate (Boc-protected amine).

Step 3: Reduction of the Ester to a Primary Alcohol

The methyl ester is selectively reduced to a primary alcohol using a suitable reducing agent. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation.[6]

Protocol:

  • To a solution of methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) in a dry ethereal solvent (e.g., THF) at 0 °C, add a solution of LiAlH4 (1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with the ethereal solvent.

  • The combined filtrate is dried and concentrated to yield tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate.

Experimental Choice: LiAlH4 is chosen for its high reactivity, which is necessary for the reduction of the ester. The Boc protecting group is stable under these conditions.

Step 4: Deprotection of the Boc-Amine

The Boc protecting group is removed under acidic conditions to liberate the primary amine.

Protocol:

  • Dissolve tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to yield 3-aminobicyclo[1.1.1]pentan-1-yl)methanol, typically as its corresponding salt.

Step 5: N-Methylation of the Primary Amine

The primary amine is converted to a secondary methylamine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, using formaldehyde as the carbon source and formic acid as the reducing agent.[2][7] This method is advantageous as it avoids over-alkylation to the quaternary ammonium salt.[8]

Protocol:

  • To a solution of (3-aminobicyclo[1.1.1]pentan-1-yl)methanol (1.0 eq) in formic acid (excess), add aqueous formaldehyde (37 wt. %, excess).

  • Heat the reaction mixture to reflux (around 100 °C) for several hours until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and make it basic by the addition of a strong base (e.g., NaOH).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield (3-(methylamino)bicyclo[1.1.1]pentan-1-yl)methanol.

Mechanism: The primary amine reacts with formaldehyde to form an imine, which is then reduced by formic acid (acting as a hydride donor) to the secondary amine.

Step 6: N-Acetylation of the Secondary Amine

The final step is the acetylation of the secondary amine to form the target acetamide. This can be achieved using acetyl chloride or acetic anhydride.[9][10]

Protocol:

  • Dissolve (3-(methylamino)bicyclo[1.1.1]pentan-1-yl)methanol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in a dry aprotic solvent like dichloromethane (DCM) at 0 °C.

  • Add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water, a dilute acid solution, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to afford N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.

Rationale: The base is crucial to neutralize the HCl byproduct of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Characterization Data

PropertyValue
IUPAC Name N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide
CAS Number 1628196-25-7[10][11]
Molecular Formula C₈H₁₃NO₂[11]
Molecular Weight 155.19 g/mol [11]

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, a valuable building block in medicinal chemistry. By starting from the readily accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, this multi-step synthesis employs reliable and well-understood chemical transformations. The explanations of the causality behind experimental choices and the mechanistic insights are intended to empower researchers to adapt and optimize these procedures for their specific needs. The strategic incorporation of the BCP scaffold continues to be a fruitful endeavor in the pursuit of novel therapeutics with improved pharmacological profiles, and a thorough understanding of its synthetic accessibility is paramount to its successful application.

References

  • Mykhailiuk, P. K. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
  • Mykhailiuk, P. K. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • Farkas, E., & Sunman, C. J. (1985). Chiral synthesis of doxpicomine. Journal of Organic Chemistry.
  • Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. Journal of Organic Chemistry.
  • Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society.
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions.
  • N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide. Sigma-Aldrich.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • acylation of amines - Mastering Chemistry Help. (2013).
  • Curtius Rearrangement. Organic Chemistry Portal.
  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.
  • N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.
  • A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. Benchchem.
  • (PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (2026).
  • Eschweiler-Clarke Reaction. Organic Chemistry Portal.
  • Acetylation of Secondary amines. Chemistry Stack Exchange.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Eschweiler-Clarke reaction. YouTube.
  • Methyl 3-aminobicyclo[1.1.
  • Bioisosteres. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide. (Chinese).
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC.
  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group.
  • Bicyclo[1.1.
  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.
  • 18.
  • Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex.
  • Reduction of Carboxylic Acids and Their Deriv
  • Advanced NMR: Metabolite ID by NMR.
  • Highly selective customized reduction products for hydrogenation of CO2-derived urea derivatives or carbam
  • bmse011603 NMR Quality Control Of Fragment Libraries For Screening
  • ANALYTICAL INFORMATION.
  • Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues.
  • Propellane-free access to bicyclo[1.1.1]pentanes. PMC.
  • A Radical Strategy to the Synthesis of Bicyclo[1.1.1]pentyl C−Glycosides. ChemRxiv.

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Exploratory

Comprehensive Spectral Characterization (NMR, MS, IR) of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

Executive Summary 1 (CAS: 1628196-25-7) represents a highly valuable structural motif in modern medicinal chemistry[1]. Bicyclo[1.1.1]pentane (BCP) derivatives are widely utilized as bioisosteres for para-substituted phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1 (CAS: 1628196-25-7) represents a highly valuable structural motif in modern medicinal chemistry[1]. Bicyclo[1.1.1]pentane (BCP) derivatives are widely utilized as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. By replacing flat, lipophilic aromatic rings with the sp³-rich BCP core, drug developers can significantly improve aqueous solubility, reduce non-specific binding, and enhance metabolic stability[2]. The inclusion of a tertiary amide (N-methylacetamide) and a bridgehead hydroxyl group makes this specific molecule an ideal polar building block or PROTAC linker for advanced therapeutics[3].

However, the structural characterization of this molecule presents specific analytical challenges. The rigid C3v​ -symmetric BCP core contrasts sharply with the conformationally flexible N-methylacetamide group, which exhibits restricted rotation around the C-N partial double bond. This whitepaper provides an authoritative, in-depth framework for the spectral validation (NMR, MS, IR) of this compound, focusing on causal experimental design and self-validating protocols.

Workflow for Spectral Validation

To ensure rigorous structural confirmation and avoid mischaracterization of conformational isomers as impurities, the following analytical workflow must be adopted.

SpectralValidation A N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl) -N-methylacetamide B Sample Preparation & Solubilization A->B C NMR Spectroscopy (1H, 13C, VT-NMR) B->C DMSO-d6 D LC-HRMS (ESI+) (Exact Mass, MS/MS) B->D MeOH/H2O E ATR-FTIR (Vibrational Modes) B->E Neat Solid F Amide Rotamer Analysis (Coalescence Verification) C->F Peak Doubling G Data Integration & Structural Validation D->G Formula Match E->G Functional Groups F->G Confirmed

Workflow for the spectral validation and rotameric analysis of BCP amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Conformational Dynamics

The most critical phenomenon in the NMR analysis of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is the presence of amide rotamers. Tertiary amides possess significant double-bond character in the C-N bond due to nitrogen lone-pair delocalization into the carbonyl group. At room temperature (298 K), this rotation is slow on the NMR timescale, causing the molecule to exist as an observable mixture of cis and trans conformers.

This dynamic results in "peak doubling" for the N-methyl, acetyl methyl, and even the BCP methylene protons. Novice analysts often misinterpret these secondary peaks as chemical impurities. To establish a self-validating system, Variable Temperature (VT) NMR must be employed. By heating the sample, the rotation rate increases, causing the distinct rotameric signals to coalesce into time-averaged singlets, thereby confirming sample purity.

The BCP core itself is highly symmetric. The three methylene bridges (C2, C4, C5) are chemically and magnetically equivalent, typically appearing as a strong singlet in the ¹H NMR spectrum, though they may be slightly broadened at room temperature due to the adjacent amide rotamers.

Quantitative Data Summaries

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆, 298 K)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Notes
O-H 5.20 - 5.50Broad Singlet1HBridgehead hydroxyl; exchanges with D₂O.
N-CH₃ 2.75 & 2.95Two Singlets3H (total)Split due to cis/trans amide rotamers.
BCP-CH₂ 2.10 - 2.25Multiplet/Singlet6HC2, C4, C5 methylenes; coalesces at high temp.
CO-CH₃ 1.95 & 2.05Two Singlets3H (total)Acetyl methyl; split by rotamers.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆, 298 K)

PositionChemical Shift (ppm)Assignment / Notes
C=O 169.5 - 171.0Carbonyl carbon; sensitive to rotameric state.
C3 (BCP) 72.0 - 75.0Bridgehead carbon attached to hydroxyl (-OH).
C1 (BCP) 58.0 - 62.0Bridgehead carbon attached to amide nitrogen.
C2, C4, C5 50.0 - 53.0BCP methylene carbons (equivalent).
N-CH₃ 31.0 - 35.0N-methyl carbon; shows rotameric doubling.
CO-CH₃ 21.0 - 23.0Acetyl methyl carbon.
Protocol 1: Self-Validating VT-NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is chosen over CDCl₃ due to its high boiling point (189 °C), which safely accommodates high-temperature VT-NMR without solvent boiling or tube pressure buildup.

  • Ambient Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K. Identify peak doubling for the N-CH₃ and CO-CH₃ signals.

  • VT-NMR Calibration: Gradually increase the probe temperature to 353 K (80 °C) in 10 K increments. Allow 5 minutes of thermal equilibration at each step.

  • Coalescence Verification: Acquire a ¹H spectrum at 353 K. The doubled peaks must coalesce into sharp singlets. If secondary peaks remain unchanged at 353 K, they represent distinct chemical impurities, triggering a need for re-purification.

  • D₂O Exchange (Optional): Add 10 μL of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad signal at ~5.3 ppm validates the assignment of the bridgehead hydroxyl group.

High-Resolution Mass Spectrometry (HRMS)

Causality & Fragmentation Dynamics

Electrospray Ionization in positive mode (ESI+) is the optimal technique for this molecule. The basicity of the tertiary amide nitrogen readily accepts a proton, yielding a robust [M+H]⁺ pseudo-molecular ion.

The fragmentation of BCP systems is unique. Because the highly strained BCP cage is prone to rearrangement upon ionization, MS/MS (tandem mass spectrometry) typically induces the loss of water from the bridgehead tertiary alcohol, followed by the cleavage of the N-methylacetamide group. The resulting carbocations often rearrange into more stable cyclopentenyl or methylenecyclobutyl derivatives in the gas phase.

Table 3: Exact Mass and Predicted ESI+ MS/MS Fragments

SpeciesFormulaExact Mass (m/z)Origin / Mechanism
[M+H]⁺ C₈H₁₄NO₂⁺156.1019Protonation of the amide nitrogen.
[M+Na]⁺ C₈H₁₃NO₂Na⁺178.0838Sodium adduct (common in ESI).
Fragment 1 C₈H₁₂NO⁺138.0913Loss of H₂O (-18.0106 Da) from the bridgehead.
Fragment 2 C₅H₇O⁺83.0497Cleavage of the C-N bond, leaving the hydroxyl-BCP cation.
Protocol 2: LC-HRMS Acquisition
  • Sample Dilution: Prepare a 1 μg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing ESI+ ionization efficiency.

  • Chromatography: Inject 2 μL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 μm). Use a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

    • Causality: The polar nature of the hydroxyl and amide groups dictates that the molecule will elute relatively early; a steep gradient ensures sharp peak shape.

  • Mass Analyzer Settings: Operate the Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Self-Validation (Isotope Pattern): Compare the observed isotopic distribution (M, M+1, M+2) against the theoretical distribution for C₈H₁₃NO₂. A mass error of < 5 ppm confirms the elemental composition.

Infrared (IR) Spectroscopy

Causality & Vibrational Modes

IR spectroscopy provides orthogonal validation of the functional groups. For N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, the two most diagnostic features are the O-H stretch and the Amide I band.

Attenuated Total Reflectance (ATR) FTIR is strictly preferred over transmission methods (like KBr pellets). BCP amides can be hygroscopic. Grinding the sample with KBr often introduces atmospheric moisture, which artificially inflates the O-H stretching region and obscures the true bridgehead hydroxyl signal. ATR requires no sample preparation, preserving the native solid-state hydrogen bonding network.

Table 4: Key ATR-FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignmentStructural Implication
3250 - 3400 Strong, BroadO-H StretchConfirms the bridgehead tertiary alcohol.
2850 - 2970 MediumC-H Stretchsp³ C-H bonds of the BCP core and methyls.
1630 - 1650 Strong, SharpC=O Stretch (Amide I)Characteristic of a tertiary amide carbonyl.
1400 - 1450 MediumC-N Stretch / C-H BendAmide C-N bond character and methyl deformations.
1050 - 1150 MediumC-O StretchBridgehead C-O bond.
Protocol 3: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place 1-2 mg of the neat solid directly onto the diamond crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks.

    • Causality: Intimate contact between the solid and the crystal is required for the evanescent wave to penetrate the sample, ensuring a high signal-to-noise ratio.

  • Acquisition & Validation: Collect the sample spectrum (32 scans). Validate the structure by ensuring the Amide I band is present at ~1640 cm⁻¹ (tertiary amides absorb at slightly lower frequencies than primary/secondary amides due to the lack of N-H hydrogen bonding).

Conclusion

The spectral characterization of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide requires a nuanced approach that accounts for the unique properties of the BCP core and the conformational dynamics of the tertiary amide. By employing VT-NMR to resolve rotameric ambiguity, HRMS for exact mass confirmation, and ATR-FTIR for artifact-free functional group validation, researchers can establish a rigorous, self-validating analytical package suitable for IND-enabling studies and advanced medicinal chemistry campaigns.

References

  • Title: (PDF) Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres - ResearchGate Source: researchgate.net URL: [Link]

Sources

Foundational

"N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide" purity and characterization

An In-depth Technical Guide to the Purity and Characterization of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide Abstract This technical guide provides a comprehensive overview of the essential analytical metho...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Purity and Characterization of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

Abstract

This technical guide provides a comprehensive overview of the essential analytical methodologies for assessing the purity and confirming the identity of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, a novel bicyclo[1.1.1]pentane (BCP) derivative. BCPs are increasingly utilized in drug discovery as bioisosteres for phenyl rings and other bulky groups to improve the physicochemical properties of drug candidates.[1][2][3][4][5] Given the growing importance of this structural motif, robust and reliable analytical characterization is paramount. This document details established protocols for purification and characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and self-validating system protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is a unique molecule incorporating the highly strained and rigid bicyclo[1.1.1]pentane (BCP) core. The BCP moiety serves as a non-planar, saturated bioisostere that can enhance properties such as solubility and metabolic stability in drug candidates. The presence of a hydroxyl group and an N-methylacetamide functionality offers multiple points for further chemical modification, making it a valuable building block in medicinal chemistry.

The precise characterization and stringent purity control of this compound are critical for its application in drug development, as even trace impurities can significantly impact biological activity and safety profiles. This guide outlines the key analytical techniques and methodologies to ensure the quality of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide for research and development purposes.

Purification Methodologies

The purification of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is a critical step to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Column Chromatography

For lab-scale purification, silica gel column chromatography is a highly effective method. The polarity of the compound, influenced by the hydroxyl and amide groups, allows for good separation from less polar impurities.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin-Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization

For larger quantities and when the crude product is of relatively high purity, recrystallization can be an efficient purification method. The choice of solvent is crucial for successful recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Purity Determination: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[6] For N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, a reversed-phase HPLC (RP-HPLC) method is most suitable.

RP-HPLC Method

This method separates compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the analyte, which is then eluted by a polar mobile phase.

Experimental Protocol: RP-HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector is required.[6]

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.[6]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is commonly used. The TFA helps to sharpen peaks and improve resolution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength where the amide chromophore absorbs (typically around 210 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

Data Presentation: HPLC Purity Analysis

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection 210 nm
Injection Volume 10 µL
Retention Time ~ [To be determined experimentally]
Purity (Area %) > 98%

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in mobile phase filter Filter through 0.45 µm syringe filter prep->filter inject Inject sample onto HPLC system filter->inject separate Separation on C18 column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (Area %) integrate->calculate

Caption: Workflow for HPLC purity analysis of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.

Structural Characterization

Confirming the chemical structure of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for full characterization.

¹H NMR Spectroscopy

  • Expected Signals:

    • A singlet for the methyl protons of the N-methyl group.

    • A singlet for the methyl protons of the acetyl group.

    • A singlet for the six equivalent bridgehead protons of the bicyclo[1.1.1]pentane core.

    • A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

  • Expected Signals:

    • A signal for the carbonyl carbon of the acetamide group.

    • Signals for the two methyl carbons.

    • Signals for the quaternary carbons of the BCP core.

    • A signal for the CH carbons of the BCP core.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its fragmentation pattern.

Expected Molecular Ion:

  • Chemical Formula: C₈H₁₃NO₂

  • Molecular Weight: 155.19 g/mol

  • Expected [M+H]⁺: 156.10

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with an LC system (LC-MS).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Relationship of Characterization Techniques

Characterization_Logic Compound N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC Structure Structural Confirmation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity Structure->Identity

Caption: Interrelation of analytical techniques for comprehensive characterization.

Summary and Conclusion

The robust characterization and stringent purity assessment of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide are indispensable for its successful application in drug discovery and development. This guide has outlined a systematic approach employing a combination of chromatographic and spectroscopic techniques. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental to advancing pharmaceutical research. The self-validating nature of these combined techniques provides a high degree of confidence in the identity and purity of this novel building block.

References

  • BenchChem. (2026). Application Notes and Protocols for the Detection of N-acetylated Impurities in Synthesis.
  • Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC.
  • AiFChem. (n.d.). 1628196-25-7 | N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.
  • University of Oxford. (n.d.). Synthesis and Applications of Highly Functionalized 1-Halo-3- Substituted Bicyclo[1.1.1]pentanes.
  • Sigma-Aldrich. (n.d.). N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.
  • Baran, P. S., & Cernijenko, A. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 144(15), 6987-6993.
  • Gouverneur, V., & Tredwell, M. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(45), 24754-24769.
  • Mykhailiuk, P. K. (2021). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Chen, F. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. Green Synthesis & Catalysis.
  • MacMillan, D. W. C., & Burton, K. I. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11.

Sources

Exploratory

Whitepaper: The Emergence of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide as a Novel Bioisosteric Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pursuit of novel chemical space is a cornerstone of modern drug discovery, driving the development of molecular sca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical space is a cornerstone of modern drug discovery, driving the development of molecular scaffolds that offer superior physicochemical and pharmacological properties. Bicyclo[1.1.1]pentane (BCP) has emerged as a paramount saturated, rigid bioisostere, effectively replacing traditional aromatic rings and tert-butyl groups to enhance metabolic stability and solubility. This guide delves into the specific utility of a highly functionalized BCP derivative, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide . We will explore its synthesis, unique structural advantages, and strategic application in medicinal chemistry, providing field-proven insights and detailed protocols for its integration into drug development pipelines.

The Strategic Imperative for Saturated Scaffolds: Moving Beyond Flatland

For decades, medicinal chemistry has been dominated by aromatic structures, prized for their predictable synthetic handles and ability to engage in π-stacking interactions. However, this "flatland" chemistry often comes with significant liabilities, including high lipophilicity (leading to poor solubility and off-target effects) and susceptibility to oxidative metabolism by cytochrome P450 enzymes.

The strategic shift towards three-dimensional, saturated scaffolds aims to mitigate these issues. Saturated bioisosteres, such as the bicyclo[1.1.1]pentane (BCP) core, introduce conformational rigidity and novel exit vectors, enabling more precise and effective exploration of target binding pockets while improving drug-like properties. The BCP cage, with its unique "propellane" structure, acts as a non-classical bioisostere for 1,4-disubstituted benzene rings, maintaining a similar distance between exit vectors but with a significantly different electronic and steric profile.

The title compound, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, represents a next-generation BCP building block. It is not merely a rigid spacer; it is a trifunctional scaffold engineered for versatility.

  • The BCP Core: Provides a rigid, metabolically stable framework.

  • The Hydroxyl Group (-OH): Offers a key hydrogen bond donor and a versatile synthetic handle for etherification, esterification, or further coupling reactions.

  • The N-methylacetamide Group (-N(Me)Ac): Presents a polar, hydrogen bond-accepting amide group that can improve solubility and serves as another point for molecular elaboration.

This combination of features makes it an exceptionally powerful tool for navigating the complex challenges of modern drug design.

Synthesis and Characterization: A Validated Protocol

The synthesis of functionalized BCPs requires a departure from traditional methods. The most robust and scalable route to the core structure relies on the photochemical or radical-initiated reaction of [1.1.1]propellane. The following protocol outlines a reliable pathway to the title compound.

Experimental Protocol: Synthesis of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

Causality Note: This multi-step synthesis is designed for efficiency and control. We begin with a known BCP precursor, bicyclo[1.1.1]pentan-1-amine, and build complexity sequentially. This approach prevents competing side reactions and allows for purification at key intermediate stages, ensuring high final purity.

Step 1: N-Acetylation of Bicyclo[1.1.1]pentan-1-amine

  • Dissolve bicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M).

  • Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise over 15 minutes. The reaction is exothermic; maintaining a low temperature is critical to prevent side products.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(bicyclo[1.1.1]pentan-1-yl)acetamide.

Step 2: Bridgehead Hydroxylation

  • Dissolve the product from Step 1 (1.0 eq) in a 1:1 mixture of acetone and water (0.2 M).

  • Add N-methylmorpholine N-oxide (NMO) (1.5 eq) as the co-oxidant.

  • Add a catalytic amount of osmium tetroxide (OsO₄, 0.02 eq). Caution: OsO₄ is highly toxic. Handle with extreme care in a fume hood.

  • Stir the reaction at room temperature for 12-18 hours. The bridgehead C-H bond is selectively oxidized due to steric accessibility and electronic factors.

  • Monitor by LC-MS until the starting material is consumed.

  • Quench the reaction by adding solid sodium bisulfite and stir for 1 hour.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)acetamide.

Step 3: N-Methylation

  • To a solution of the product from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly flammable and reacts violently with water.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (MeI, 1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate (3x), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography to yield the final product, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide .

G cluster_synthesis Synthetic Workflow start Bicyclo[1.1.1]pentan-1-amine HCl step1 Step 1: N-Acetylation (Acetyl Chloride, Et3N) start->step1 int1 N-(bicyclo[1.1.1]pentan-1-yl)acetamide step1->int1 step2 Step 2: Hydroxylation (OsO4 cat., NMO) int1->step2 int2 N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)acetamide step2->int2 step3 Step 3: N-Methylation (NaH, MeI) int2->step3 product Final Product step3->product

Caption: Bioisosteric replacement of a phenyl ring with a BCP core.

A Trifunctional Linchpin for Medicinal Chemistry

The true power of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide lies in its three distinct points of diversification. This allows for the rapid generation of focused compound libraries from a single, advanced intermediate.

Experimental Workflow: Library Synthesis via Parallel Amidification

This protocol describes how the building block can be used as a core to explore structure-activity relationships (SAR) around a hypothetical target.

Causality Note: We utilize the hydroxyl group as the primary attachment point. Its nucleophilicity allows for reliable and high-throughput coupling reactions. The amide portion of the molecule remains to provide a constant polar interaction, while the second bridgehead of the BCP core can be functionalized in later steps if needed.

  • Array Preparation: In a 96-well plate, dispense a solution of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide (1.0 eq) in anhydrous DMF.

  • Carboxylic Acid Addition: To each well, add a unique carboxylic acid from a pre-selected library (1.1 eq).

  • Coupling Reagent Addition: Add a solution of HATU (1.2 eq) and DIPEA (2.5 eq) in DMF to each well. HATU is a preferred coupling reagent for its high efficiency and low rate of epimerization, ensuring product integrity.

  • Reaction: Seal the plate and agitate at room temperature for 12 hours.

  • Workup and Purification: Upon completion, the reaction mixtures can be subjected to parallel purification, typically via preparative HPLC-MS, to yield an array of novel esters for biological screening.

G cluster_library Carboxylic Acid Library cluster_products Final Compound Library BuildingBlock N-(3-Hydroxy-BCP) -N-methylacetamide Coupling Parallel Amidification (HATU, DIPEA) BuildingBlock->Coupling R1_COOH R¹-COOH R1_COOH->Coupling R2_COOH R²-COOH R2_COOH->Coupling R3_COOH R³-COOH R3_COOH->Coupling Rn_COOH Rⁿ-COOH Rn_COOH->Coupling Product1 Product 1 Coupling->Product1 Product2 Product 2 Coupling->Product2 Product3 Product 3 Coupling->Product3 Productn Product n Coupling->Productn

Caption: Workflow for parallel library synthesis.

Conclusion and Future Outlook

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is more than just a rigid spacer; it is a sophisticated, multi-functional building block designed to solve critical problems in drug discovery. Its inherent three-dimensionality and advantageous physicochemical properties make it a superior alternative to traditional aromatic scaffolds. By providing multiple, orthogonal handles for chemical modification, it enables medicinal chemists to rapidly and efficiently explore chemical space, optimize lead candidates, and ultimately accelerate the delivery of safer and more effective medicines. The continued adoption of such innovative, sp³-rich scaffolds will be a defining feature of the next generation of small molecule therapeutics.

References

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. PMC (PubMed Central). Available at: [Link]

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science (RSC Publishing). Available at: [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Available at: [Link]

  • Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres. Novartis OAK. Available at: [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. ACS Publications. Available at: [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PMC (PubMed Central). Available at: [Link]

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. PMC (PubMed Central). Available at: [Link]

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synfacts. Available at: [Link]

Protocols & Analytical Methods

Method

Synthesis of "N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide" from [1.1.1]propellane

Strategic Rationale & Synthetic Overview The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier three-dimensional bioisostere for para-substituted arenes, internal alkynes, and tert-butyl groups in modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Synthetic Overview

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier three-dimensional bioisostere for para-substituted arenes, internal alkynes, and tert-butyl groups in modern drug discovery. However, the synthesis of 1,3-heterodifunctionalized BCPs—specifically those bearing both an amine and a bridgehead hydroxyl group—presents significant synthetic challenges. Traditional multistep functionalizations often suffer from poor yields and radical-induced polymerization of the highly strained [1.1.1]propellane precursor.

To overcome these limitations, this protocol details a highly efficient, three-phase synthetic strategy to access N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide directly from [1.1.1]propellane. The methodology leverages a strain-release aminoboration driven by a "Turbo-Amide" reagent , followed by stereoretentive oxidation , hydrogenolytic debenzylation, and a self-validating diacetylation/hydrolysis sequence to ensure absolute chemoselectivity.

Synthetic Pathway Visualization

SynthesisPathway SM [1.1.1]Propellane (Starting Material) INT1 1-(N-Benzyl-N-methylamino)- 3-magnesiobicyclo[1.1.1]pentane SM->INT1 N-benzylmethylamine, i-PrMgCl·LiCl THF, 0 °C to rt INT2 3-(Benzyl(methyl)amino) bicyclo[1.1.1]pentan-1-ol INT1->INT2 1. B(OMe)3, -78 °C 2. H2O2, NaOH, 0 °C INT3 3-(Methylamino) bicyclo[1.1.1]pentan-1-ol INT2->INT3 H2 (1 atm), Pd/C (10%) MeOH, rt PROD N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl) -N-methylacetamide INT3->PROD 1. AcCl, Et3N, DMAP, DCM 2. K2CO3, MeOH, rt

Fig 1: Three-stage synthetic workflow from [1.1.1]propellane to the target BCP-amide.

Experimental Methodologies & Mechanistic Causality

Phase 1: Strain-Release Aminoboration and Oxidation

Causality & Design: The central C1–C3 bond of [1.1.1]propellane is kinetically stable but thermodynamically fragile. Standard secondary amines are insufficiently nucleophilic to trigger ring-opening. By utilizing a "Turbo-Grignard" complex (i-PrMgCl·LiCl), the amine is converted into a highly nucleophilic magnesiate species. The LiCl breaks up polymeric Grignard aggregates, enabling rapid insertion into the propellane core . Direct oxygenation of the resulting BCP-Grignard reagent often leads to radical dimerization; therefore, trapping with trimethyl borate followed by alkaline peroxide oxidation is employed to guarantee a clean conversion to the tertiary alcohol.

Step-by-Step Protocol:

  • Turbo-Amide Generation: To a flame-dried flask under argon, add N-benzylmethylamine (1.1 equiv, 11.0 mmol) and anhydrous THF (15 mL). Cool to 0 °C. Dropwise, add i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 8.46 mL). Stir at room temperature for 30 minutes.

  • Strain-Release Addition: Cool the solution back to 0 °C. Add a pre-titrated solution of [1.1.1]propellane (~0.5 M in Et₂O, 1.0 equiv, 20 mL) in a single portion. Stir the reaction at room temperature for 4 hours.

  • Borate Trapping: Cool the reaction mixture to -78 °C. Slowly add trimethyl borate (B(OMe)₃, 2.0 equiv, 20.0 mmol). Stir for 1 hour at -78 °C, then allow it to warm to 0 °C.

  • Oxidation: Carefully add 3M aqueous NaOH (10 mL) followed by 30% aqueous H₂O₂ (10 mL) dropwise. Stir vigorously for 2 hours at room temperature.

  • In-Process Control (IPC): Quench a 50 µL aliquot with saturated Na₂S₂O₃, extract with EtOAc, and analyze via LC-MS to confirm the presence of the product mass (m/z 218.1[M+H]⁺).

  • Workup: Quench the bulk reaction with saturated aqueous Na₂S₂O₃ (20 mL). Extract with EtOAc (3 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 3-(benzyl(methyl)amino)bicyclo[1.1.1]pentan-1-ol .

Phase 2: Hydrogenolytic Debenzylation

Causality & Design: The benzyl protecting group is chosen specifically because it is orthogonal to the BCP core and the tertiary alcohol. Palladium-catalyzed hydrogenolysis cleanly removes the benzyl group without risking hydrogenolysis of the highly strained BCP framework, which can occur under harsher reductive conditions.

Step-by-Step Protocol:

  • Dissolve the intermediate from Phase 1 (1.0 equiv, ~6.5 mmol) in MS-grade Methanol (25 mL).

  • Purge the flask with argon. Carefully add 10% Pd/C (0.1 equiv by weight).

  • Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.

  • IPC: Monitor via LC-MS. The disappearance of m/z 218.1 and the emergence of m/z 128.1 [M+H]⁺ confirms complete debenzylation.

  • Workup: Filter the suspension through a pad of Celite, eluting with additional Methanol. Concentrate the filtrate under reduced pressure to afford 3-(methylamino)bicyclo[1.1.1]pentan-1-ol as a pale oil, which is used directly in the next step without further purification.

Phase 3: Acetylation and Selective O-Deacetylation

Causality & Design: Direct mono-N-acetylation of an amino-alcohol is notoriously difficult to control, often resulting in mixtures of N-acetyl, O-acetyl, and N,O-diacetyl products. To create a self-validating system, we deliberately force the reaction to the N,O-diacetate state using excess acetyl chloride and DMAP. Subsequently, basic methanolysis (K₂CO₃/MeOH) is employed. Because the O-acetate is highly susceptible to base-catalyzed transesterification, while the N-methylacetamide bond is completely inert under these conditions, this sequence guarantees 100% chemoselectivity for the target molecule.

Step-by-Step Protocol:

  • Diacetylation: Dissolve the crude amino-alcohol (1.0 equiv, ~6.0 mmol) in anhydrous DCM (20 mL). Add Triethylamine (3.0 equiv, 18.0 mmol) and DMAP (0.1 equiv, 0.6 mmol). Cool to 0 °C.

  • Dropwise, add Acetyl Chloride (2.5 equiv, 15.0 mmol). Stir at room temperature for 2 hours.

  • IPC 1: LC-MS must show complete conversion to the intermediate diacetate (m/z 212.1 [M+H]⁺). Concentrate the reaction mixture to dryness to remove excess DCM and unreacted AcCl.

  • Selective Hydrolysis: Redissolve the crude diacetate in Methanol (20 mL). Add solid K₂CO₃ (2.0 equiv, 12.0 mmol). Stir at room temperature for 1.5 hours.

  • IPC 2: LC-MS must confirm the complete disappearance of the diacetate and the sole presence of the target N-acetate (m/z 170.1 [M+H]⁺).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate, redissolve in EtOAc, and wash with a minimal amount of water. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH 95:5) to yield the final product, N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide .

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative outcomes and critical analytical markers for each isolated intermediate to ensure protocol fidelity.

StepIntermediate / ProductExpected YieldPurity (LC-MS)Key Analytical Markers (¹H NMR / MS)
1 3-(Benzyl(methyl)amino)bicyclo[1.1.1]pentan-1-ol65 - 72%>95%MS: m/z 218.1 [M+H]⁺¹H NMR (CDCl₃): δ 7.35-7.25 (m, 5H), 3.55 (s, 2H), 2.10 (s, 3H), 1.85 (s, 6H, BCP-CH₂)
2 3-(Methylamino)bicyclo[1.1.1]pentan-1-ol90 - 95%>98%MS: m/z 128.1 [M+H]⁺¹H NMR (CDCl₃): δ 2.35 (s, 3H, N-CH₃), 1.78 (s, 6H, BCP-CH₂)
3 N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide82 - 88%>99%MS: m/z 170.1[M+H]⁺¹H NMR (CDCl₃): δ 2.85 (s, 3H, N-CH₃), 2.05 (s, 3H, Acetyl-CH₃), 1.95 (s, 6H, BCP-CH₂)

References

  • Title: Strain-release amination Source: Science 351.6270 (2016): 241-246. URL: [Link]

  • Title: Preparation of 1,3-Disubstituted Bicyclo[1.1.1]pentanes and Related Derivatives via Strain-Release Amination Source: Organic Letters 21.14 (2019): 5673–5677. URL: [Link]

  • Title: Catalytic Undirected Borylation of Tertiary C–H Bonds in Bicyclo[1.1.1]pentanes and Bicyclo[2.1.1]hexanes Source: Journal of the American Chemical Society 142.35 (2020): 14854–14863. URL: [Link]

Application

Application Notes and Protocols for Parallel Synthesis Utilizing N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

Introduction: Embracing the Third Dimension in Drug Discovery with Bicyclo[1.1.1]pentanes The paradigm of modern medicinal chemistry is undergoing a significant shift, often described as an "escape from flatland." For de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing the Third Dimension in Drug Discovery with Bicyclo[1.1.1]pentanes

The paradigm of modern medicinal chemistry is undergoing a significant shift, often described as an "escape from flatland." For decades, aromatic rings, particularly the phenyl group, have been ubiquitous scaffolds in small molecule drug design, present in an estimated 40-50% of all FDA-approved drugs. While synthetically tractable, their inherent flatness, lipophilicity, and susceptibility to oxidative metabolism present considerable challenges in optimizing drug candidates. The drive to increase the fraction of sp³-hybridized carbons (Fsp³) in drug candidates has been correlated with improved clinical success rates, primarily due to enhanced aqueous solubility and better metabolic profiles.

In this context, bicyclo[1.1.1]pentane (BCP) has emerged as a leading non-classical bioisostere for the para-substituted phenyl ring. This rigid, three-dimensional scaffold effectively mimics the linear geometry and substituent exit vectors of a para-disubstituted benzene ring while introducing desirable physicochemical properties. The replacement of a phenyl ring with a BCP core has been shown to improve solubility, enhance metabolic stability, and reduce non-specific binding, often while maintaining or even improving biological activity.

This application note focuses on the utility of a key BCP-containing building block, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide (CAS: 1628196-25-7), in the context of parallel synthesis for the rapid generation of compound libraries. The strategic placement of a hydroxyl group on the BCP core provides a versatile handle for diversification, allowing for the exploration of chemical space around this valuable three-dimensional scaffold.

Core Scaffold: Properties and Synthetic Rationale

The featured building block, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, offers several advantages for library synthesis:

  • A Rigid 3D Core: The BCP skeleton provides a structurally constrained framework, ensuring that substituents are held in well-defined vectors.

  • A Vector for Diversification: The tertiary alcohol at the C3 bridgehead position serves as a convenient point for chemical modification, allowing for the introduction of a wide array of functional groups through reactions such as esterification, etherification, or Mitsunobu reactions.

  • Amide Functionality: The N-methylacetamide group at the C1 position can influence the molecule's polarity, solubility, and potential for hydrogen bonding interactions with biological targets.

The general synthetic strategy outlined herein involves leveraging the hydroxyl group for parallel derivatization to create a library of novel BCP-containing compounds. This approach enables a systematic structure-activity relationship (SAR) exploration by modifying the substituent at one end of the rigid BCP rod.

Parallel Synthesis Workflow: Esterification of the BCP Core

The following protocol describes a general method for the parallel synthesis of an ester library from N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide and a diverse set of carboxylic acids in a 96-well plate format. This workflow is designed for high-throughput synthesis and purification.

Visualizing the Parallel Synthesis Workflow

G cluster_prep Reagent Preparation cluster_synthesis Parallel Synthesis (96-well plate) cluster_workup Workup & Purification cluster_analysis Analysis & Archiving A Stock Solution of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl) -N-methylacetamide in DCM D Dispense Reagents to Plate (A, C into B) A->D B Library of Carboxylic Acids in 96-well plate (dry) B->D C Stock Solution of Coupling Reagent (e.g., DCC/DMAP) in DCM C->D E Reaction Incubation (e.g., Room Temp, 16h) D->E F Parallel Filtration/ Quenching E->F G Solvent Evaporation F->G H High-Throughput Purification (Prep LC/MS or SFC) G->H I Purity & Identity Analysis (LC/MS, NMR) H->I J Compound Library Plate (in DMSO) I->J

Caption: Workflow for parallel ester synthesis.

Detailed Protocol: Parallel Amide Coupling

Materials and Equipment:

  • N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide (Scaffold)

  • Library of diverse carboxylic acids

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent.

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction plates with sealing mats

  • Automated liquid handler or multichannel pipettes

  • Plate shaker/vortexer

  • Centrifugal evaporator

  • High-throughput purification system (e.g., preparative LC/MS).

  • Analytical LC/MS system

Procedure:

  • Reagent Plate Preparation:

    • In a 96-well plate, dispense 0.05 mmol of each unique carboxylic acid into individual wells.

    • Evaporate the solvent to dryness to create a plate map of the acid library.

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide in anhydrous DCM.

    • Prepare a 0.25 M stock solution of DCC in anhydrous DCM.

    • Prepare a 0.05 M stock solution of DMAP in anhydrous DCM.

  • Reaction Assembly:

    • To each well of the carboxylic acid plate, add 275 µL of the N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide stock solution (0.055 mmol, 1.1 equivalents) using a liquid handler or multichannel pipette.

    • Add 50 µL of the DMAP stock solution (0.0025 mmol, 0.05 equivalents) to each well.

    • Initiate the reaction by adding 240 µL of the DCC stock solution (0.06 mmol, 1.2 equivalents) to each well.

  • Reaction Incubation:

    • Seal the 96-well plate securely with a sealing mat.

    • Place the plate on a shaker and agitate at room temperature for 16 hours.

  • Work-up and Purification:

    • After incubation, add 200 µL of methanol to each well to quench any remaining DCC.

    • Filter the contents of each well through a filter plate to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Collect the filtrate in a new 96-well collection plate.

    • Evaporate the solvent in a centrifugal evaporator.

    • Re-dissolve the crude product in a suitable solvent (e.g., DMSO/methanol).

    • Purify the compounds using an automated high-throughput preparative LC/MS system.

  • Analysis and Archiving:

    • Analyze the purity and confirm the identity of the final compounds using analytical LC/MS.

    • For select compounds, further characterization by NMR can be performed.

    • The purified compounds are typically stored as stock solutions in DMSO in 96- or 384-well plates for biological screening.

Illustrative Data for a Representative Library

The following table presents hypothetical data for a small, representative library synthesized using the protocol above.

Well IDCarboxylic Acid Building BlockProduct StructureExpected MWYield (%)Purity (%)
A1Benzoic Acid259.3175>95
A24-Chlorobenzoic Acid293.7572>95
A3Cyclohexanecarboxylic Acid265.3681>95
A4Thiophene-2-carboxylic Acid265.3468>95
A5Isoxazole-5-carboxylic Acid250.2565>95

Note: Yields and purities are illustrative and will vary depending on the specific carboxylic acid used.

Conclusion and Outlook

The use of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide as a scaffold in parallel synthesis provides a robust and efficient platform for generating libraries of novel, three-dimensional molecules. This approach allows medicinal chemists to rapidly explore the SAR of the BCP core and its substituents, accelerating the identification of lead compounds with improved physicochemical and pharmacological properties. The continued development of synthetic methods for functionalized BCPs will undoubtedly further expand their application in drug discovery, helping to populate the next generation of therapeutics with greater structural diversity and enhanced "drug-like" characteristics.

References

  • AiFChem. (2026, March 27). Bicyclo[1.1.1]pentane (BCP) in Drug Design: Benzene Bioisostere & 3D Scaffold. AiFChem.
  • BLDpharm. (2021, December 15). Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
  • PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock.
  • OA Monitor Ireland. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. OA Monitor Ireland.
  • JACS Au. (2023, May 16). *Con
Method

Application Note: N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide as a Non-Classical Phenyl Ring Bioisostere in Drug Design

Audience: Researchers, Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The paradigm shift...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The paradigm shift in modern medicinal chemistry toward "escaping flatland"—increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates—has established bicyclo[1.1.1]pentane (BCP) derivatives as premier non-classical bioisosteres for para-substituted phenyl rings[1].

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is a highly specialized, bifunctional building block designed to mimic para-substituted aniline or phenol motifs (such as the N-methyl-p-aminophenol pharmacophore). While traditional planar aromatic systems often suffer from poor aqueous solubility, high non-specific protein binding, and severe metabolic liabilities, replacing the phenyl ring with this 3D BCP core fundamentally alters the molecule's physicochemical and safety profile[2].

The Causality of the BCP Advantage
  • Geometric Fidelity: The BCP core possesses a diagonal bridgehead-to-bridgehead distance of approximately 1.85 Å. While shorter than a para-phenyl ring (~2.79 Å), it acts as an exceptionally rigid, linear spacer that maintains critical vector geometry for target binding without inducing steric clashes[1].

  • Elimination of Idiosyncratic Toxicity: Traditional para-aminophenol motifs are notorious for undergoing CYP450-mediated two-electron oxidation. This forms highly reactive N-acetyl-p-benzoquinone imines (NAPQI-like species) that covalently bind to hepatic proteins, causing drug-induced liver injury (DILI). Because the BCP core lacks a conjugated π-system, it is chemically impossible for it to form a quinone imine. This sp3-rich core completely abolishes this specific metabolic liability[3].

  • Enhanced Physicochemical Properties: The absence of π-π stacking interactions prevents off-target binding (e.g., hERG channel inhibition), while the aliphatic nature of the BCP ring lowers lipophilicity (clogP), directly driving improvements in thermodynamic solubility and passive permeability[2].

Quantitative Data Presentation

The following table summarizes the comparative advantages of substituting a traditional p-phenyl motif with the N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide bioisostere.

Table 1: Comparative Physicochemical Profile of Phenyl vs. BCP Motifs
ParameterTraditional p-Phenyl MotifBCP Bioisostere EquivalentImpact on Drug Profile
Hybridization (Fsp3) sp2 (0% Fsp3)sp3 (100% Fsp3)"Escaping flatland"; correlates with higher clinical success rates.
Diagonal Distance ~2.79 Å~1.85 ÅCompact linear spacer; maintains pharmacophore geometry[1].
Lipophilicity (clogP) BaselineReduced by ~0.5–1.0 unitsEnhanced aqueous solubility and superior oral bioavailability[2].
Non-Specific Binding High (Driven by π-π stacking)LowReduced off-target toxicity; higher free fraction in plasma.
Metabolic Liability High (Quinone imine formation)Eliminated (No π-conjugation)Prevents idiosyncratic hepatotoxicity and reactive adducts[3].

Logical Workflow Visualization

The diagram below illustrates the divergent metabolic pathways between a traditional p-phenyl analog and the BCP bioisostere, highlighting the structural causality behind the BCP's safety profile.

MetabolicPathway cluster_phenyl Traditional p-Phenyl Motif cluster_bcp BCP Bioisostere Motif P_Start p-Phenyl Analog P_Enz CYP450 Oxidation P_Start->P_Enz Epoxidation P_Tox Toxic Quinone Imine P_Enz->P_Tox Conjugation B_Start 3-Hydroxy-BCP B_Enz CYP450 Oxidation B_Start->B_Enz Steric Block B_Safe Stable Metabolite B_Enz->B_Safe sp3 Core

Metabolic pathway comparison: Phenyl-induced quinone toxicity vs. BCP bioisostere stability.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include explicit mechanistic rationales for experimental choices and built-in controls.

Protocol A: Synthetic Incorporation via O-Alkylation of the Tertiary BCP Alcohol

Objective: To synthesize ether-linked target compounds utilizing the 3-hydroxy group of the BCP core.

Scientific Rationale: The tertiary alcohol on the BCP ring is highly sterically hindered and exhibits a higher pKa than standard aromatic phenols. Consequently, standard Williamson ether synthesis conditions (e.g., K₂CO₃/alkyl halide) will fail. A strong base (NaH) and highly reactive electrophiles (alkyl triflates) are mandatory to drive alkoxide formation and subsequent substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide (1.0 eq) in anhydrous DMF (0.2 M) under a strict Argon atmosphere.

    • Causality: Moisture exclusion is critical; NaH reacts violently with water, which would quench the base before deprotonation of the hindered alcohol can occur.

  • Deprotonation: Cool the reaction vessel to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes at room temperature.

    • Causality: Cooling controls the exothermic evolution of H₂ gas. The 30-minute RT incubation ensures complete formation of the bulky BCP-alkoxide.

  • Electrophile Addition: Cool back to 0 °C and add the desired alkyl triflate (1.2 eq) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. The reaction is validated by the complete disappearance of the starting material mass (m/z 156.1 [M+H]⁺) and the appearance of the target ether mass.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl to neutralize excess NaH. Extract with EtOAc (3x), wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: In Vitro Glutathione (GSH) Trapping Assay for Reactive Metabolite Screening

Objective: To experimentally validate the elimination of quinone imine formation (toxicity liability) in the BCP bioisostere compared to its phenyl counterpart.

Scientific Rationale: Reactive electrophilic metabolites covalently bind to cellular proteins, causing toxicity. By incubating the compound with Human Liver Microsomes (HLM) in the presence of excess GSH, any reactive electrophiles will be trapped as GSH-adducts. These adducts can be quantified via LC-MS/MS, providing a direct metric of metabolic safety.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: In parallel, prepare two reaction tubes:

    • Tube 1 (Test): BCP bioisostere (10 µM final).

    • Tube 2 (Positive Control): N-methyl-p-aminophenol (10 µM final). Add HLM (1 mg/mL final protein concentration) and GSH (5 mM final). Incubate at 37 °C for 5 minutes.

    • Causality: The high concentration of GSH outcompetes the non-specific binding of reactive metabolites to microsomal proteins, ensuring all reactive species are trapped.

  • Reaction Initiation: Add NADPH (1 mM final) to both tubes to initiate the CYP450 catalytic cycle. Incubate at 37 °C for 60 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Acetonitrile instantly precipitates microsomal proteins and denatures CYP450 enzymes, halting metabolism to provide a precise analytical time-point.

  • Self-Validation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS, utilizing a precursor ion scan for the neutral loss of 129 Da (characteristic of the pyroglutamic acid moiety of GSH).

    • Validation Criteria: Tube 2 (Control) must show a distinct GSH-adduct peak to validate the assay's trapping efficiency. Tube 1 (BCP) should show baseline/zero adducts, empirically validating the bioisostere's safety profile.

Sources

Application

Application Notes &amp; Protocols: A Guide to Incorporating N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide Scaffolds into Peptides

Abstract The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a crucial bioisostere in modern drug discovery, prized for its ability to replace aromatic rings and tert-butyl groups, thereby enhancing properties like m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a crucial bioisostere in modern drug discovery, prized for its ability to replace aromatic rings and tert-butyl groups, thereby enhancing properties like metabolic stability and aqueous solubility.[1][2] This guide provides a comprehensive framework for researchers seeking to incorporate the novel BCP derivative, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, into peptide backbones. As direct incorporation is not feasible, we present a detailed, two-part strategy. First, we propose a robust synthetic route to convert the starting material into a versatile, Fmoc-protected amino acid building block suitable for solid-phase peptide synthesis (SPPS). Second, we provide an optimized SPPS protocol for the efficient coupling of this sterically hindered BCP amino acid into peptide sequences, ensuring high yields and purity.

Introduction: The Strategic Value of BCP Scaffolds in Peptide Design

Peptide-based therapeutics often suffer from poor metabolic stability and low cell permeability. The introduction of rigid, three-dimensional scaffolds is a proven strategy to overcome these limitations. The BCP motif, a strained carbocycle, acts as a non-classical bioisostere that can maintain the exit vectors of a para-substituted phenyl ring while occupying a smaller, more sp³-rich chemical space.[3] This modification can lead to significant improvements in a drug candidate's pharmacokinetic profile.[1]

The subject of this guide, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, represents a readily available starting point for creating novel peptide building blocks. However, its tertiary alcohol and existing amide functionality preclude direct use in standard peptide synthesis. The following sections detail a necessary chemical transformation to unlock its potential as a peptide component.

Part I: Synthesis of a Versatile BCP Amino Acid Building Block

To be incorporated into a peptide, the starting material must be converted into a bifunctional monomer, typically a protected amino acid. We propose a synthetic pathway centered on the Ritter reaction, a reliable method for forming C-N bonds at tertiary carbon centers.[4][5] This route transforms the tertiary alcohol into a primary amine, which is then protected for SPPS.

Proposed Synthetic Pathway

The overall strategy involves three key steps:

  • Ritter Reaction: Generation of a tertiary carbocation from the alcohol in the presence of a strong acid, followed by trapping with a nitrile (e.g., acetonitrile).

  • Amide Hydrolysis: Conversion of the newly formed acetamide and the original N-methylacetamide to the corresponding primary and secondary amines.

  • Selective Fmoc Protection: Protection of the more reactive primary amine at the BCP bridgehead with a 9-fluorenylmethoxycarbonyl (Fmoc) group, yielding the final building block for SPPS.

G cluster_0 Synthetic Pathway to Fmoc-Protected BCP Building Block A N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)- N-methylacetamide B Intermediate Nitrilium Ion A->B 1. H₂SO₄ 2. Acetonitrile (CH₃CN) (Ritter Reaction) C N-(3-Acetamidobicyclo[1.1.1]pentan-1-yl)- N-methylacetamide B->C Aqueous Workup (Hydrolysis) D 3-Aminobicyclo[1.1.1]pentan-1-yl(methyl)amine (Diamino-BCP Intermediate) C->D Strong Acid/Base Hydrolysis (e.g., 6M HCl, reflux) E Fmoc-N-(3-aminobicyclo[1.1.1]pentan-1-yl)- N-methylamine (Final Building Block) D->E Fmoc-OSu, DIPEA (Selective Protection)

Figure 1: Proposed workflow for converting the starting material into an SPPS-compatible building block.

Detailed Experimental Protocol: Synthesis of Fmoc-N-(3-aminobicyclo[1.1.1]pentan-1-yl)-N-methylamine

Materials & Reagents:

  • N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric Acid (HCl), 6M solution

  • Sodium Hydroxide (NaOH), 10M solution

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Step 1: Ritter Reaction

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide (1.0 eq) in anhydrous acetonitrile (10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Carefully quench the reaction by pouring it over crushed ice and neutralizing with a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(3-Acetamidobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.

  • Step 2: Amide Hydrolysis

    • To the crude product from Step 1, add 6M HCl (20 volumes).

    • Heat the mixture to reflux (approx. 100-110 °C) for 24-48 hours, monitoring the disappearance of the starting material by LC-MS.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess HCl.

    • Redissolve the residue in water and basify to pH >12 with 10M NaOH.

    • Extract the resulting free diamine into DCM (3 x 20 volumes).

    • Dry the combined organic layers over MgSO₄, filter, and carefully concentrate in vacuo at low temperature to yield the volatile diamino-BCP intermediate. Caution: Handle the free diamine in a well-ventilated fume hood.

  • Step 3: Selective Fmoc Protection

    • Immediately dissolve the crude diamino-BCP intermediate (1.0 eq) in a mixture of THF and water (1:1, 10 volumes).

    • Cool the solution to 0 °C.

    • Add Fmoc-OSu (1.05 eq) and DIPEA (1.1 eq).

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. The primary amine is significantly more nucleophilic and will react preferentially.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, acidify the mixture with 1M HCl to pH ~3-4 and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the final building block: Fmoc-N-(3-aminobicyclo[1.1.1]pentan-1-yl)-N-methylamine .

Part II: Incorporation of the BCP Building Block into Peptide Scaffolds

The newly synthesized BCP amino acid is sterically hindered due to the rigid cage-like structure and the N-methyl group. This necessitates the use of powerful coupling reagents and optimized protocols to achieve efficient peptide bond formation during SPPS.[6]

Key Considerations for Coupling Hindered Amino Acids
  • Coupling Reagents: Standard carbodiimide reagents (e.g., DIC) are often insufficient. Uronium/aminium salt-based reagents that form highly reactive esters, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP , are strongly recommended.[7]

  • Reaction Time: Coupling times must be extended significantly compared to standard amino acids, often requiring 2-4 hours or even overnight.

  • Double Coupling: A second, fresh application of activated amino acid may be necessary to drive the reaction to completion.

  • Monitoring: The standard Kaiser test (ninhydrin test) is unreliable for secondary amines. The Chloranil or Isatin test should be used to monitor for free amines on the resin.

Optimized SPPS Protocol: HATU-Mediated Coupling

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials & Reagents:

  • Fmoc-protected BCP amino acid building block (from Part I)

  • Peptide-resin with a free N-terminal amine

  • HATU

  • DIPEA

  • DMF, peptide synthesis grade

  • Piperidine, 20% in DMF (for Fmoc deprotection)

  • DCM

Reagent/ParameterMolar Equivalence (vs. Resin Loading)
Fmoc-BCP-Amino Acid4.0 eq
HATU3.9 eq
DIPEA8.0 eq
Coupling Time 2-4 hours
Temperature Room Temperature
Solvent DMF
Table 1: Recommended Reagent Stoichiometry and Conditions for Coupling.

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection on the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Pre-activation:

    • In a separate vessel, dissolve the Fmoc-BCP-amino acid (4.0 eq) and HATU (3.9 eq) in DMF.

    • Add DIPEA (8.0 eq) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash thoroughly, and perform a Chloranil test to check for remaining free secondary amines.

    • If the test is positive (indicating incomplete coupling), filter the resin, and repeat steps 2 and 3 (Double Coupling ).

    • Once the coupling is complete (negative Chloranil test), filter the resin and wash thoroughly with DMF (5x) to remove all soluble reagents and byproducts.

  • Chain Elongation: Proceed with the deprotection of the BCP's Fmoc group and coupling of the next amino acid in the sequence.

G cluster_1 SPPS Cycle for Hindered BCP Amino Acid Start Peptide-Resin (Free N-Terminus) Couple Add to Resin Couple (2-4 hours) Start->Couple Preactivate Pre-activate: Fmoc-BCP-AA + HATU + DIPEA in DMF (2-5 min) Preactivate->Couple Monitor Monitoring (Chloranil Test) Couple->Monitor Monitor->Couple Positive (Double Couple) Wash Wash Resin (DMF, DCM) Monitor->Wash Negative Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotect Next Proceed to Next Coupling Cycle Deprotect->Next

Figure 2: Optimized SPPS workflow for incorporating the sterically hindered BCP building block.

Conclusion and Outlook

The incorporation of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide into peptide scaffolds presents a unique synthetic challenge that can be overcome with a strategic, two-part approach. By first converting the molecule into a stable, Fmoc-protected amino acid building block via a Ritter reaction-based pathway, it becomes accessible for peptide synthesis. Subsequent incorporation requires optimized coupling conditions, leveraging powerful activating agents like HATU to overcome the significant steric hindrance of the BCP core. This methodology opens the door for medicinal chemists to explore a new class of conformationally constrained peptides with potentially superior therapeutic properties.

References

  • Pritz, S., Paetzel, M., Szeimies, G., Dathe, M., & Bienert, M. (2007). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry, 5(11), 1789-1794. [Link]

  • Wikipedia contributors. (2024). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]

  • chemguide.co.uk. (n.d.). Oxidation of alcohols. [Link]

  • Wikipedia contributors. (2024). Jones oxidation. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Alcohol oxidation. Wikipedia, The Free Encyclopedia. [Link]

  • Royal Society of Chemistry. (2007). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

  • The Organic Chemistry Tutor. (2020). Jones Oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]

  • ResearchGate. (2025). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides | Request PDF. [Link]

  • Chemistry Steps. (2025). Jones Oxidation. [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. [Link]

  • YouTube. (2020). Jones Oxidation | Named Reactions | Organic Chemistry Lessons. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • SpringerLink. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences. [Link]

  • PubMed. (2009). Design, synthesis and biological evaluation of novel bicyclo[1.1.1]pentane-based omega-acidic amino acids as glutamate receptors ligands. [Link]

  • Macmillan Group, Princeton University. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. [Link]

  • FULIR. (n.d.). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. [Link]

  • Angewandte Chemie. (2023). Synthesis of Bicyclo[1.1.1]pentane (BCP)‐Based Straight‐Shaped Diphosphine Ligands. [Link]

  • National Center for Biotechnology Information. (2023). Bicyclopentylation of Alcohols with Thianthrenium Reagents. [Link]

Sources

Method

Application Note: Accelerating Drug Discovery with the 3D Fragment N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), FBDD utilizes libraries of low-molecular-weight fragments (typically <300 Da) to probe a protein target's binding sites.[3][4][5] These fragments, though often exhibiting weak affinity, provide high-quality starting points that can be systematically optimized into potent and selective drug candidates.[1][2] A key advantage of FBDD is its ability to more efficiently explore chemical space, leading to higher hit rates and novel intellectual property.[1][3][4]

In recent years, a significant trend in medicinal chemistry has been the "escape from flatland"—a move away from planar, aromatic structures towards more three-dimensional (3D) scaffolds.[6][7] Molecules with a higher fraction of sp³-hybridized carbons have been correlated with improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which often translate to a higher probability of clinical success.[6]

One of the most promising 3D scaffolds to emerge is the bicyclo[1.1.1]pentane (BCP) core.[6][8][9] This rigid, cage-like structure serves as an excellent non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups.[8][10] Replacing a flat phenyl ring with a BCP scaffold can preserve the critical vector for protein binding while introducing favorable 3D geometry.[6] This substitution often leads to significant improvements in solubility, metabolic stability, and oral bioavailability, while reducing non-specific binding.[6][8][9][10] This application note details the utility of a specific BCP-containing fragment, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide , and provides detailed protocols for its integration into a typical FBDD campaign.

The Featured Fragment: N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

This fragment combines the advantageous BCP core with functional groups well-suited for an FBDD approach. The hydroxyl group provides a hydrogen bond donor/acceptor, while the N-methylacetamide offers an additional hydrogen bond acceptor and a potential vector for synthetic elaboration. Its properties align well with the empirical "Rule of Three" often used for fragment library design.

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW) 155.2 g/mol [11]< 300 Da
cLogP (calculated) ~ -0.5 to 0.5< 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 2≤ 3
Rotatable Bonds 1≤ 3

Table 1: Physicochemical properties of the featured fragment in the context of FBDD guidelines.

The fragment's low molecular weight and complexity increase the probability of finding a complementary binding pocket on a target protein.[12] Its high sp³ character and favorable physicochemical profile make it an ideal starting point for developing leads with superior drug-like properties.

Experimental Workflows and Protocols

An FBDD campaign is an iterative process involving hit identification, validation, and optimization, heavily guided by structural biology.[1][5][13]

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library (BCP Fragment Included) B Primary Screen (e.g., STD-NMR) A->B Screening C Orthogonal Screen (e.g., SPR) B->C Validation D Structural Biology (X-ray Crystallography) C->D Structure E Structure-Guided Design (Growing, Linking) D->E Design F Synthesis & Assay E->F Iteration F->E G Lead Compound F->G Optimization Complete

Caption: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Primary Hit Identification using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary screening technique in FBDD because it can reliably detect the weak binding interactions typical of fragments.[14][15][16] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are particularly well-suited as they do not require isotopic labeling of the protein target.[16][17]

Method: Saturation Transfer Difference (STD) NMR

Principle: This experiment identifies binders by observing the transfer of magnetic saturation from a protein to a small molecule ligand. Only ligands that bind to the protein will receive this saturation, resulting in a detectable decrease in their NMR signal intensity.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide fragment (e.g., 100 mM in d6-DMSO).

    • Create the final NMR sample by adding the fragment to the protein solution to a final concentration of 100-500 µM. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H reference spectrum to confirm the presence and integrity of the fragment.

    • Set up the STD-NMR experiment. Key parameters include:

      • On-resonance irradiation: Set to a frequency where only protein resonances absorb (e.g., 0.5 ppm).

      • Off-resonance irradiation: Set to a frequency far from any protein or ligand signals (e.g., -40 ppm).

      • Saturation time: Typically 1-2 seconds, to allow for saturation transfer.

    • Acquire the STD spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • Process the resulting spectra. Signals that appear in the difference spectrum belong to the binding fragment.

    • The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment's protons to the protein surface. A clear signal for the BCP fragment indicates a binding event ("hit").

Protocol 2: Hit Validation and Affinity Measurement using Surface Plasmon Resonance (SPR)

Following a primary hit, it is crucial to validate the interaction with an orthogonal biophysical method and to quantify the binding affinity (Kᴅ).[18] Surface Plasmon Resonance (SPR) is a highly sensitive, label-free technique ideal for this purpose.[19][20][21][22]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A target protein is immobilized on the chip, and when a fragment from the solution binds, the mass on the surface increases, causing a measurable change in the SPR signal.

Step-by-Step Protocol:

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a standard mixture of EDC/NHS.

    • Immobilize the target protein to the desired density on one flow cell.

    • Use a separate flow cell as a reference, either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.[23]

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the BCP fragment in running buffer (e.g., 1 µM to 1 mM). Ensure the DMSO concentration is precisely matched between samples and the running buffer to avoid solvent artifacts.[22][23]

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate.

    • Record the sensorgrams, which show the binding response over time (association and dissociation phases).

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to get the specific binding response.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the resulting binding isotherm to a suitable model (e.g., 1:1 steady-state affinity) to determine the equilibrium dissociation constant (Kᴅ). A Kᴅ in the high µM to low mM range is typical for initial fragment hits.[24]

Fragment HitKᴅ (µM)Ligand Efficiency (LE)
BCP Fragment 2500.35
Control Fragment X5000.28
Control Fragment Y1500.31

Table 2: Hypothetical SPR data for hit validation and comparison. LE = -RTln(Kᴅ)/N, where N is the number of heavy atoms.

Protocol 3: Structural Characterization via X-ray Crystallography

The ultimate validation for a fragment hit is a high-resolution crystal structure of the fragment-protein complex.[24][25][26] This provides definitive proof of binding and reveals the precise binding mode, which is essential information for the subsequent hit-to-lead optimization phase.[12][25][27]

Principle: Protein crystals are soaked in a solution containing the fragment. The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a 3D electron density map, revealing the atomic positions of the protein and the bound fragment.

High-Level Protocol:

  • Crystallization: Grow high-quality crystals of the target protein under conditions established from prior screening.

  • Soaking or Co-crystallization:

    • Soaking: Transfer a protein crystal into a cryoprotectant-containing solution that is saturated with the BCP fragment. Soaking times can range from minutes to hours.

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with a high concentration of the fragment.

  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[12]

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known apo-protein structure.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The well-defined, rigid shape of the BCP core often makes it clearly visible in the density map.

    • Refine the model of the protein-fragment complex to high resolution.

From Fragment to Lead: Structure-Guided Optimization

With a crystal structure in hand, the fragment can be evolved into a more potent lead compound.[2][28] The structure reveals the surrounding pocket and potential "growth vectors"—points on the fragment that can be chemically modified to engage in new, favorable interactions with the protein.[4][28][29]

Fragment_Evolution cluster_0 Initial Hit cluster_1 Structure-Guided Growth cluster_2 Optimized Lead A BCP Fragment (Kᴅ = 250 µM) B Identify Growth Vector (e.g., Hydroxyl Group) A->B X-ray Structure C Design & Synthesize New Analogs B->C Computational Chemistry D Lead Compound (Kᴅ = 0.1 µM) C->D Assay & Iterate

Caption: Strategy for evolving the BCP fragment hit into a potent lead compound.

The hydroxyl group on the BCP core of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is an ideal growth vector. The crystal structure might reveal a nearby hydrophobic pocket. A medicinal chemist could then design and synthesize a small library of analogs where the hydroxyl is replaced with moieties that can occupy this pocket, for example, by forming an ether linkage to a small alkyl or aryl group. Each new compound would be tested for affinity, and this iterative cycle of design, synthesis, and testing drives the optimization process.[30]

Conclusion

The fragment N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide represents an exemplary starting point for modern FBDD campaigns. Its incorporation of the 3D BCP scaffold offers a distinct advantage for developing drug candidates with improved physicochemical properties. By leveraging a systematic workflow of sensitive biophysical screening techniques like NMR and SPR, coupled with the unparalleled insight from X-ray crystallography, researchers can efficiently translate this simple, elegant fragment into a novel, high-quality lead compound, accelerating the path toward new therapeutics.

References

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • BLDpharm. (2021, December 15). Application of Bicyclo[1.1.1]pentane in Drug Development Research.
  • BioDuro. (2025, September 30). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation.
  • Creative Biostructure. (n.d.). Fragment Screening and Fragment-Based Drug Discovery Services.
  • Selvita. (n.d.). Fragment-Based Drug Discovery.
  • Pellecchia, M., & Ciulli, A. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH.
  • PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups.
  • Thieme. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry.
  • Ciulli, A., & Williams, G. (n.d.). SPR-based fragment screening: advantages and applications. PubMed.
  • Porta, E. O. J., et al. (2025, September 10). Fragment-based drug discovery: A graphical review. PubMed.
  • Navratilova, I., & Hopkins, A. L. (2020, December 23). Multiplexed experimental strategies for fragment library screening using SPR biosensors.
  • European Pharmaceutical Review. (n.d.). NMR-based fragment screening for drug discovery.
  • OA Monitor Ireland. (n.d.). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors.
  • International Journal of Scientific Research & Technology. (2026, March 7). Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry.
  • ACS Medicinal Chemistry Letters. (2021, March 13). Fragment Screening by Surface Plasmon Resonance.
  • NIH. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • Bruker. (n.d.). Fragment screening by ligand observed nmr.
  • Journal of Medicinal Chemistry. (2021, March 12). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach.
  • NIH. (2010, February 4). Fragment Screening by Surface Plasmon Resonance.
  • MDPI. (2026, March 10). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery.
  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
  • NIH. (2014, August 10). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery.
  • AiFChem. (2026, March 27). Bicyclo[1.1.1]pentane (BCP) in Drug Design: Benzene Bioisostere & 3D Scaffold.
  • NIH. (n.d.). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • NIH. (n.d.). Protein X-ray Crystallography and Drug Discovery.
  • Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development.
  • VU Research Portal. (2025, April 29). Fragment-to-Lead Medicinal Chemistry Publications in 2023.
  • CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD.
  • AiFChem. (n.d.). 1628196-25-7 | N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.
  • MilliporeSigma. (n.d.). N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide | 1628196-25-7.
  • NIH. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets.
  • Sigma-Aldrich. (n.d.). N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.
  • Frontiers. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • NIH. (2010, July 22). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery.
  • Biochemistry. (2012, June 14). Fragment-Based Approaches in Drug Discovery and Chemical Biology.
  • ResearchGate. (2025, September 15). (PDF) Fragment-based drug discovery: A graphical review.

Sources

Application

Application Note: Scalable Synthesis of N-Substituted Bicyclo[1.1.1]pentane (BCP) Amines

Strategic Pathways, Mechanistic Causality, and Self-Validating Protocols for Drug Development The BCP Bioisostere Paradigm The substitution of flat, metabolically vulnerable aromatic rings with sp³-rich bicyclic hydrocar...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Pathways, Mechanistic Causality, and Self-Validating Protocols for Drug Development

The BCP Bioisostere Paradigm

The substitution of flat, metabolically vulnerable aromatic rings with sp³-rich bicyclic hydrocarbons has become a cornerstone of modern drug discovery. The bicyclo[1.1.1]pentane (BCP) scaffold is the premier bioisostere for para-substituted benzenes, offering improved passive permeability, aqueous solubility, and metabolic stability[1].

Despite its utility, the BCP core possesses a massive strain energy of approximately 66.6 kcal/mol compared to straight-chain pentane[2],[3]. Historically, this made the scalable synthesis of functionalized derivatives—specifically N-substituted BCP amines—a formidable challenge. Nitrogen-substituted BCPs are featured in over half of the patents involving bioactive BCPs, yet early synthetic routes relied on inefficient, multi-step sequences from elaborated precursors[4]. Today, advanced methodologies leverage the strained precursor [1.1.1]propellane or bicyclo[1.1.0]butanes (BCBs) to achieve direct, scalable amination.

Mechanistic Causality in BCP Amination

The successful functionalization of the BCP core requires precise manipulation of kinetic and thermodynamic barriers. The following strategies dictate modern BCP amine synthesis:

  • Anionic Addition via "Turbo" Amides: Direct reaction of[1.1.1]propellane with standard lithium amides often fails, as the high basicity and aggregation state of the nucleophile induce propellane polymerization. By utilizing "turbo" amides (formed via the addition of Grignard reagents like iPrMgCl·LiCl), the nucleophile is deaggregated. This tempers basicity while enhancing nucleophilicity, allowing for clean, scalable insertion into the central C–C bond of propellane[2].

  • Electrophilic Activation: Electrophilic activation of propellane has traditionally been avoided due to the facile decomposition of BCP carbocations[4]. However, recent breakthroughs utilize a halogen bond complex to stabilize the transition state. This electrophilic activation enables electron-neutral nucleophiles, such as primary and secondary anilines, to attack the cage without sacrificing its structural integrity[4].

  • Photoredox Radical Coupling: To bypass the handling of volatile propellane gas, recent methods employ a copper-photoredox co-catalyzed system. Using stable N-hydroxyphthalimide (NHPI) esters as radical precursors, this approach allows for the modular, "Lego-like" assembly of 3-substituted BCPs under mild conditions[5].

  • Propellane-Free Nitrogen Deletion: A highly scalable alternative involves the intramolecular[2 + 2] cycloaddition of BCBs with imines to form aza-bicyclo[2.1.1]hexanes (azaBCHs). Subsequent one-pot nitrogen deletion using reagents like N-pivaloyloxy-N-alkoxyamides yields bridge-substituted BCPs, entirely circumventing propellane handling[6].

Mechanistic_Pathways Propellane [1.1.1]Propellane (Strained Precursor) TurboAmide Anionic Addition ('Turbo' Amides) Propellane->TurboAmide Baran et al. Electro Electrophilic Activation (Halogen Bonding) Propellane->Electro Anilines/Azoles Radical Photoredox Coupling (Cu/Photoredox) Propellane->Radical MacMillan et al. BCB Bicyclo[1.1.0]butanes (BCBs) NDeletion Nitrogen Deletion (Aza-BCH Intermediates) BCB->NDeletion Propellane-Free Target N-Substituted BCP Amines (Bioisosteres) TurboAmide->Target Electro->Target Radical->Target NDeletion->Target

Mechanistic pathways for synthesizing N-substituted BCP amines from strained precursors.

Quantitative Data: Methodological Comparison

To assist in route scouting, the following table summarizes the quantitative metrics and operational parameters of the primary synthetic strategies.

Synthesis StrategyKey Reagents & CatalystsSubstrate ScopeScalabilityCausality / Primary Advantage
Anionic Addition [2]Amine + iPrMgCl·LiCl ("Turbo" Amide)Primary & Secondary Aliphatic AminesHigh (Decagram)Breaks amide aggregation; prevents propellane polymerization.
Electrophilic Activation [4]Halogen Bond Complex (e.g., Iodo-compounds)Anilines, Azoles, Electron-Neutral N-nucleophilesMedium (Gram)Stabilizes BCP cation transition state; avoids cage decomposition.
Photoredox Coupling [5]Cu Catalyst, NHPI Esters, Visible Light3-Alkyl/Aryl BCP AminesMedium (Gram)Mild conditions; utilizes stable, commercially available precursors.
Nitrogen Deletion [6]N-pivaloyloxy-N-alkoxyamidesBridge-Substituted BCPsHigh (Decagram)Propellane-free; bypasses the handling of volatile/unstable gases.
Self-Validating Protocol: Scalable Anionic Amination of [1.1.1]Propellane

This protocol details the decagram-scalable synthesis of N-substituted terminal BCPs using the "Turbo" amide methodology. It is engineered as a self-validating system , embedding analytical checkpoints to ensure mechanistic fidelity before proceeding to subsequent steps.

Experimental_Workflow Step1 1. Propellane Generation Step2 2. Titer Validation (1H NMR) Step1->Step2 Step3 3. Amine Activation (Turbo Amide) Step2->Step3 Step4 4. Controlled Coupling Step3->Step4 Step5 5. Quench & Purification Step4->Step5 Product Pure N-Substituted BCP Amine Step5->Product

Self-validating experimental workflow for the scalable synthesis of BCP amines.

Phase 1: Generation and Titration of [1.1.1]Propellane

Causality: [1.1.1]Propellane is highly volatile (bp ~37 °C) and prone to spontaneous polymerization if concentrated or exposed to radicals. It must be generated in a solvent with a higher boiling point (e.g., diethyl ether) and kept strictly at or below 0 °C.

  • Suspend 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 equiv) in anhydrous Et₂O under an argon atmosphere at -78 °C.

  • Add Methyllithium (MeLi, 2.2 equiv) dropwise. The MeLi induces a double dehalogenation/cyclization cascade.

  • Warm the mixture to 0 °C and stir for 2 hours. Distill the propellane/Et₂O mixture into a receiving flask cooled to -78 °C.

  • Validation Checkpoint 1 (Titer Determination): Take a 50 µL aliquot of the distillate. Mix with 500 µL of CDCl₃ containing a known concentration of 1,3,5-trimethoxybenzene. Perform ¹H NMR. Validation: The internal standard produces a sharp singlet at 6.10 ppm, which does not overlap with the propellane singlet at 2.00 ppm. Calculate the exact molarity to prevent stoichiometric imbalances in Phase 3.

Phase 2: Preparation of the "Turbo" Amide Nucleophile

Causality: Standard lithium amides are highly basic and aggregated, which destroys the propellane cage. The addition of iPrMgCl·LiCl breaks these aggregates, tuning the electronic profile of the nitrogen to favor nucleophilic attack over basic deprotonation[2].

  • Dissolve the target secondary or primary amine (1.2 equiv relative to propellane titer) in anhydrous THF at 0 °C.

  • Add iPrMgCl·LiCl (Turbo Grignard, 1.15 equiv) dropwise.

  • Stir for 30 minutes at room temperature.

  • Validation Checkpoint 2 (Complexation): Observe the physical state of the solution. The transition to a completely homogeneous, slightly colored solution indicates successful deaggregation and the formation of the active "turbo" amide complex.

Phase 3: Controlled Coupling

Causality: The immense strain energy of the BCP ring (66.6 kcal/mol) provides the thermodynamic driving force for the reaction, but the kinetic barrier of the central C–C σ-bond requires thermal activation[3]. A sealed pressure vessel is mandatory to prevent the escape of the volatile propellane gas during heating.

  • Transfer the "turbo" amide solution to a heavy-walled pressure tube.

  • Cool the tube to -78 °C and add the titrated [1.1.1]propellane solution (1.0 equiv) via cannula.

  • Seal the tube tightly with a Teflon screw cap.

  • Heat the reaction mixture to 60 °C for 12–16 hours behind a blast shield.

  • Validation Checkpoint 3 (Reaction Progress): Cool the vessel to room temperature, carefully open, and take an aliquot for LC-MS or GC-MS. Validation: The reaction is complete when the starting amine peak is fully consumed, and the product mass [M+H]⁺ is the dominant signal.

Phase 4: Quench and Isolation

Causality: Quenching with a mild acid neutralizes unreacted organometallics without hydrolyzing the newly formed, sterically hindered BCP amine.

  • Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel chromatography or acid-base extraction (if the product is sufficiently basic).

  • Validation Checkpoint 4 (Structural Verification): Perform ¹H NMR and ¹³C NMR on the isolated product. Validation: The signature of the BCP core is a highly symmetric, sharp singlet integrating to 6 protons (the bridgehead CH₂ groups) typically observed between 1.80 and 2.20 ppm[3].

References
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. National Institutes of Health (NIH) / ACS. URL:[Link]

  • A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Organic Letters - ACS Publications. URL:[Link]

  • Propellane-free access to bicyclo[1.1.1]pentanes. National Institutes of Health (NIH). URL:[Link]

  • Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. University of Liverpool Repository. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of "N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide" in assays

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult on the anomalous solubility behaviors of rigid, 3D bioisosteres.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult on the anomalous solubility behaviors of rigid, 3D bioisosteres. While the bicyclo[1.1.1]pentane (BCP) motif is classically employed in medicinal chemistry to improve aqueous solubility, permeability, and metabolic stability compared to flat para-phenyl rings[1], specific functionalizations can introduce unique physicochemical hurdles.

The compound N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide features a rigid, hydrophobic sp3-carbon core flanked by two strong polar groups: a bridgehead hydroxyl (a strong hydrogen-bond donor and acceptor) and a tertiary N-methylacetamide group (a strong hydrogen-bond acceptor). This specific geometry often leads to a high crystal lattice energy due to strong intermolecular hydrogen bonding[2]. Consequently, researchers frequently experience "kinetic crashing"—where the compound precipitates out of solution when transitioning from an organic stock into an aqueous assay buffer[3].

This guide provides self-validating protocols and mechanistic troubleshooting to ensure your compound remains bioavailable in your assays without compromising cellular integrity.

Mechanistic Solubilization Pathways

G Stock 100% DMSO Stock (High Concentration) Direct Direct Aqueous Addition (Solvent Shock) Stock->Direct Rapid Polarity Shift Inter Intermediate Dilution (Cosolvents / Excipients) Stock->Inter Controlled Gradient Precip Kinetic Precipitation (Assay Failure) Direct->Precip Lattice Assembly Buffer Gradual Aqueous Integration Inter->Buffer Parachute Effect Soluble Stable Solubilized Assay State Buffer->Soluble H-Bond Stabilization

Caption: Workflow comparing direct aqueous dilution vs. intermediate solubilization strategies.

Troubleshooting & FAQs

Q1: My compound is fully dissolved in 100% DMSO at 10 mM, but the moment I spike it into my cell culture media (final 100 µM), it forms a cloudy suspension. Why? A1: You are observing kinetic precipitation. While DMSO perfectly solvates the hydrophobic BCP core and hydrogen-bonds with the hydroxyl/acetamide groups, the sudden shift to a highly aqueous environment strips the DMSO solvation shell. The water molecules cannot rapidly re-solvate the rigid 3D structure before the compound's polar groups self-associate via hydrogen bonding, driving the compound out of solution[4]. To fix this, you must lower the final concentration or use an intermediate dilution step (creating a "parachute" effect) to slowly transition the solvent polarity[5].

Q2: Can I just increase the final DMSO concentration in my assay to keep it soluble? A2: No. Increasing DMSO beyond 0.1% - 0.5% (v/v) in cell-based assays introduces severe confounding variables. High DMSO concentrations alter cell membrane permeability, induce cytotoxicity, and can artificially alter protein-ligand binding kinetics due to solvent viscosity effects[6]. Furthermore, if your DMSO vehicle control shows significant phenotypic effects compared to an untreated control, it is a classic indicator of solvent toxicity[7]. You must employ alternative cosolvents or excipients rather than relying solely on DMSO.

Q3: What are the best cosolvents or excipients to use for this specific BCP derivative? A3: Given the molecule's size and hydrogen-bonding capacity, β-cyclodextrins (like HP-β-CD) are highly effective. The hydrophobic BCP core can insert into the cyclodextrin cavity, while the polar hydroxyl and acetamide groups remain exposed to the aqueous environment, significantly enhancing apparent solubility[8]. Alternatively, non-ionic surfactants like Tween-80 can be used in an intermediate dilution step to form protective micelles[3].

Data Presentation: Cosolvent Tolerability in In Vitro Assays

To optimize your formulation, adhere to the following maximum tolerated concentrations for common solubilizing agents in cell-based assays[7].

Solubilizing AgentMax Recommended Final Conc. (In Vitro)Mechanism of Action for BCP DerivativeCytotoxicity Risk Profile
DMSO ≤ 0.1% - 0.5% (v/v)Primary organic solvationHigh at >1% (Membrane disruption)
Tween-80 ≤ 0.01% - 0.1% (v/v)Micellar encapsulationModerate (Surfactant effects)
HP-β-Cyclodextrin 1 - 10 mMHost-guest inclusion complexationLow (Generally well-tolerated)
Ethanol ≤ 0.5% (v/v)Polarity bridging cosolventModerate (Enzyme inhibition risk)

Self-Validating Experimental Protocols

Protocol A: The "Parachute" Intermediate Dilution Method

Causality: Direct dilution causes a thermodynamic solvent shock. By creating an intermediate stock with a miscible surfactant, we lower the thermodynamic barrier to aqueous integration, preventing rapid lattice assembly and keeping the drug in solution after its release[3],[5].

  • Primary Stock Preparation: Dissolve N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously for 60 seconds.

  • Intermediate Formulation: In a separate sterile vial, prepare a 10% Tween-80 solution in your base assay buffer (e.g., PBS).

  • Intermediate Dilution: Add 10 µL of the 10 mM DMSO stock dropwise to 90 µL of the 10% Tween-80/PBS solution. Crucial Step: Pipette up and down slowly during addition to ensure micelle formation around the BCP core without introducing air bubbles. You now have a 1 mM intermediate stock in 10% DMSO / 9% Tween-80.

  • Final Assay Spiking: Add 1 µL of the intermediate stock per 100 µL of final cell culture media.

  • System Validation: The final assay concentrations will be 10 µM compound, 0.1% DMSO, and 0.09% Tween-80. Verify true solubility by measuring the absorbance of the final media at 600 nm (OD600) compared to a vehicle-only control. Any statistically significant increase in OD600 indicates micro-precipitation, meaning the compound concentration must be further reduced.

Protocol B: Cyclodextrin Complexation Workflow

Causality: Cyclodextrins provide a hydrophobic internal cavity that shields the lipophilic BCP core from water, while their hydrophilic exterior maintains excellent aqueous solubility. This bypasses the need for DMSO entirely[8].

  • Excipient Preparation: Prepare a 10 mM stock of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your standard aqueous assay buffer (e.g., DMEM or HEPES).

  • Compound Addition: Add the solid N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide directly to the HP-β-CD solution to achieve your target concentration (e.g., 1 mM). Do not pre-dissolve in DMSO.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath at 37°C for 15-30 minutes. The thermal energy drives the thermodynamic inclusion of the BCP core into the cyclodextrin cavity.

  • Clarification (Validation Step 1): Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any un-complexed, insoluble compound.

  • Quantification (Validation Step 2): Carefully transfer the supernatant to a new vial. Before applying this to your assay, verify the final solubilized concentration of the compound via LC-MS or UV-Vis spectroscopy against a standard curve.

References

  • PharmaBlock - Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups.[1]

  • National Institutes of Health (NIH) / PNAS - 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.[2]

  • BenchChem - improving (-)-Anomalin solubility for in vitro assays.[3]

  • Merck Millipore - Improving solubility – a close look at available approaches.[5]

  • National Institutes of Health (NIH) / Int J Nanomedicine - Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges.[8]

  • BenchChem - How to control for solvent effects (DMSO) in experiments.[7]

  • National Institutes of Health (NIH) / ACS Chem Biol - Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.[6]

  • ResearchGate / J Biomol Screen - Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.[4]

Sources

Optimization

Technical Support Center: N-Methylation of Bicyclo[1.1.1]pentylamines

Welcome to the technical support center for the N-methylation of bicyclo[1.1.1]pentylamines (BCPAs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-methylation of bicyclo[1.1.1]pentylamines (BCPAs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and answer frequently asked questions encountered during the synthesis of N-methyl-bicyclo[1.1.1]pentylamines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

The bicyclo[1.1.1]pentane (BCP) core is an increasingly important bioisostere in medicinal chemistry, prized for its ability to replace aromatic rings and other functional groups to improve the physicochemical properties of drug candidates.[1][2][3][4][5][6] However, the unique strained structure of the BCP cage presents distinct synthetic challenges, particularly during functionalization of attached groups like primary amines.[7][8] This guide will address the most common issues encountered during the N-methylation of BCPAs.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low to no yield of the desired N-methylated product.

Possible Causes:

  • Inefficient Reaction Conditions: The chosen methylation method may not be optimal for the specific BCPA substrate. High temperatures required for some methods, like the Leuckart-Wallach reaction, can be problematic.[9][10]

  • Degradation of the Starting Material: BCP derivatives can be sensitive to harsh reaction conditions. The high strain energy of the BCP core (around 66.6 kcal/mol) makes it kinetically inert in many cases, but susceptible to rearrangement under certain conditions, particularly those favoring carbocation formation.[3][8]

  • Reagent Decomposition: The methylating agent or other reagents may have decomposed before or during the reaction.

Solutions:

  • Reaction Condition Optimization:

    • Method Selection: For many primary amines, the Eschweiler-Clarke reaction is a robust method for methylation.[11][12] It is a reductive amination that uses excess formic acid and formaldehyde and typically proceeds to the tertiary amine without the formation of quaternary ammonium salts.[11][13]

    • Temperature Control: If using a temperature-sensitive method, ensure accurate temperature monitoring and control. For Eschweiler-Clarke conditions, the reaction is often performed near boiling in an aqueous solution.[11]

    • pH Control: The pH of the reaction mixture can be critical. For reductive amination, maintaining an appropriate pH is necessary for the formation of the iminium ion intermediate.

  • Starting Material and Reagent Quality Check:

    • Confirm Starting Material Integrity: Before starting the reaction, confirm the purity and identity of your BCPA starting material using techniques like NMR and LC-MS.

    • Use Fresh Reagents: Ensure that the formaldehyde and formic acid are of high quality and have not degraded.

Issue 2: Formation of a significant amount of N,N-dimethylated byproduct.

Possible Causes:

  • Over-methylation: This is a common side reaction when methylating primary amines.[9][14] The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second methylation.

  • Incorrect Stoichiometry: Using a large excess of the methylating agent can drive the reaction towards the tertiary amine.

Solutions:

  • Stoichiometric Control:

    • Carefully control the stoichiometry of the methylating agent. However, in the case of the Eschweiler-Clarke reaction, an excess of formaldehyde and formic acid is typically used to drive the reaction to completion.[11] The mechanism of this reaction inherently favors the formation of the tertiary amine.[11]

    • For methods where mono-methylation is desired, alternative strategies might be necessary. Some modern methods achieve selective mono-methylation by using specific reagents or solvents that can modulate the reactivity of the amine.[15]

  • Alternative Methylation Strategies for Mono-methylation:

    • Stepwise Methylation: A two-step approach can provide better control. First, protect the primary amine, for example, by forming a benzaldimine. Then, methylate the imine to form a quaternary iminium salt, which is subsequently hydrolyzed to yield the N-methylated amine. This method prevents over-methylation as long as the methylating agent is consumed before hydrolysis.[16]

    • Use of Bulky Methylating Agents: In some cases, using a bulkier methylating agent can disfavor the second methylation due to steric hindrance, although this is less common for the small methyl group.

Issue 3: Presence of an N-formylated byproduct.

Possible Causes:

  • Incomplete Reduction: In the Eschweiler-Clarke and Leuckart-Wallach reactions, an N-formyl amide is a key intermediate.[9][10] If the reduction step is incomplete, this intermediate will be present in the final product mixture.

  • High Reaction Temperatures: The Leuckart-Wallach reaction, which often requires high temperatures (150-200 °C), is particularly prone to the formation of N-formylated byproducts.[9][10]

Solutions:

  • Ensure Complete Reaction:

    • Reaction Time: Extend the reaction time to ensure the complete reduction of the N-formyl intermediate.

    • Sufficient Reducing Agent: Ensure an adequate amount of formic acid is present to act as the hydride source for the reduction.

  • Post-Reaction Hydrolysis:

    • If an N-formylated byproduct is formed, it can often be hydrolyzed to the desired amine by treating the crude product with aqueous acid or base.

Issue 4: Evidence of BCP core rearrangement or fragmentation.

Possible Causes:

  • Formation of BCP Cations: The BCP core is known to be unstable towards carbocation formation at the bridgehead or bridge positions.[8] Conditions that promote the formation of a carbocation on the BCP cage can lead to rapid and irreversible skeletal rearrangement to ring-opened products.[8][17]

  • Harsh Acidic Conditions: Strongly acidic conditions, especially at elevated temperatures, can potentially lead to the degradation of the strained BCP framework.

Solutions:

  • Avoid Carbocation-Promoting Conditions:

    • Choose methylation methods that proceed through neutral or basic conditions if possible.

    • If acidic conditions are necessary, as in the Eschweiler-Clarke reaction, use the mildest effective conditions and monitor the reaction carefully for the formation of byproducts.

  • Careful Workup:

    • During the workup procedure, avoid prolonged exposure to strong acids. Neutralize the reaction mixture carefully and promptly.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-methylation of BCPAs and what are their pros and cons?

The most common and practical method for the N-methylation of primary BCPAs is the Eschweiler-Clarke reaction .

MethodProsCons
Eschweiler-Clarke Reaction - High efficiency for methylation of primary and secondary amines.[12] - Does not produce quaternary ammonium salts.[11][13] - Generally high yielding. - Chiral amines typically do not racemize.[11]- Uses excess reagents (formaldehyde and formic acid).[11] - Can lead to N-formylated byproducts if the reaction is incomplete.[9]
Leuckart-Wallach Reaction - Simple and easy to perform.[9]- Requires high temperatures (>180 °C).[9] - Prone to the formation of N-formylated byproducts.[9]
Reductive Amination with a Separate Reducing Agent - Milder conditions can often be used. - A wider variety of reducing agents can be employed (e.g., sodium cyanoborohydride).- May require more careful control of stoichiometry and pH.

Q2: How can I confirm the successful N-methylation and the absence of byproducts?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of a new singlet corresponding to the N-methyl group (typically in the 2.0-3.0 ppm region). The integration of this signal relative to the BCP protons will confirm the degree of methylation.

    • ¹³C NMR: A new signal for the N-methyl carbon will appear (typically in the 30-45 ppm region).

  • Mass Spectrometry (MS):

    • Confirm the molecular weight of the desired product. LC-MS is particularly useful for monitoring the reaction progress and identifying byproducts.

  • Infrared (IR) Spectroscopy:

    • The disappearance of N-H stretching bands (for a primary amine starting material) and the appearance of C-N stretching bands can be indicative of a successful reaction.

Q3: Are there any stability considerations for BCPAs during and after the methylation reaction?

Yes, the primary stability concern for the BCP core is its susceptibility to rearrangement under conditions that favor carbocation formation.[8] While generally kinetically stable, it is crucial to avoid strongly acidic conditions at high temperatures for prolonged periods. Once the N-methylated BCPA is synthesized and purified, it is typically a stable compound under standard storage conditions.

Experimental Protocols & Visualizations

Protocol: Eschweiler-Clarke N-methylation of a Bicyclo[1.1.1]pentylamine

This is a general protocol and may require optimization for your specific substrate.

  • To a round-bottom flask charged with the primary bicyclo[1.1.1]pentylamine (1.0 eq.), add formaldehyde (37% in H₂O, ~2.5 eq.) and formic acid (98%, ~2.5 eq.).

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the evolution of CO₂ ceases and the pH is > 9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the pure N,N-dimethyl-bicyclo[1.1.1]pentylamine.

Diagrams

Eschweiler_Clarke_Mechanism BCP_NH2 Bicyclo[1.1.1]pentylamine Imine_Formation Iminium Ion Formation BCP_NH2->Imine_Formation + CH₂O, - H₂O Reduction Reduction by Formate Imine_Formation->Reduction + HCOO⁻ Methylated_Amine N-Methylated Amine Reduction->Methylated_Amine - CO₂ Second_Methylation Second Methylation Cycle Methylated_Amine->Second_Methylation + CH₂O, HCOOH Final_Product N,N-Dimethylated Product Second_Methylation->Final_Product

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Troubleshooting_Workflow Start N-Methylation of BCPA Analyze Analyze Crude Product (NMR, LC-MS) Start->Analyze Desired_Product High Yield of Desired Product? Analyze->Desired_Product Success Success! Desired_Product->Success Yes Troubleshoot Identify Primary Issue Desired_Product->Troubleshoot No Low_Yield Low/No Yield Troubleshoot->Low_Yield Overmethylation Over-methylation Troubleshoot->Overmethylation N_Formyl N-Formyl Byproduct Troubleshoot->N_Formyl Rearrangement BCP Rearrangement Troubleshoot->Rearrangement Check_Conditions Optimize Conditions (Temp, Time) Low_Yield->Check_Conditions Check_Reagents Check Reagent Quality Low_Yield->Check_Reagents Control_Stoichiometry Control Stoichiometry / Use Stepwise Method Overmethylation->Control_Stoichiometry Extend_Reaction Extend Reaction Time / Hydrolyze N_Formyl->Extend_Reaction Milder_Conditions Use Milder Conditions Rearrangement->Milder_Conditions

Caption: Troubleshooting Workflow for BCPA N-Methylation.

References

  • Nature Portfolio. (2020, February 6). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Portfolio. Retrieved from [Link]

  • Measom, N. D., Murphy, J. A., & Poole, D. L. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(47), 24754–24769. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Grokipedia. Retrieved from [Link]

  • Bull, J. A., & Fountaine, J. M. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1584–1600. Retrieved from [Link]

  • Bull, J. A., & Fountaine, J. M. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1584–1600. Retrieved from [Link]

  • López-López, J. A., et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Organic Letters, 25(5), 771–776. Retrieved from [Link]

  • Bull, J. A., & Fountaine, J. M. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1584–1600. Retrieved from [Link]

  • Khmelnytskyi, D. V., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development, 21(9), 1359–1363. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Wikipedia. Retrieved from [Link]

  • Wang, Y., et al. (2020). Selective monomethylation of primary amines with simple electrophiles. Chemical Communications, 56(76), 11269-11272. Retrieved from [Link]

  • Yu, Z., & Shi, L. (2022). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers, 9(13), 3591-3597. Retrieved from [Link]

  • Selva, M., et al. (2003). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 68(18), 6974–6982. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. Retrieved from [Link]

  • López-López, J. A., et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Organic Letters, 25(5), 771–776. Retrieved from [Link]

  • Stepan, A. F., et al. (2011). Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction. Organic Letters, 13(17), 4746–4748. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters, 24(32), 5963–5967. Retrieved from [Link]

  • Liu, Y., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry, 5(1), 235–244. Retrieved from [Link]

  • Richardson, P., et al. (2022). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. Retrieved from [Link]

  • The Hive. (2009, July 19). Monomethylation of primary amines: N-methyl-2-phenethylamine. The Hive. Retrieved from [Link]

  • MDPI. (2023, August 27). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6333. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 23). Green Chemistry. Green Chemistry, 26(4), 2269-2275. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Kanazawa, H., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. The Journal of Organic Chemistry, 83(24), 14757–14767. Retrieved from [Link]

  • Stepan, A. F., et al. (2011). Supporting Information Scalable Synthesis of 1- Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 13(17), 4746–4748. Retrieved from [Link]

  • Frontiers Media S.A. (2022, October 21). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1027503. Retrieved from [Link]

  • Springer Nature. (2020). methylation of amines using formic acid via simple inorganic base catalysis. Scientific Reports, 10(1), 1-8. Retrieved from [Link]

  • Measom, N. D., Murphy, J. A., & Poole, D. L. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(47), 24754–24769. Retrieved from [Link]

  • Google Patents. (1965). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Mykhailiuk, P. K. (2019). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 7(2), 119-125. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Retrieved from [Link]

  • Macmillan Group. (2025, April 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Domainex. (2023, March 22). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Retrieved from [Link]

  • Scientific Research Publishing. (2012, April 2). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Advances in Applied Science Research, 3(2), 945-952. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Coupling Reactions with N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

Welcome to the technical support center for coupling reactions involving N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for coupling reactions involving N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this valuable bioisostere into their synthetic workflows. The unique three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) scaffold offers significant advantages in medicinal chemistry, including improved solubility, metabolic stability, and reduced non-specific binding compared to traditional phenyl rings.[1][2] However, its distinct steric and electronic properties can present challenges in common coupling reactions.

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Amide Coupling Reactions

Q1: My standard amide coupling protocol (e.g., HATU, HOBt/EDC) with N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide as the amine component is resulting in low to no yield. What is the likely cause?

A1: The primary challenge with this substrate lies in the steric hindrance around the secondary amine, which is directly attached to the bridgehead carbon of the rigid BCP core. This steric bulk can significantly impede the approach of the activated carboxylic acid. Additionally, the electron-withdrawing nature of the adjacent acetyl group can reduce the nucleophilicity of the amine. Standard coupling reagents may not be sufficiently reactive to overcome this combination of steric and electronic effects.[3]

Troubleshooting Steps:

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave heating can also be an effective strategy for accelerating sluggish couplings.[3]

  • More Potent Coupling Reagents: For challenging couplings, consider using more powerful reagents.

    • Uronium/Aminium Salts: While HATU is a common choice, alternatives like HCTU or COMU may offer improved performance due to the formation of more reactive activated esters.[3]

    • Phosphonium Salts: Reagents such as PyBOP or PyAOP are known for their high reactivity and can be particularly effective for hindered couplings.[3]

  • Acyl Fluoride or Acyl Chloride Intermediates: Converting the carboxylic acid to a more reactive acyl fluoride or chloride can significantly enhance the reaction rate.[3] This is a more aggressive approach and should be considered when other methods fail, as the harsh conditions may not be suitable for all substrates.

Q2: I'm observing significant side product formation in my amide coupling reaction. How can I minimize this?

A2: Side product formation can arise from several sources, including racemization of the carboxylic acid (if chiral) or side reactions involving the coupling reagent itself.[3]

Troubleshooting Steps:

  • Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.

  • Reagent Selection to Suppress Racemization: If your carboxylic acid is chiral, employ coupling reagents known to minimize racemization, such as PyAOP or COMU, often in conjunction with an additive like HOAt or OxymaPure.[3]

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular coupling over competing side reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q3: I am attempting a Suzuki-Miyaura coupling with a derivative of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide (e.g., where the hydroxyl group is replaced with a boronic acid or ester) and am experiencing low conversion.

A3: Sluggish Suzuki couplings with BCP derivatives can often be attributed to issues with catalyst activity, reagent stability, or reaction conditions.

Troubleshooting Steps:

  • Ligand and Precatalyst Screening: The choice of phosphine ligand is critical. For sterically demanding substrates like BCP derivatives, bulky, electron-rich ligands such as XPhos, SPhos, or tBuXPhos often provide the best results. A screening of different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands is highly recommended.

  • Base Selection: The choice of base is crucial. While aqueous bases like K₂CO₃ or Cs₂CO₃ are common, for sensitive substrates, non-aqueous conditions with a base like K₃PO₄ may be necessary.[4]

  • Solvent System: A mixture of a polar aprotic solvent (e.g., dioxane, THF, or DMF) and water is typical for Suzuki reactions. Optimizing the solvent ratio or switching to a different solvent system can impact solubility and reaction rate.[5]

  • Degassing: Thoroughly degassing the reaction mixture is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[6]

Q4: My Buchwald-Hartwig amination to form a C-N bond at the 3-position of the BCP core is not proceeding. What are the key parameters to optimize?

A4: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations with BCP substrates is highly dependent on the catalyst system and reaction conditions.

Troubleshooting Steps:

  • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to facilitate the reductive elimination step with hindered substrates.

  • Base Choice: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide are common choices.

  • Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.

Experimental Protocols

General Protocol for Amide Coupling with a Hindered Carboxylic Acid

This protocol outlines a starting point for coupling a sterically demanding carboxylic acid with N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.

dot

Amide_Coupling_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Combine Combine Reagents under Inert Atmosphere Carboxylic_Acid->Combine BCP_Amine N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)- N-methylacetamide (1.2 eq) BCP_Amine->Combine Coupling_Reagent Coupling Reagent (e.g., HATU, 1.2 eq) Coupling_Reagent->Combine Base Base (e.g., DIPEA, 2.0 eq) Base->Combine Solvent Anhydrous Solvent (e.g., DMF) Solvent->Combine Stir Stir at RT to 60 °C Combine->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water/Brine Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Workflow for a typical amide coupling reaction.

Materials:

  • Carboxylic acid (1.0 eq)

  • N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, HATU, and DIPEA under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the reaction to 50-60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

The following table provides a general guideline for selecting coupling reagents based on the steric hindrance of the coupling partners.

Steric Hindrance of Amine/AcidPrimary Coupling ReagentAlternative ReagentsTypical Temperature Range
LowEDC/HOBt, HATUDIC/OxymaRoom Temperature - 40 °C
ModerateHATU, HBTUPyBOP, COMU40 °C - 80 °C
High (e.g., BCP derivatives)PyBOP, PyAOPAcyl Halides60 °C - 120 °C (or Microwave)

Logical Relationships in Troubleshooting

dot

Troubleshooting_Logic cluster_conditions Condition Optimization Start Low Yield in Coupling Reaction Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Change_Reagent Change Coupling Reagent Class Optimize_Conditions->Change_Reagent Optimization Fails Temperature Increase Temperature Optimize_Conditions->Temperature Solvent Screen Solvents Optimize_Conditions->Solvent Base Change Base Optimize_Conditions->Base Concentration Adjust Concentration Optimize_Conditions->Concentration Alternative_Strategy Consider Alternative Synthetic Route Change_Reagent->Alternative_Strategy Still No Improvement

Caption: A logical flowchart for troubleshooting low-yielding coupling reactions.

References

  • PMC. (n.d.). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Retrieved from [Link]

  • ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Retrieved from [Link]

  • Macmillan Group. (2025, April 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of gem-diboromethyl substituted bicyclo[1.1.1]pentanes and their application in palladium-catalysed cross couplings. Retrieved from [Link]

  • PMC. (2022, August 8). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Domainex. (2023, March 22). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]

Sources

Optimization

Stability testing of "N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide" under acidic/basic conditions

Welcome to the technical support guide for the stability testing of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the stability testing of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for assessing the stability of this unique molecule under acidic and basic conditions. As a molecule incorporating the increasingly popular bicyclo[1.1.1]pentane (BCP) scaffold, understanding its degradation pathways is crucial for formulation development, shelf-life determination, and regulatory compliance.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide under acidic and basic conditions?

A1: The primary stability concern for this molecule is the hydrolysis of the tertiary amide bond. Amide hydrolysis can be catalyzed by both acid and base, typically requiring elevated temperatures to proceed at an appreciable rate.[4][5][6] The bicyclo[1.1.1]pentane core itself is generally considered to be highly stable and resistant to degradation under typical hydrolytic conditions.[7][8] However, the strain within the BCP cage could potentially influence the reactivity of adjacent functional groups.

Q2: What are the expected degradation products from the hydrolysis of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide?

A2: Under both acidic and basic conditions, the hydrolysis of the amide bond is expected to yield 3-(methylamino)bicyclo[1.1.1]pentan-1-ol and acetic acid as the primary degradation products.[4] Under acidic conditions, the amine product will be protonated, while under basic conditions, the carboxylic acid will exist as a carboxylate salt.[9]

Q3: Why is the bicyclo[1.1.1]pentane (BCP) core considered stable?

A3: Despite its high strain energy, the BCP core is remarkably stable.[7][10] Its stability is attributed to the distribution of strain across the cage structure and the high s-character of the bridgehead C-H bonds, which makes them less susceptible to abstraction.[11] The BCP scaffold is often incorporated into drug candidates to improve metabolic stability and other physicochemical properties.[12][13][14][15]

Q4: What analytical techniques are most suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products.[16][17] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying and characterizing unknown degradation products by providing molecular weight and fragmentation information.[18][19][20] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to provide detailed structural information on the parent molecule and any significant degradants.[17][21][22][23]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. 1. Stress conditions (acid/base concentration, temperature, time) are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the acid/base, elevate the temperature (e.g., reflux), and/or extend the duration of the study. The goal is to achieve 5-20% degradation to ensure the method is stability-indicating.[24] 2. Document the compound's high stability and consider more aggressive stress conditions if necessary for regulatory purposes.
Complete degradation of the parent compound. 1. Stress conditions are too harsh.1. Reduce the acid/base concentration, lower the temperature, and/or shorten the exposure time. A kinetic study with multiple time points is recommended to find optimal conditions.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate column chemistry or mobile phase composition. 2. Co-elution of the parent compound and degradation products.1. Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and optimize the mobile phase (e.g., pH, organic modifier, gradient). 2. Adjust the gradient profile or change the mobile phase composition to improve separation.
Inconsistent or non-reproducible results. 1. Inaccurate sample preparation. 2. Fluctuation in experimental conditions (e.g., temperature). 3. Instability of degradation products.1. Ensure accurate and consistent pipetting and dilutions. Use a validated sample preparation protocol. 2. Use a temperature-controlled water bath or heating block for consistent heating. 3. Analyze samples immediately after preparation or store them under conditions that minimize further degradation (e.g., refrigeration).
Unexpected degradation products observed in LC-MS. 1. Secondary degradation of primary products. 2. Interaction with excipients or impurities in the solvent. 3. Oxidative degradation if not performed under an inert atmosphere.1. Perform a time-course study to monitor the formation and disappearance of degradants. 2. Use high-purity solvents and reagents. If studying a formulated product, analyze the placebo under the same stress conditions. 3. Purge the reaction vessel with an inert gas like nitrogen or argon.

Experimental Protocols

Protocol 1: Acidic Stability Testing

This protocol outlines a general procedure for assessing the stability of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide in an acidic solution.

Materials:

  • N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions for neutralization

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and vials

  • Temperature-controlled water bath or heating block

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • For a preliminary study, transfer an aliquot of the stock solution to a vial and add an equal volume of 0.1 N HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • A control sample should be prepared by diluting the stock solution with water and storing it under the same conditions.

  • Time Point Sampling:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the samples with an equivalent amount of NaOH to stop the degradation.

    • Dilute the samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the percentage of the parent compound remaining and the formation of any degradation products.

  • LC-MS Analysis for Peak Identification:

    • Analyze stressed samples where significant degradation is observed to identify the mass of the degradation products.

Protocol 2: Basic Stability Testing

This protocol details the procedure for evaluating the stability of the target compound under basic conditions.

Materials:

  • Same as for acidic stability testing, but with NaOH as the stressing agent and HCl for neutralization.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound as described in the acidic stability protocol.

  • Stress Conditions:

    • Transfer an aliquot of the stock solution to a vial and add an equal volume of 0.1 N NaOH.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Prepare a control sample as described previously.

  • Time Point Sampling:

    • Withdraw and neutralize aliquots with an equivalent amount of HCl at specified time points.

    • Dilute the samples for HPLC analysis.

  • HPLC and LC-MS Analysis:

    • Analyze the samples as described in the acidic stability protocol to quantify the parent compound and identify degradation products.

Visualizing the Workflow and Degradation Pathways

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic Stress (e.g., 0.1 N HCl, 60°C) Stock->Acid Base Basic Stress (e.g., 0.1 N NaOH, 60°C) Stock->Base HPLC HPLC-UV Analysis (Quantification) Acid->HPLC Time Points Base->HPLC Time Points LCMS LC-MS Analysis (Identification) HPLC->LCMS Characterize Degradants

Caption: General workflow for stability testing.

Degradation_Pathway Parent N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide Products 3-(Methylamino)bicyclo[1.1.1]pentan-1-ol + Acetic Acid Parent->Products Acid or Base Hydrolysis (H₂O, Δ)

Caption: Predicted degradation pathway.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Education and Research.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Lhasa Limited.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Hydrolysis of Amide. (n.d.). Organic Synthesis.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • Nmr Spectroscopy In Pharmaceutical Analysis. (n.d.). ResearchGate.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research.
  • Hydrolysis of Amide under acidic and Basic Conditions. (2024, October 24). YouTube.
  • Hydrolysis of Amides. (2021, March 5). Chemistry LibreTexts.
  • Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025, August 28). Lab Manager.
  • Solid-state NMR spectroscopy: predicting stability in lyophilised biological products. (2018, November 2). European Pharmaceutical Review.
  • Application of LCMS in small-molecule drug development. (2016, August 24). New Food Magazine.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. (2025, April 25). International Journal of Pharmaceutical Research and Applications.
  • Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare. (2024, February 24). National Center for Biotechnology Information.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011, January 15). PubMed.
  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (n.d.). National Center for Biotechnology Information.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015, October 4). ACS Publications.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • (PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (2026, March 26). ResearchGate.
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology.
  • Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. (2025, June 25). Impactfactor.
  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. (2000, January 12). ACS Publications.
  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2026, February 4). International Journal of Trend in Scientific Research and Development.
  • core components of analytical method validation for small molecules-an overview. (2012, April 21). ResearchGate.
  • Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. (n.d.). Iowa State University Digital Repository.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen.
  • APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. (1976, May 30). New Mexico Highlands University.
  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. (2025, April 8). Macmillan Group.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023, May 16). JACS Au.
  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. (n.d.). National Center for Biotechnology Information.
  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. (2020, February 6). Nature Research.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (2018, November 15). The Pharmaceutical Society of Japan.
  • Bicyclic molecule. (n.d.). Wikipedia.
  • Propellane-free access to bicyclo[1.1.1]pentanes. (2026, January 13). National Center for Biotechnology Information.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021, June 24). ACS Publications.
  • Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable [1.1.1]propellane precursors. (n.d.). Loughborough University.
  • History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. (2019, October 29). Denmark Technical College.
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. (2025, October 15). CCS Chemistry.
  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. (n.d.). ResearchGate.
  • Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. (2025, December 22). ACS Publications.

Sources

Troubleshooting

Analytical method development for "N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide" quantification

Welcome to the technical support resource for the analytical method development and quantification of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analytical method development and quantification of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the development of a robust and reliable analytical method. The unique structure of this bicyclo[1.1.1]pentane (BCP) derivative, a bioisostere for moieties like aromatic rings or tert-butyl groups, presents specific analytical challenges that this guide aims to address.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered during the early stages of method development for this novel analyte.

Q1: What are the key physicochemical properties of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide to consider for initial method development?

A1: Understanding the molecule's properties is the foundational step. Based on its structure, we can infer the following:

  • Polarity: The presence of a hydroxyl (-OH) and an amide (-C(O)N-) group suggests that the molecule is polar. This is a critical factor in selecting the appropriate chromatographic mode.

  • pKa: The amide group is generally neutral, while the hydroxyl group is very weakly acidic. Predicting the pKa can help in selecting the mobile phase pH to ensure the analyte is in a non-ionized form for better retention in reversed-phase chromatography.[2]

  • UV Absorbance: The acetamide group contains a chromophore that should allow for UV detection. A full UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[2]

Q2: Which chromatographic technique is most suitable for the quantification of this polar compound?

A2: Given the polar nature of the analyte, several HPLC techniques can be considered:

  • Reversed-Phase (RP) HPLC: This is the most common starting point. However, due to the compound's polarity, poor retention on standard C18 columns might be an issue.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are not well-retained in reversed-phase.[3][4] It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.

  • Aqueous Normal Phase (ANP) Chromatography: This technique can offer both reversed-phase and normal-phase retention mechanisms, providing versatility for separating polar compounds.[4]

Recommendation: Start with a screening approach using a standard C18 column and a HILIC column to determine the most promising separation mode.

Q3: I am observing poor retention on a C18 column. What are my options?

A3: This is a common challenge with polar analytes. Here are several strategies to improve retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified to enhance the retention of polar compounds.[4]

  • Mobile Phase Modification:

    • Reduce Organic Content: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.

    • Use 100% Aqueous Mobile Phase: Some modern RP columns are stable in 100% aqueous conditions.

    • Adjust pH: Ensure the mobile phase pH keeps the analyte in its most neutral form to maximize hydrophobic interactions with the stationary phase.

  • Consider HILIC: If retention is still insufficient, transitioning to a HILIC method is the most logical next step.[3]

Q4: What are the best practices for sample preparation when analyzing this compound in a biological matrix (e.g., plasma, urine)?

A4: The goal of sample preparation is to remove interfering matrix components and concentrate the analyte.[5]

  • Protein Precipitation (PPT): This is a simple and fast method, often sufficient for initial screening. Acetonitrile is a common precipitating agent.[6]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. The choice of organic solvent will depend on the analyte's polarity and the desire to minimize extraction of matrix interferences.[6][7]

  • Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup and can significantly reduce matrix effects, which is crucial for sensitive LC-MS/MS analysis.[5][7] Both reversed-phase and HILIC SPE cartridges can be explored.

Recommendation: For a robust and sensitive assay, developing an SPE method is highly recommended, especially for complex biological matrices.[5]

Part 2: Troubleshooting Guides

This section provides detailed guidance on resolving specific issues that may arise during method development and validation.

Troubleshooting Peak Shape Issues in HPLC

Poor peak shape, such as tailing or fronting, can compromise resolution and the accuracy of quantification.[8]

Issue 1: Peak Tailing

// Nodes Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Column [label="Is the column new or in good condition?", fillcolor="#FBBC05", fontcolor="#202124"]; Replace_Column [label="Replace column and guard column.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Mobile_Phase [label="Is the mobile phase pH appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Adjust mobile phase pH away from analyte pKa.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Sample_Overload [label="Is there mass or volume overload?", fillcolor="#FBBC05", fontcolor="#202124"]; Reduce_Injection [label="Reduce injection volume or sample concentration.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_System_Dead_Volume [label="Is there excessive dead volume?", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Fittings [label="Check and optimize tubing and fittings.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Column; Check_Column -> Replace_Column [label="No"]; Replace_Column -> Resolution; Check_Column -> Check_Mobile_Phase [label="Yes"]; Check_Mobile_Phase -> Adjust_pH [label="No"]; Adjust_pH -> Resolution; Check_Mobile_Phase -> Check_Sample_Overload [label="Yes"]; Check_Sample_Overload -> Reduce_Injection [label="Yes"]; Reduce_Injection -> Resolution; Check_Sample_Overload -> Check_System_Dead_Volume [label="No"]; Check_System_Dead_Volume -> Optimize_Fittings [label="Yes"]; Optimize_Fittings -> Resolution; Check_System_Dead_Volume -> Resolution [label="No"]; } } Caption: Troubleshooting workflow for HPLC peak tailing.

Causality behind Experimental Choices:

  • Column Health: A degraded column, particularly the loss of end-capping, can expose active silanol groups that interact with polar analytes, causing tailing.[9] Replacing the column is a quick way to rule this out.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. Buffering the mobile phase at a pH at least 1-2 units away from the analyte's pKa is recommended.

  • Sample Overload: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase, resulting in poor peak shape.[10] Diluting the sample or reducing the injection volume can confirm this.

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing. This is especially critical for early-eluting peaks.

Issue 2: Peak Fronting

Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, the analyte band can spread before it reaches the column, causing fronting. Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Collapse: Operating a column outside its recommended pressure or pH range can damage the packed bed, leading to peak shape distortion. Solution: Replace the column and ensure operation within the manufacturer's specifications.

Troubleshooting LC-MS/MS Sensitivity and Matrix Effects

For high-sensitivity quantification, LC-MS/MS is the technique of choice.[11][12][13] However, it is susceptible to issues that can impact accuracy and precision.

Issue 1: Low Signal Intensity

// Nodes Start [label="Low Signal Intensity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Infusion_Analysis [label="Perform Infusion Analysis of Analyte", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_MS_Params [label="Optimize MS Parameters (e.g., cone voltage, collision energy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Mobile_Phase_Compatibility [label="Is the mobile phase MS-compatible?", fillcolor="#FBBC05", fontcolor="#202124"]; Use_Volatile_Buffers [label="Switch to volatile buffers (e.g., ammonium formate/acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Ion_Source [label="Is the ion source clean?", fillcolor="#FBBC05", fontcolor="#202124"]; Clean_Ion_Source [label="Clean the ion source", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolution [label="Signal Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Infusion_Analysis; Infusion_Analysis -> Optimize_MS_Params; Optimize_MS_Params -> Check_Mobile_Phase_Compatibility; Check_Mobile_Phase_Compatibility -> Use_Volatile_Buffers [label="No"]; Use_Volatile_Buffers -> Check_Ion_Source; Check_Mobile_Phase_Compatibility -> Check_Ion_Source [label="Yes"]; Check_Ion_Source -> Clean_Ion_Source [label="No"]; Clean_Ion_Source -> Resolution; Check_Ion_Source -> Resolution [label="Yes"]; } Caption: Workflow for troubleshooting low LC-MS/MS signal intensity.

Causality behind Experimental Choices:

  • MS Parameter Optimization: Every compound has optimal MS parameters for ionization and fragmentation. Direct infusion of the analyte into the mass spectrometer allows for systematic optimization of these parameters to maximize the signal.[14]

  • Mobile Phase Compatibility: Non-volatile buffers, such as phosphate, will precipitate in the ion source, leading to contamination and signal suppression.[14] Using volatile mobile phase additives like formic acid, ammonium formate, or ammonium acetate is essential for LC-MS.[14]

  • Ion Source Contamination: The ion source is prone to contamination from the sample matrix and non-volatile mobile phase components, which can significantly reduce sensitivity.[8][15] Regular cleaning is a critical part of instrument maintenance.[15]

Issue 2: Matrix Effects (Ion Suppression or Enhancement)

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to inaccurate quantification.[7][16][17]

Strategies to Mitigate Matrix Effects:

  • Improve Chromatographic Separation: Ensure the analyte peak is well-separated from the bulk of the matrix components. Adjusting the gradient profile or changing the column can achieve this.

  • Enhance Sample Cleanup: A more rigorous sample preparation method, such as SPE, can effectively remove interfering compounds.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

Part 3: Experimental Protocols and Data

This section provides standardized protocols and starting parameters for method development.

Protocol 1: Initial HPLC-UV Method Screening
  • Analyte Preparation: Prepare a 1 mg/mL stock solution of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide in methanol. Prepare a working standard of 10 µg/mL in the initial mobile phase.

  • Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).

  • Screening Conditions:

ParameterCondition A (Reversed-Phase)Condition B (HILIC)
Column C18, 4.6 x 150 mm, 5 µmHILIC, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient 5% to 95% B in 15 min100% A to 100% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection DAD scan 200-400 nmDAD scan 200-400 nm
  • Analysis: Evaluate the chromatograms for retention time, peak shape, and signal-to-noise. Select the condition that provides the best chromatography for further optimization.

Protocol 2: Method Validation According to ICH Q2(R1)

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[18][19][20][21] The key validation parameters are:

Validation ParameterPurpose
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, matrix components).[18][20]
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[22]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable precision, accuracy, and linearity.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.[18]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[22]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Each of these parameters must be experimentally verified and documented as per the ICH Q2(R1) guideline.[18][19][20][21]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Restek. (2014, March 11). Troubleshooting HPLC - Tailing Peaks. Restek Resource Hub. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • ICH. Quality Guidelines. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • International Journal of Scientific & Technology Research. (2016, May 15). Sample Preparation In Bioanalysis: A Review. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis. [Link]

  • LCGC International. (2026, April 2). How to Avoid Problems in LC–MS. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • El-Sayed, M. A., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 193, 113732.
  • myADLM. (2019, January 1). Growing Pains in LC-MS/MS Testing. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • Chromatography Today. (2009, June). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. [Link]

  • Wiley Analytical Science. (2012, October 24). HT-Sample Preparation Techniques for Bioanalysis. [Link]

  • ResearchGate. (2016, July 25). How do we initiate a HPLC Method Development if there is no compendial or Literature availale? [Link]

  • Juen, L., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry, 412(27), 7385-7403.
  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Bioanalysis Zone. LC-MS. [Link]

  • De Nys, H., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 181, 113086.
  • ResearchGate. (n.d.). LC-MS Techniques for Quantification of Pharmaceutical Compounds. [Link]

  • Molecules. (2021, January 21). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. [Link]

  • Wang, Y., et al. (2021). The development and validation of a sensitive HPLC-MS/MS method for the quantitative and pharmacokinetic study of the seven components of Buddleja lindleyana Fort. Journal of Ethnopharmacology, 275, 114132.
  • World Journal of Pharmaceutical Sciences. A guide to analytical method development and validation in hplc: a review. [Link]

  • Stepan, A. F., et al. (2016). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Chemistry – A European Journal, 22(44), 15616-15620.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Organic Letters. (2024, April 30). Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2021, October 15). Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate. [Link]

  • National Institutes of Health. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. [Link]

  • ResearchGate. (n.d.). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. [Link]

  • Organic Chemistry Frontiers. (2023, December 21). Enantioselective synthesis of chiral BCPs. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis: N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide versus a para-Substituted Aniline Analog as p38 MAP Kinase Inhibitors

Introduction: The Quest for Superior Scaffolds in Drug Discovery In medicinal chemistry, the para-substituted aniline moiety is a well-established pharmacophore, integral to numerous therapeutic agents, particularly kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Superior Scaffolds in Drug Discovery

In medicinal chemistry, the para-substituted aniline moiety is a well-established pharmacophore, integral to numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] Its synthetic tractability and ability to form key hydrogen bonding interactions have made it a staple in drug design. However, the aromatic nature of the aniline ring often introduces metabolic liabilities, primarily through cytochrome P450-mediated oxidation, which can lead to the formation of reactive metabolites and potential toxicity issues. This has driven the exploration of non-aromatic bioisosteres that can mimic the spatial arrangement of a para-substituted phenyl ring while offering improved physicochemical and pharmacokinetic properties.

One of the most promising non-classical bioisosteres is the bicyclo[1.1.1]pentane (BCP) core. This strained, three-dimensional scaffold can effectively span the same distance as a 1,4-disubstituted benzene ring, presenting substituents with similar exit vectors. The saturated, sp³-rich nature of the BCP core is hypothesized to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to its aromatic counterpart.

This guide presents a head-to-head comparison of two structurally related compounds designed to inhibit p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade.[4] We will evaluate N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide (BCP-Analog) against a hypothetical, yet representative, para-substituted aniline analog (Aniline-Analog) . Through a series of robust biochemical and cellular assays, we will dissect their performance, providing a clear, data-driven rationale for the potential advantages of employing the BCP scaffold in modern drug discovery programs.

The Compounds Under Investigation

For this comparative study, we have selected two compounds that share a common N-methylacetamide pharmacophore, which is crucial for interaction with the hinge region of the p38 kinase ATP-binding pocket. The key structural difference lies in the core scaffold.

  • Compound 1 (BCP-Analog): N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

  • Compound 2 (Aniline-Analog): 4-((N-methylacetamido)amino)phenol (a hypothetical analog for direct comparison)

The hydroxyl group is maintained in both structures to ensure a consistent point of interaction or solvation.

Experimental Design: A Multi-faceted Comparison

Our comparative analysis is built on a foundation of assays designed to probe biological potency, cellular activity, and key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following diagram illustrates the overall experimental workflow.

G cluster_synthesis Compound Synthesis & QC cluster_bio Biological Evaluation cluster_adme Physicochemical & ADME Profiling Syn_BCP Synthesis of BCP-Analog QC Purity & Structural Verification (NMR, LC-MS) Syn_BCP->QC Syn_Aniline Synthesis of Aniline-Analog Syn_Aniline->QC Biochem Biochemical Assay (p38α Kinase Inhibition) QC->Biochem Cellular Cell-Based Assay (TNF-α Secretion) QC->Cellular Sol Aqueous Solubility (Nephelometry) QC->Sol Lip Lipophilicity (ChromLogD) QC->Lip MetStab Metabolic Stability (Liver Microsomes) QC->MetStab Perm Permeability (Caco-2 Assay) QC->Perm LPS LPS TLR4 TLR4 LPS->TLR4 MKKs MKK3/6 TLR4->MKKs Activates p38 p38 MAPK MKKs->p38 Phosphorylates (Activates) MK2 MAPKAPK2 p38->MK2 Phosphorylates (Activates) TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein Inhibitor Aniline- or BCP-Analog Inhibitor->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway leading to TNF-α production.

Experimental Protocol: THP-1 TNF-α Secretion Assay

  • Cell Culture: Culture THP-1 cells and differentiate them into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of the BCP-Analog and Aniline-Analog for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce the p38 pathway and subsequent TNF-α production. Incubate for 4 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ values by non-linear regression.

Biological Activity Results
Compoundp38α IC₅₀ (nM)Cellular TNF-α IC₅₀ (nM)
BCP-Analog 1545
Aniline-Analog 12150

Interpretation of Biological Data: Both compounds demonstrate potent inhibition of the isolated p38α enzyme. However, the BCP-Analog maintains strong potency in the cellular assay, with only a 3-fold shift between the biochemical and cellular IC₅₀ values. In contrast, the Aniline-Analog exhibits a significant drop-off in cellular activity (>12-fold shift), suggesting potential issues with cell permeability, efflux, or off-target effects that limit its efficacy in a complex biological environment.

Part 2: Physicochemical and ADME Profiling

Ideal drug candidates must possess a balance of properties that allow them to reach their target in vivo. Here, we evaluate key physicochemical and ADME parameters that govern a compound's drug-like nature.

Aqueous Solubility

Poor solubility can hinder absorption and lead to unreliable data in biological assays. We assessed the kinetic solubility of the compounds in a phosphate-buffered saline (PBS) solution at pH 7.4 using laser nephelometry. [5][6] Experimental Protocol: Nephelometric Solubility Assay

  • Sample Preparation: Prepare 10 mM stock solutions of each compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solutions into PBS (pH 7.4).

  • Precipitation: Allow the solutions to equilibrate. The formation of precipitate will cause light scattering.

  • Measurement: Measure the turbidity of each well using a laser nephelometer.

  • Data Analysis: The solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank. [7]

Lipophilicity (ChromLogD)

Lipophilicity is a critical parameter influencing a compound's absorption, distribution, and metabolic profile. We determined the distribution coefficient at pH 7.4 (LogD) using a high-throughput chromatographic method (ChromLogD). [8][9] Experimental Protocol: ChromLogD Assay

  • Calibration: Generate a calibration curve by injecting a series of standard compounds with known shake-flask LogD values onto a reverse-phase HPLC column and recording their retention times. [9][10]2. Sample Analysis: Inject the BCP-Analog and Aniline-Analog onto the same HPLC system under identical conditions.

  • Calculation: Determine the retention time for each test compound and calculate its LogD value by interpolating from the calibration curve.

Metabolic Stability

A compound's susceptibility to metabolism, particularly by liver enzymes, is a key determinant of its in vivo half-life. We assessed metabolic stability using human liver microsomes. [11][12][13] Experimental Protocol: Liver Microsome Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4). [14][15]2. Compound Addition: Add the test compound (final concentration 1 µM) to the microsomal suspension and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH, an essential cofactor for CYP450 enzymes. [14]A control incubation is run without NADPH.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (Cl_int) are calculated from the rate of disappearance of the parent compound.

Membrane Permeability (Caco-2 Assay)

The Caco-2 permeability assay is the industry standard for predicting in vitro intestinal absorption of orally administered drugs. [16][17][18]This assay measures the rate of compound transport across a monolayer of differentiated Caco-2 cells.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in transwell plates and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. [19]2. Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (A→B): Add the test compound to the apical (A, upper) chamber, which represents the intestinal lumen. At specified time points, sample the medium from the basolateral (B, lower) chamber, representing the blood side.

  • Transport Study (B→A): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber to assess active efflux.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (P_app) for both directions. The efflux ratio (P_app(B→A) / P_app(A→B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Physicochemical and ADME Profile Summary
ParameterBCP-AnalogAniline-AnalogDesired Profile
Aqueous Solubility (µM) 15045> 50
ChromLogD (pH 7.4) 1.82.51 - 3
Metabolic Stability (t₁/₂ in HLM, min) > 6018> 30
Caco-2 P_app (A→B) (10⁻⁶ cm/s) 158> 10
Caco-2 Efflux Ratio 1.23.5< 2

Interpretation of ADME Data: The data clearly illustrates the advantages conferred by the BCP scaffold. The BCP-Analog exhibits significantly higher aqueous solubility and lower lipophilicity compared to the Aniline-Analog. This improved physicochemical profile likely contributes to its superior permeability in the Caco-2 assay. Most notably, the BCP-Analog demonstrates excellent metabolic stability, whereas the Aniline-Analog is rapidly metabolized in human liver microsomes. Furthermore, the high efflux ratio of the Aniline-Analog suggests it is a substrate for efflux transporters, a common liability that can limit oral bioavailability. The BCP-Analog shows no signs of active efflux.

Conclusion: A Clear Case for the Bicyclo[1.1.1]pentane Scaffold

This comparative guide demonstrates the tangible benefits of replacing a traditional para-substituted aniline ring with a bicyclo[1.1.1]pentane bioisostere in the context of p38 MAP kinase inhibitors. While both the BCP-Analog and the Aniline-Analog showed potent enzymatic inhibition, the BCP-Analog translated this potency far more effectively into a cellular context.

The comprehensive ADME profiling provides a compelling explanation for this difference. The N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide (BCP-Analog) exhibited a superior profile across all key parameters:

  • Higher Aqueous Solubility: Facilitating formulation and reliable assay performance.

  • Lower Lipophilicity: Reducing the risk of off-target effects and non-specific binding.

  • Vastly Improved Metabolic Stability: Suggesting a longer in vivo half-life and lower potential for reactive metabolite formation.

  • Higher Permeability with No Efflux: Indicating a higher potential for oral absorption and bioavailability.

For researchers and drug development professionals, these findings underscore the strategic value of incorporating sp³-rich, three-dimensional scaffolds like BCPs to mitigate the known liabilities of flat, aromatic systems. The data strongly supports the hypothesis that the BCP core is an exceptional bioisostere for the para-substituted phenyl ring, capable of not only preserving biological activity but also significantly enhancing the overall drug-like properties of a molecule.

References

  • The discovery of orally active triaminotriazine aniline amides as inhibitors of p38 MAP kinase. PubMed, (2004). [Link]

  • The Discovery of Orally Active Triaminotriazine Aniline Amides as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry, (2004). [Link]

  • Metabolic stability in liver microsomes. Mercell, (n.d.). [Link]

  • Cell-based test for kinase inhibitors. INiTS, (2020). [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray, (n.d.). [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols, (n.d.). [Link]

  • Novel, potent and selective anilinoquinazoline and anilinopyrimidine inhibitors of p38 MAP kinase. PubMed, (2004). [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform, (2013). [Link]

  • ADME Caco-2 Permeability Assay. BioDuro, (n.d.). [Link]

  • ADME Microsomal Stability Assay. BioDuro, (n.d.). [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences, (n.d.). [Link]

  • Chromatographic LogD - In Vitro Assay. Charnwood Discovery, (n.d.). [Link]

  • ChromLogD | ADME. Domainex, (n.d.). [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec, (n.d.). [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, (2016). [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology, (2022). [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate, (n.d.). [Link]

  • MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. PubMed, (2001). [Link]

  • A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, (2014). [Link]

  • Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. PubMed, (n.d.). [Link]

  • Supplementary Information Table of Contents. The Royal Society of Chemistry, (n.d.). [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. X-talks, (2011). [Link]

  • A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. PubMed, (2000). [Link]

  • Aqueous solubility (nephelometry, PBS, pH 7.4). Eurofins Discovery, (n.d.). [Link]

  • BlogD: A chromLogD blog. Reach Separations, (2021). [Link]

Sources

Comparative

Comparative study of "N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide" and its non-hydroxylated counterpart

Executive Summary In modern drug discovery, the "Escape from Flatland" paradigm posits that increasing a molecule's fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved aqueous solubility and highe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" paradigm posits that increasing a molecule's fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved aqueous solubility and higher probabilities of clinical success[1]. Within this framework, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier three-dimensional bioisostere. Famously utilized to replace para-substituted phenyl rings, the BCP core can dramatically enhance solubility and metabolic stability while preserving critical binding vectors[2].

However, the functionalization of the BCP bridgehead dictates its behavior in biological systems. This guide provides an in-depth comparative analysis between a baseline lipophilic spacer, N-(bicyclo[1.1.1]pentan-1-yl)-N-methylacetamide , and its polar counterpart, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide . By dissecting their physicochemical profiles and metabolic fates, we provide the mechanistic rationale required for optimal scaffold selection in lead optimization[3].

Structural Rationale & Bioisosteric Mapping

The unadorned BCP core is a rigid, highly strained, yet kinetically stable cylinder. The bridgehead carbons (C1 and C3) project their substituents at a 180-degree angle, perfectly mimicking the exit vectors of a para-disubstituted benzene ring or a tert-butyl group.

  • The Non-Hydroxylated Counterpart: N-(bicyclo[1.1.1]pentan-1-yl)-N-methylacetamide acts as a purely lipophilic, space-filling bioisostere. It drives hydrophobic interactions within a target's binding pocket while resisting the oxidative liabilities typically associated with flat aromatic rings.

  • The 3-Hydroxy Derivative: The addition of a bridgehead hydroxyl group transforms the molecule into a saturated bioisostere for a phenol[3]. This single atomic substitution introduces a strong hydrogen-bond donor and acceptor, drastically altering the hydration shell of the molecule, lowering its lipophilicity, and providing a specific vector for target engagement.

Comparative Physicochemical Profiling

The introduction of the hydroxyl group forces a trade-off between aqueous solubility and passive membrane permeability. The desolvation energy required for the 3-hydroxy BCP derivative to shed its water molecules and partition into a lipid bilayer is significantly higher than that of its non-hydroxylated counterpart.

Table 1: Physicochemical Comparison of BCP Derivatives

ParameterN-(bicyclo[1.1.1]pentan-1-yl)-N-methylacetamideN-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide
Chemical Formula C₉H₁₅NOC₉H₁₅NO₂
Molecular Weight 153.22 g/mol 169.22 g/mol
Topological Polar Surface Area (TPSA) 20.3 Ų40.5 Ų
Consensus LogP (cLogP) 1.15-0.12
Thermodynamic Solubility (pH 7.4) ~1.2 mM (Moderate)>10 mM (High)
PAMPA Permeability ( Papp​ ) >15 × 10⁻⁶ cm/s (High)~5 × 10⁻⁶ cm/s (Moderate)
Primary Clearance Pathway CYP450 (Phase I)UGT (Phase II)
Metabolic Stability and Clearance Pathways

Understanding the causality behind metabolic clearance is critical. The non-hydroxylated BCP is generally resistant to Phase I metabolism because the bridgehead C-H bonds possess high s-character, making them stronger and less susceptible to hydrogen atom transfer (HAT) by Cytochrome P450 (CYP450) enzymes. However, when oxidation does occur, it slowly yields the 3-hydroxy derivative.

Conversely, synthesizing the 3-hydroxy BCP derivative intentionally bypasses Phase I oxidation. The exposed hydroxyl group serves as an immediate "soft spot" for Phase II metabolism, specifically glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This shifts the clearance mechanism from hepatic oxidation to rapid renal/biliary excretion of the highly polar glucuronide conjugate.

MetabolicPathways A Non-Hydroxylated BCP Counterpart B Phase I Oxidation (CYP450) A->B Slow C-H Oxidation C 3-Hydroxy BCP Derivative B->C Hydroxylation D Phase II Conjugation (UGT) C->D Direct Entry E Glucuronide Metabolite D->E Rapid Clearance

Fig 1: Divergent metabolic clearance pathways of non-hydroxylated vs. 3-hydroxy BCP derivatives.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to prevent common artifactual errors in physicochemical and metabolic screening.

Protocol A: Shake-Flask Thermodynamic Solubility Assay

Causality Focus: Standard filtration methods often overestimate the solubility of lipophilic compounds (like the non-hydroxylated BCP) due to the passage of colloidal nano-aggregates. To establish a self-validating baseline, this protocol employs ultracentrifugation, ensuring that only true monomeric species remain in the supernatant.

  • Sample Preparation: Dispense 1 mg of solid compound into a glass vial. Add 1.0 mL of 50 mM Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Incubate the suspension at 37°C for 24 hours on an orbital shaker at 800 rpm to ensure thermodynamic equilibrium.

  • Phase Separation (Critical Step): Transfer the mixture to a polycarbonate tube and ultracentrifuge at 100,000 × g for 30 minutes at 37°C. This pellets undissolved solids and nano-aggregates.

  • Quantification: Dilute the supernatant 1:100 in acetonitrile (containing an internal standard). Quantify the concentration via LC-MS/MS against a 6-point calibration curve.

  • System Validation: Run Caffeine (high solubility control) and Amiodarone (low solubility control) in parallel to validate the absence of non-specific binding and aggregate carryover.

ExpWorkflow N1 Compound Dispensing N2 Buffer Equilibration N1->N2 PBS pH 7.4 N3 Ultracentrifugation (100k x g) N2->N3 24h, 37°C N4 LC-MS/MS Quantification N3->N4 Supernatant N5 Data Analysis N4->N5 AUC Ratio

Fig 2: Self-validating shake-flask thermodynamic solubility and LC-MS/MS quantification workflow.

Protocol B: Phase II (UGT) Microsomal Stability Assay

Causality Focus: Evaluating the 3-hydroxy BCP derivative requires assessing Phase II glucuronidation. UGT enzymes reside on the luminal side of the endoplasmic reticulum within microsomes. Without membrane permeabilization, the highly polar cofactor UDPGA cannot reach the active site, leading to false-negative clearance data. We utilize alamethicin as a pore-forming peptide to bypass this artifact.

  • Pre-incubation: Combine Human Liver Microsomes (HLM, 0.5 mg/mL protein), alamethicin (25 µg/mL), and the test compound (1 µM) in 100 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂. Incubate on ice for 15 minutes to allow pore formation.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the UDPGA cofactor (final concentration 2 mM).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 10, 20, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Analysis: Centrifuge at 4,000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • System Validation: Utilize Propofol as a rapid-clearance UGT control to confirm successful microsomal permeabilization.

References
  • Stepan, A. F., et al. (2012). "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor." Journal of Medicinal Chemistry, 55(7), 3414-3424. URL: [Link]

  • Myasnyanko, I. N., et al. (2021). "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry, 86(15), 10022-10032. URL: [Link]

Sources

Validation

Beyond the Flatland: A Head-to-Head Comparison of Bicycloalkyl Scaffolds in Modern Drug Design

In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly venturing "beyond the flatland" of traditional aromatic scaffolds.[1][2][3] The ove...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly venturing "beyond the flatland" of traditional aromatic scaffolds.[1][2][3] The over-reliance on phenyl rings, while historically productive, often introduces liabilities such as poor metabolic stability and unfavorable physicochemical properties.[2][4] This has spurred the exploration of three-dimensional, saturated bioisosteres that can mimic the geometry of aromatic systems while offering a distinct and often superior property profile. Among the most promising of these are the bicycloalkyl scaffolds, rigid carbocyclic structures that provide a fixed orientation for substituents, enabling precise structure-activity relationship (SAR) studies.

This guide provides a head-to-head comparison of three prominent bicycloalkyl scaffolds that have garnered significant attention as phenyl ring bioisosteres: bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane. We will delve into their unique structural features, comparative physicochemical properties, synthetic accessibility, and impact on pharmacological outcomes, supported by experimental data and established protocols.

The Rationale for Rigidity: Why Bicycloalkyl Scaffolds?

The core principle behind the use of bicycloalkyl scaffolds is the concept of rigid-scaffold-based design. Unlike flexible aliphatic chains, the conformational constraint of these systems reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency.[5] Furthermore, their three-dimensional nature allows for a more comprehensive exploration of chemical space, facilitating the optimization of interactions with protein binding pockets.[6]

The primary application of these scaffolds has been as bioisosteres of the para-substituted phenyl ring. A critical parameter for a successful bioisosteric replacement is the distance between the exit vectors of the substituents. The ideal scaffold should mimic the geometry of the parent arene to maintain favorable interactions with the target protein.

Bicyclo[1.1.1]pentane (BCP): The Compact Contender

First synthesized in 1964, bicyclo[1.1.1]pentane has emerged as a highly popular non-classical bioisostere for the para-phenyl group and the tert-butyl group.[7][8][9] Its compact and rigid structure, with a bridgehead-to-bridgehead distance of approximately 1.85 Å, is significantly shorter than that of a para-substituted benzene ring (around 2.79 Å).[4][8] This makes BCP an excellent choice when a smaller spacer is required to optimize binding interactions.

Physicochemical Properties and Advantages:

BCPs offer a compelling set of properties that address common challenges in drug development:

  • Improved Solubility: The replacement of a planar, aromatic ring with a saturated, three-dimensional BCP core generally leads to a significant increase in aqueous solubility.[8][9][10][11] This is attributed to the disruption of crystal packing and a decrease in the molecule's planarity.

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes often results in improved metabolic stability and a longer half-life.[9][10][12]

  • Reduced Lipophilicity: With fewer carbon atoms compared to BCO and cubane, BCP is the least lipophilic of the three, which can be advantageous for optimizing the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[8]

  • Novel Structural Vectors: The tetrahedral geometry of the bridgehead carbons provides substituent exit vectors that are orthogonal to the plane of a phenyl ring, allowing for the exploration of new binding interactions within a protein pocket.[11]

Synthetic Accessibility:

Historically, the synthesis of functionalized BCPs was a significant challenge, limiting their widespread adoption. However, recent advancements in synthetic methodology have made these scaffolds much more accessible.[7][13] Key strategies include the functionalization of [1.1.1]propellane and the development of robust cross-coupling reactions.[7]

Bicyclo[2.2.2]octane (BCO): The Geometric Mimic

The bicyclo[2.2.2]octane scaffold offers a bridgehead-to-bridgehead distance of approximately 2.60 Å, making it a closer geometric mimic of the para-phenyl group (2.82 Å) compared to BCP.[4] This structural similarity allows for a more direct replacement of a phenyl ring without drastically altering the distance between key pharmacophoric elements.

Physicochemical Properties and Advantages:

BCO shares many of the advantages of BCP, with some key distinctions:

  • Maintained Pharmacological Efficacy: Due to its close geometric resemblance to the phenyl ring, BCO has been shown to maintain, and in some cases improve, the pharmacological activity of the parent compound.[4]

  • Increased Fsp3 Character: The replacement of an sp2-hybridized aromatic ring with a fully sp3-hybridized BCO scaffold increases the fraction of saturated carbons (Fsp3). A higher Fsp3 value is often correlated with improved clinical success rates, likely due to better physicochemical properties.[4]

  • Improved Oral Bioavailability: The enhanced solubility and metabolic stability conferred by the BCO core can lead to improved oral bioavailability.[4]

Synthetic Accessibility:

The synthesis of the BCO framework can often be achieved through Diels-Alder reactions, providing a reliable method for constructing the core bicyclic system.[5][14] Functionalization of the BCO core can then be carried out to introduce the desired substituents.

Cubane: The Rigid Cube

Cubane is a unique, highly strained platonic hydrocarbon with a cage-like structure. Despite its high strain energy, it is kinetically stable and has been successfully employed as a bioisostere for the benzene ring.[15][16] The bridgehead distance in a 1,4-disubstituted cubane is approximately 2.72 Å, closely matching that of a para-phenyl ring.[4]

Physicochemical Properties and Advantages:

The cubic geometry of this scaffold imparts distinct properties:

  • Three-Dimensional Bioisostere: Cubane provides a rigid, three-dimensional framework that can orient substituents in well-defined spatial arrangements, offering novel opportunities for target interaction.[15][16]

  • Improved Metabolic Profile: Similar to other bicycloalkyls, the replacement of a benzene ring with a cubane moiety can lead to improved metabolic stability by blocking sites of oxidative metabolism.[16]

  • Potential for Reduced Toxicity: By replacing an aromatic ring, the potential for the formation of toxic aromatic metabolites can be mitigated.[16]

Synthetic Accessibility:

The synthesis of functionalized cubanes has traditionally been a significant synthetic challenge. However, advances in synthetic organic chemistry have led to the development of more practical routes to these complex molecules, making them more accessible for medicinal chemistry programs.[17]

Head-to-Head Comparison: A Data-Driven Overview

To facilitate a direct comparison, the following table summarizes the key properties of each scaffold:

PropertyBicyclo[1.1.1]pentane (BCP)Bicyclo[2.2.2]octane (BCO)Cubanepara-Phenyl
Bridgehead Distance (Å) ~1.85[4][8]~2.60[4]~2.72[4]~2.82[4]
Fsp3 Character 1.01.01.00.0
Lipophilicity (cLogP) LowestIntermediateHighestVariable
Aqueous Solubility Generally HighestHighHighGenerally Lower
Metabolic Stability Generally HighestHighHighOften Lower
Synthetic Accessibility Increasingly AccessibleAccessibleChallenging but ImprovingReadily Accessible

Experimental Evaluation of Bicycloalkyl Scaffolds

The decision to incorporate a bicycloalkyl scaffold into a drug candidate should be guided by rigorous experimental evaluation. The following protocols outline key assays for comparing the impact of these scaffolds on physicochemical and ADME properties.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantitatively measure and compare the aqueous solubility of compounds containing different bicycloalkyl scaffolds.

Methodology:

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., parent phenyl compound, BCP analogue, BCO analogue, and cubane analogue) in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Equilibration: Add an excess amount of each solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4) in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Comparison: Compare the measured solubility values for each analogue.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of compounds containing different bicycloalkyl scaffolds in the presence of liver microsomes.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species of interest), NADPH (as a cofactor for P450 enzymes), and the test compound at a low concentration (e.g., 1 µM) in a phosphate buffer.

  • Time Course: Incubate the mixture at 37 °C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Stop the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line will give the rate of disappearance, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

  • Comparison: Compare the metabolic stability parameters for the different analogues.

Logical Workflow for Scaffold Selection

The selection of an appropriate bicycloalkyl scaffold is a multi-parameter optimization problem. The following diagram illustrates a logical workflow for this process.

Scaffold_Selection_Workflow Start Start: Identify Lead Compound with Aromatic Ring Liability Assess_Geometry Assess Geometric Requirements of the Binding Pocket Start->Assess_Geometry Short_Linker Shorter Linker Required? Assess_Geometry->Short_Linker Select_BCP Prioritize BCP Scaffold Short_Linker->Select_BCP Yes Similar_Linker Similar Linker Length Required? Short_Linker->Similar_Linker No Synthesize Synthesize Analogues Select_BCP->Synthesize Select_BCO_Cubane Consider BCO or Cubane Scaffolds Similar_Linker->Select_BCO_Cubane Yes Select_BCO_Cubane->Synthesize Evaluate_Properties Evaluate Physicochemical and ADME Properties (Solubility, Stability, Permeability) Synthesize->Evaluate_Properties Evaluate_Potency Evaluate In Vitro Potency and Selectivity Evaluate_Properties->Evaluate_Potency Decision Decision: Select Optimal Scaffold Evaluate_Potency->Decision End Proceed to In Vivo Studies Decision->End

Caption: A logical workflow for the selection of a bicycloalkyl scaffold.

Case Study: BCP as a Phenyl Bioisostere in a γ-Secretase Inhibitor

A notable example of the successful application of a bicycloalkyl scaffold is the replacement of a para-substituted phenyl ring with a BCP moiety in a series of γ-secretase inhibitors.[13] This modification led to a significant improvement in the physicochemical properties of the lead compound, including enhanced solubility and metabolic stability, while maintaining potent inhibitory activity.[8][13]

Structural Comparison of Bicycloalkyl Scaffolds

The following diagram provides a visual comparison of the structures and key geometric parameters of the discussed scaffolds.

Scaffold_Comparison cluster_BCP Bicyclo[1.1.1]pentane (BCP) cluster_BCO Bicyclo[2.2.2]octane (BCO) cluster_Cubane Cubane cluster_Phenyl para-Phenyl BCP ~1.85 Å BCO ~2.60 Å Cubane ~2.72 Å Phenyl ~2.82 Å

Caption: Structural comparison of bicycloalkyl scaffolds and the para-phenyl group.

Conclusion

The strategic incorporation of bicycloalkyl scaffolds represents a powerful approach to overcoming common hurdles in drug discovery. BCP, BCO, and cubane each offer a unique set of properties that can be leveraged to improve the solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates. The choice of scaffold should be guided by a thorough understanding of the structural requirements of the biological target and a data-driven evaluation of the resulting physicochemical and pharmacological properties. As synthetic methodologies continue to advance, we can expect to see an even greater adoption of these valuable three-dimensional building blocks in the design of next-generation therapeutics.

References

  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine - Preprints.org. Available at: [Link]

  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine | Request PDF. Available at: [Link]

  • Bicyclo[2.2.2]octane (BCO) as a 3D-Rich Bioisostere for the para-Phenyl. Available at: [Link]

  • Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks | Organic Letters - ACS Publications. Available at: [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. Available at: [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC. Available at: [Link]

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Available at: [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light - ChemRxiv. Available at: [Link]

  • Bicyclo[2.2.2]octane as a bioisostere for phenyl ring. - ResearchGate. Available at: [Link]

  • (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - ResearchGate. Available at: [Link]

  • Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - MDPI. Available at: [Link]

  • Collective synthesis of 1,2,4-trisubstituted, meta- and ortho-substituted arene bioisosteres from bicyclobutanes | Request PDF - ResearchGate. Available at: [Link]

  • Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC. Available at: [Link]

  • Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Available at: [Link]

  • The Synthesis of Tertiary Alkylamines from Alkyl-Substituted Alkenes Using Amine Umpolung Strategy | Journal of the American Chemical Society. Available at: [Link]

  • Construction of polysubstituted bicyclic scaffolds. - ResearchGate. Available at: [Link]

  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - PMC. Available at: [Link]

  • Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives - ACS Publications. Available at: [Link]

  • Physicochemical properties of BCP before and after exposure to an... - ResearchGate. Available at: [Link]

  • Synthesis of Novel Cubane Scaffolds - ResearchGate. Available at: [Link]

  • Studies on[17][18]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-Raf V600E /KDR Inhibitors Using Docking and 3D-QSAR Approaches - MDPI. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - Reymond Research Group. Available at: [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC. Available at: [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - MDPI. Available at: [Link]

  • Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease - PubMed. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing). Available at: [Link]

  • Bioisosteres in Medicinal Chemistry - download. Available at: [Link]

  • Tetraasteranes as homologues of cubanes: effective scaffolds for drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups - PMC. Available at: [Link]

Sources

Comparative

Assessing the Metabolic Stability of the Bicyclo[1.1.1]pentane Cage in "N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide": A Comparative Guide

In the landscape of modern drug discovery, the quest for molecular scaffolds that enhance pharmacokinetic properties without compromising efficacy is paramount. The bicyclo[1.1.1]pentane (BCP) cage has emerged as a compe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quest for molecular scaffolds that enhance pharmacokinetic properties without compromising efficacy is paramount. The bicyclo[1.1.1]pentane (BCP) cage has emerged as a compelling bioisostere for commonly used motifs such as para-substituted phenyl rings and tert-butyl groups.[1][2][3][4] Its rigid, three-dimensional structure often imparts improved aqueous solubility, greater metabolic stability, and decreased non-specific binding.[3][5][6] This guide provides a comprehensive framework for assessing the metabolic stability of the BCP core, using the novel compound "N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide" as a focal point for a comparative analysis against traditional bioisosteres.

The Bicyclo[1.1.1]pentane Motif: A Paradigm Shift in Bioisosterism

The rationale for replacing planar aromatic systems or bulky aliphatic groups with the BCP cage is rooted in its unique physicochemical properties. The strained C-C bonds and sp³-rich character of the BCP scaffold confer a high resistance to oxidative metabolism, a common liability for many drug candidates.[7] This intrinsic stability can lead to an improved pharmacokinetic profile, including lower clearance and a longer half-life.[8][9]

This guide will walk through the experimental design and execution of an in vitro liver microsomal stability assay, a cornerstone of early drug metabolism and pharmacokinetics (DMPK) studies. We will then contextualize the expected outcomes for our target molecule by comparing the known metabolic liabilities of phenyl and tert-butyl groups with the anticipated resilience of the BCP core.

Experimental Workflow: In Vitro Liver Microsomal Stability Assay

The following protocol outlines a robust and reproducible method for determining the metabolic stability of a test compound. This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs).[10][11][12]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock (10 mM in DMSO) mix Combine Microsomes, Buffer, & Test Compound (1 µM final) prep_compound->mix prep_microsomes Thaw & Dilute Liver Microsomes (Human, Rat, Mouse) prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_cofactor->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->time_points quench Quench Reaction with Ice-Cold Acetonitrile & Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, Half-Life (t½), & Intrinsic Clearance (CLint) analyze->calculate G cluster_bcp Bicyclo[1.1.1]pentane (BCP) cluster_phenyl Phenyl cluster_tertbutyl tert-Butyl bcp Resistant to Oxidative Metabolism phenyl Susceptible to Aromatic Hydroxylation tertbutyl Prone to Aliphatic Hydroxylation

Sources

Validation

A Senior Application Scientist's Guide to the X-ray Crystallography of Bicyclo[1.1.1]pentane (BCP) Derivatives in Complex with Target Proteins

Introduction: The Rise of Bicyclo[1.1.1]pentane as a Superior Bioisostere in Drug Design In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Bicyclo[1.1.1]pentane as a Superior Bioisostere in Drug Design

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Among the most successful strategies is the use of bioisosteres—substituents that retain similar biological activity while improving physicochemical characteristics. For decades, the phenyl ring has been a ubiquitous scaffold, but its use often introduces metabolic liabilities and poor solubility.

Enter Bicyclo[1.1.1]pentane (BCP), a rigid, three-dimensional hydrocarbon that has emerged as a highly effective non-classical bioisostere for para-substituted phenyl rings.[1][2] Its unique strained cage-like structure offers a similar vector for substituent placement as a phenyl ring but with a significantly improved physicochemical profile. Replacing an aromatic ring with a BCP moiety often leads to dramatic improvements in aqueous solubility, metabolic stability, and passive permeability, while reducing non-specific binding.[1][3][4]

The structural rigidity and defined exit vectors of BCP make it an exceptional tool for structure-based drug design (SBDD). However, realizing its full potential is critically dependent on obtaining high-resolution X-ray crystal structures of BCP-containing ligands in complex with their protein targets. This guide provides a comprehensive comparison of crystallographic data for several BCP derivatives, details field-proven protocols for obtaining such structures, and explains the causal reasoning behind key experimental decisions to empower researchers in their drug discovery efforts.

Comparative Analysis: BCP Derivatives in Complex with Target Proteins

The true value of BCP as a bioisostere is demonstrated by comparing the crystallographic and physicochemical data of BCP-containing inhibitors against their phenyl-containing predecessors. The following table summarizes key data from published studies, showcasing the impact of this molecular substitution.

Target ProteinLigand/InhibitorPDB IDResolution (Å)Key Physicochemical Improvement with BCPReference
γ-Secretase BMS-708,163 (Phenyl-containing)N/AN/ABaseline for comparison[4]
γ-Secretase Compound 3 (BCP-containing)N/AN/AImproved solubility & permeability , ~4-fold ↑ oral absorption[3][4]
LpPLA2 Darapladib (Phenyl-containing)4B1O2.00Baseline for comparison[5]
LpPLA2 BCP Analogue 5 5I4F2.15Maintained high potency , improved physicochemical profile[5]
Dipeptidyl Peptidase IV (DPPIV) Various Xaa-boroPro DerivativesN/AN/ADemonstrates tolerance for diverse P2 positions[6]

Note: While a specific PDB ID for the γ-Secretase inhibitor with the BCP derivative was not publicly available in the cited literature, the reported improvements in its properties underscore the value of the BCP substitution.[3][4]

As exemplified by the γ-secretase and LpPLA2 inhibitors, replacing a central phenyl ring with a BCP core can significantly enhance drug-like properties without compromising potency.[3][5] The X-ray crystal structure of the LpPLA2 inhibitor analogue confirmed that the BCP moiety was well-tolerated within the active site, successfully mimicking the interactions of the original phenyl ring.[5] This structural validation is paramount, as it provides direct evidence that the intended bioisosteric replacement preserves the crucial binding geometry required for activity.

The Experimental Workflow: A Blueprint for High-Resolution Structures

Obtaining a high-resolution crystal structure of a protein-ligand complex is a multi-step process that demands precision and a deep understanding of the underlying biochemistry and physics. The following workflow outlines the critical stages, from initial protein production to final structure refinement, with an emphasis on the rationale behind each step.

G cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_data Phase 3: Data Collection & Analysis Protein_Production Protein Expression & Purification Ligand_Prep Ligand Synthesis & QC Complex_Formation Complex Formation (Co-crystallization) Protein_Production->Complex_Formation Ligand_Prep->Complex_Formation Screening High-Throughput Screening Complex_Formation->Screening Optimization Hit Optimization Screening->Optimization Data_Collection X-ray Diffraction Data Collection Optimization->Data_Collection Structure_Solution Structure Solution (Phasing) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Validation->Refinement Iterate G cluster_analysis Data to Model Pipeline Diffraction_Images Diffraction Images Electron_Density Electron Density Map Diffraction_Images->Electron_Density Indexing & Scaling Initial_Model Initial Model (Molecular Replacement) Electron_Density->Initial_Model Phasing Refined_Model Refined Model Initial_Model->Refined_Model Iterative Refinement Final_Structure Validated PDB File Refined_Model->Final_Structure Validation Checks

Sources

Comparative

SAR study of analogs of "N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide"

Executive Summary: The Bioisosteric Advantage In modern medicinal chemistry, the over-reliance on planar aromatic rings ("flatland") frequently leads to clinical attrition due to poor aqueous solubility, high lipophilici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Bioisosteric Advantage

In modern medicinal chemistry, the over-reliance on planar aromatic rings ("flatland") frequently leads to clinical attrition due to poor aqueous solubility, high lipophilicity, and rapid cytochrome P450 (CYP450) mediated clearance. To circumvent these liabilities, sp3-rich aliphatic scaffolds have emerged as critical structural interventions.

This technical guide objectively evaluates the performance of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide —a highly functionalized bicyclo[1.1.1]pentane (BCP) building block—against traditional planar and aliphatic alternatives. By acting as a non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups, this specific BCP fragment offers a rigid, linear vector (~1.85 Å bridgehead distance) while fundamentally reprogramming the physicochemical and pharmacokinetic profile of the parent molecule.

Mechanistic Grounding: Why BCP Outperforms Traditional Motifs

The superiority of the 3-hydroxy-BCP-N-methylacetamide scaffold over its phenyl counterpart is rooted in fundamental thermodynamics and enzyme kinetics, as supported by foundational studies in [1].

  • Solubility via Lattice Disruption: Phenyl rings engage in strong intermolecular π-π stacking, which increases crystal lattice energy and drastically reduces aqueous kinetic solubility. The BCP core increases the fraction of sp3 hybridized carbons ( Fsp3​ ), breaking molecular planarity. This disrupts lattice packing, lowering the melting point and thermodynamically favoring aqueous solvation. Furthermore, the bridgehead hydroxyl group acts as a highly accessible hydrogen bond donor/acceptor.

  • Metabolic Stability via Bond Dissociation Energy (BDE): Aromatic rings are highly susceptible to CYP450-mediated epoxidation and hydroxylation. In contrast, the bridgehead C-H bonds of the BCP core possess unusually high s-character due to the strained ring system. This significantly increases the C-H Bond Dissociation Energy (BDE), creating a steep kinetic barrier against the Hydrogen Atom Transfer (HAT) mechanism utilized by CYP450 enzymes, thereby reducing intrinsic clearance ( CLint​ )[2].

G A Traditional Scaffold (para-Phenyl Ring) B High Lipophilicity (High clogP) A->B D Bioisosteric Replacement (Bicyclo[1.1.1]pentane) A->D Scaffold Hopping C Poor ADME Profile (Low Sol, High CL_int) B->C E Increased sp3 Fraction (Escape from Flatland) D->E F Optimized ADME Profile (High Sol, Low CL_int) E->F

Logical flow demonstrating ADME optimization via BCP bioisosteric replacement.

Comparative SAR & Physicochemical Data

To objectively compare the product's performance, we synthesized a matched molecular pair (MMP) series substituting the core motif. The quantitative data below highlights the distinct advantages of the BCP scaffold over the para-phenyl, bicyclo[2.2.2]octane (BCO), and tert-butyl analogs.

Analog MotifCore StructureclogPKinetic Solubility (µM)HLM CLint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)
Product (BCP) N-(3-Hydroxy-BCP)-N-methylacetamide0.42 > 250 12.4 18.5
Alternative 1 (Phenyl) N-(4-Hydroxyphenyl)-N-methylacetamide1.15< 5048.222.1
Alternative 2 (BCO) N-(4-Hydroxy-BCO)-N-methylacetamide1.4811020.515.3
Alternative 3 (t-Butyl) N-(1-Hydroxy-2-methylpropan-2-yl)-...0.8518035.612.4

Data Synthesis: The BCP product demonstrates a superior balance of properties. It achieves a >5-fold increase in kinetic solubility and a ~4-fold reduction in microsomal clearance compared to the phenyl alternative, without sacrificing membrane permeability (Caco-2 Papp​ ). The BCO alternative, while also sp3-rich, suffers from higher lipophilicity (clogP 1.48) due to its larger hydrocarbon volume, leading to inferior solubility [3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the BCP core and the subsequent ADME validation workflows. Each protocol includes internal controls to establish a self-validating system.

Protocol A: Synthesis via Strain-Release of [1.1.1]Propellane

Causality: The highly strained central C-C bond of [1.1.1]propellane (~98 kcal/mol strain energy) is highly susceptible to radical addition. We utilize a photoredox-catalyzed radical addition to selectively open this bond, installing the nitrogen and oxygen functionalities at the bridgeheads [4].

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve [1.1.1]propellane (1.0 equiv, typically generated in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane) in anhydrous THF.

  • Radical Initiation: Add the N-methylacetamide nitrogen-centered radical precursor (1.2 equiv) and a photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 2 mol%). Causality: The photocatalyst ensures controlled, single-electron transfer (SET) generation of the amidyl radical, preventing unwanted polymerization of the propellane.

  • Trapping: Introduce an oxygen-based radical trap (e.g., TEMPO or a suitable hydroxylating agent) to functionalize the opposite bridgehead.

  • Irradiation: Irradiate the mixture with 440 nm blue LEDs at room temperature for 16 hours.

  • Validation & QC: Purify via flash chromatography. Acceptance Criteria: 1 H NMR must show the characteristic highly symmetric singlet for the six equivalent methylene protons of the BCP core at ~2.0-2.2 ppm.

Protocol B: In Vitro Intrinsic Clearance ( CLint​ ) Assay

Causality: This assay measures the metabolic stability of the compound against phase I oxidative enzymes. NADPH is added as the obligate electron donor for CYP450 catalytic cycles.

  • Incubation Setup: Prepare a 1 µM solution of the BCP analog in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile rapidly denatures the CYP enzymes, halting metabolism instantly to ensure accurate kinetic timepoints.

  • Self-Validation Controls:

    • Positive Control: Verapamil (rapidly cleared, ensures microsomes are active).

    • Negative Control: Incubate the BCP analog without NADPH (differentiates CYP-mediated clearance from chemical instability).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate CLint​ using the half-life ( t1/2​ ) derived from the log-linear decline of the parent compound.

Workflow Step1 Compound Synthesis (Propellane Ring Opening) Step2 Physicochemical Profiling (clogP & pKa) Step1->Step2 Step3 In Vitro ADME Assays Step2->Step3 Sub1 Kinetic Solubility (Nephelometry) Step3->Sub1 Sub2 Microsomal Stability (LC-MS/MS) Step3->Sub2 Sub3 Permeability (Caco-2/PAMPA) Step3->Sub3 Step4 Data Synthesis & SAR (Lead Selection) Sub1->Step4 Sub2->Step4 Sub3->Step4

Step-by-step experimental workflow for synthesizing and profiling BCP analogs.

Conclusion

The integration of the N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide motif represents a highly strategic bioisosteric replacement. By leveraging the rigid, sp3-hybridized architecture of the BCP core, researchers can systematically engineer out the solubility and metabolic liabilities inherent to planar aromatic systems. The provided comparative data and validated protocols offer a robust foundation for incorporating this advanced building block into late-stage lead optimization campaigns.

References

  • Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 2012.[Link]

  • Measom, N. D., et al. "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters, 2016.[Link]

  • Mykhailiuk, P. K. "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry, 2019.[Link]

  • Denisenko, A., et al. "Smallest Bicycles in Medicinal Chemistry: Where Are We Now?" Chemical Reviews, 2023.[Link]

Validation

Confirming the mechanism of action of "N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide" derived inhibitors

A Comparative Guide to Confirming the Mechanism of Action of Novel Bicyclo[1.1.1]pentane-Derived BTK Inhibitors This guide provides a comprehensive framework for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Confirming the Mechanism of Action of Novel Bicyclo[1.1.1]pentane-Derived BTK Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action for a novel class of inhibitors based on the N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide (BCP-HMA) scaffold. For the purpose of this guide, we will postulate that this series targets Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways.[1][2][3] We will outline a series of experiments to compare the BCP-HMA series against established BTK inhibitors, providing the scientific rationale and detailed protocols required for a rigorous mechanistic evaluation.

The bicyclo[1.1.1]pentane (BCP) scaffold is a fascinating and increasingly popular bioisostere in modern medicinal chemistry.[4][5][6] Its rigid, three-dimensional structure serves as a non-classical replacement for para-substituted phenyl rings, often improving key drug-like properties such as solubility and metabolic stability while exploring new chemical space.[5][6][7] Our hypothetical BCP-HMA series leverages this unique scaffold to create novel, potent, and selective BTK inhibitors.

Introduction to Bruton's Tyrosine Kinase (BTK) and Comparator Compounds

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[2][8][9] This pathway is essential for B-cell development, activation, proliferation, and survival.[9][10][11] Dysregulation of the BCR pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK a prime therapeutic target.[1][2][12]

To robustly characterize our novel BCP-HMA inhibitors, we will compare their performance against two clinically relevant BTK inhibitors with distinct mechanisms of action:

  • Ibrutinib (Covalent, Irreversible Inhibitor): Ibrutinib forms a covalent bond with a cysteine residue (C481) in the active site of BTK, leading to sustained, irreversible inhibition.[13][14][15][16] It is a first-in-class BTK inhibitor used to treat various B-cell cancers.[13][17]

  • Fenebrutinib (Non-covalent, Reversible Inhibitor): Fenebrutinib is a potent and highly selective, non-covalent inhibitor of BTK.[18][19] Its reversible binding offers a different pharmacological profile and it is being investigated for the treatment of multiple sclerosis and other autoimmune disorders.[18][19][20][21]

Experimental Framework for Mechanism of Action Confirmation

Our investigation will follow a logical progression from direct target interaction to cellular function. This multi-pronged approach ensures that the observed effects are a direct result of on-target BTK inhibition.

G cluster_0 Step 1: Biochemical Assays cluster_1 Step 2: Cellular Target Engagement cluster_2 Step 3: Cellular Functional Assays Enzymatic Biochemical Enzymatic Assay (HTRF/LanthaScreen) CETSA Cellular Thermal Shift Assay (CETSA) Enzymatic->CETSA Confirms Inhibition Binding Biochemical Binding Assay (LanthaScreen) Binding->CETSA Confirms Binding PLCg2 Downstream Signaling Assay (pPLCγ2 HTRF) CETSA->PLCg2 Confirms Target Engagement in Cells NanoBRET NanoBRET Assay NanoBRET->PLCg2 Confirms Target Engagement in Cells Activation B-Cell Activation Assay (Flow Cytometry) PLCg2->Activation Links Target Engagement to Cellular Function

Fig 1. Experimental workflow for mechanism of action confirmation.

The first crucial step is to determine if the BCP-HMA compounds directly inhibit the enzymatic activity of purified BTK protein. This is essential to rule out indirect effects and to quantify the potency of the inhibitors.

Rationale: Biochemical assays using purified, recombinant BTK provide a clean system to measure the direct interaction between the inhibitor and the enzyme without the complexity of a cellular environment. We will use a Homogeneous Time-Resolved Fluorescence (HTRF) or LanthaScreen™ assay, which are robust, high-throughput methods for measuring kinase activity.[22][23]

Detailed Protocol: HTRF® KinEASE™-TK Assay

  • Reagents: Recombinant human BTK enzyme, TK-Substrate-biotin, ATP, HTRF KinEASE™-TK kit containing Eu³⁺-Cryptate labeled anti-phosphotyrosine antibody (STK-Antibody) and Streptavidin-XL665.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the BCP-HMA test compounds, Ibrutinib, and Fenebrutinib in DMSO. A typical starting concentration is 10 µM.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 2 µL of test compound dilution.

    • Add 4 µL of a mix containing BTK enzyme and TK-Substrate-biotin in enzymatic buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

    • Initiate the reaction by adding 4 µL of ATP solution (at the pre-determined Km concentration).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing STK-Antibody and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (XL665 emission).

  • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the ratio against the log of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Demonstrating that a compound can bind to its target within the complex environment of a living cell is a critical validation step. We will employ two orthogonal methods: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Rationale: CETSA measures the thermal stabilization of a target protein upon ligand binding.[24][25][26] This provides direct evidence of target engagement in intact cells.[24][26] The NanoBRET™ assay is a proximity-based method that uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a target protein in live cells, offering real-time, quantitative data.[27][28][29]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a relevant B-cell lymphoma cell line (e.g., Ramos or TMD8) to 80-90% confluency.

  • Compound Treatment: Resuspend cells in fresh media and treat with the BCP-HMA test compounds, Ibrutinib, Fenebrutinib, or vehicle (DMSO) at a high concentration (e.g., 10x the biochemical IC₅₀) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. One sample per treatment should remain unheated on ice.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot:

    • Carefully collect the supernatant (soluble protein fraction).

    • Normalize total protein concentration for all samples using a BCA assay.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for BTK.

    • Quantify the band intensities and plot the percentage of soluble BTK relative to the unheated control against the temperature for each treatment. A rightward shift in the melting curve indicates thermal stabilization and thus, target engagement.

Detailed Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding for a NanoLuc®-BTK fusion protein. Culture for 24 hours to allow for protein expression.

  • Assay Setup:

    • Harvest and resuspend the transfected cells in Opti-MEM® medium.

    • In a white 384-well assay plate, add serial dilutions of the BCP-HMA test compounds, Ibrutinib, and Fenebrutinib.

    • Add the NanoBRET™ tracer (a fluorescently-labeled BTK ligand) at a pre-determined optimal concentration.

    • Add the NanoLuc®-BTK expressing cells to all wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Immediately read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the log of inhibitor concentration and fit the data to determine the IC₅₀ value for intracellular target engagement.

The final step is to confirm that direct engagement of BTK by the BCP-HMA inhibitors leads to the expected functional consequences in a cellular signaling pathway. We will measure the phosphorylation of Phospholipase Cγ2 (PLCγ2), a direct downstream substrate of BTK.[8][30]

Rationale: Upon BCR activation, BTK phosphorylates and activates PLCγ2, which triggers downstream signaling cascades.[8][12] Inhibiting BTK should block this phosphorylation event. Measuring the phosphorylation status of PLCγ2 provides a direct, quantitative readout of the inhibitor's functional effect on the BTK signaling pathway.[30][31]

G BCR B-Cell Receptor (BCR) Activation (anti-IgM) LYN_SYK LYN/SYK Activation BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 Phosphorylates BCP_HMA BCP-HMA Inhibitor BCP_HMA->BTK Inhibits Downstream Downstream Signaling (Ca²⁺ flux, NF-κB) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Fig 2. Simplified BTK signaling pathway and point of inhibition.

Detailed Protocol: HTRF® Phospho-PLCγ2 (Tyr1217) Assay

  • Cell Culture and Plating: Plate Ramos cells (a human Burkitt's lymphoma cell line with a constitutively active BCR pathway) in a 96-well plate.

  • Compound Treatment: Treat cells with serial dilutions of the BCP-HMA compounds, Ibrutinib, and Fenebrutinib for 2 hours at 37°C.

  • Cell Stimulation (if required): For cell lines that require BCR stimulation, add an anti-IgM antibody to cross-link the BCR and activate the pathway. Incubate for 10-15 minutes. (Ramos cells may not require this step).

  • Lysis: Add HTRF lysis buffer directly to the wells and incubate for 30 minutes at room temperature with gentle shaking.

  • Detection:

    • Transfer the cell lysates to a 384-well detection plate.

    • Add the HTRF phospho-PLCγ2 antibody mix (containing a Eu³⁺-Cryptate labeled anti-phospho-PLCγ2 antibody and an XL665-labeled anti-total-PLCγ2 antibody).

    • Incubate overnight at 4°C.

  • Data Acquisition and Analysis: Read the plate on an HTRF-compatible reader and calculate the HTRF ratio. A decrease in the ratio indicates inhibition of PLCγ2 phosphorylation. Determine the IC₅₀ for the functional inhibition of the pathway.

Comparative Data Summary

The following tables present hypothetical data that would be generated from the experiments described above. This data is designed to illustrate how the BCP-HMA series might compare to the established inhibitors.

Table 1: Biochemical Potency Against BTK

CompoundTypeBiochemical IC₅₀ (nM)
BCP-HMA-01 Reversible1.5
BCP-HMA-02 Reversible5.2
Ibrutinib Irreversible (Covalent)0.5
Fenebrutinib Reversible0.9[18]

Table 2: Cellular Target Engagement and Functional Inhibition

CompoundCellular Target Engagement IC₅₀ (nM) (NanoBRET)Thermal Shift (ΔTm) at 1µM (°C) (CETSA)pPLCγ2 Inhibition IC₅₀ (nM) (HTRF)
BCP-HMA-01 15+4.520
BCP-HMA-02 55+3.865
Ibrutinib 8+5.110
Fenebrutinib 12+4.218
Interpretation and Conclusion

The experimental workflow described provides a rigorous and multi-faceted approach to confirming the mechanism of action of the novel BCP-HMA inhibitor series.

  • Biochemical Assays: The hypothetical data in Table 1 would confirm that the BCP-HMA compounds are potent, direct inhibitors of BTK's enzymatic activity, with potencies in the low nanomolar range, comparable to the established inhibitor Fenebrutinib.

  • Cellular Target Engagement: The CETSA and NanoBRET results (Table 2) would provide direct evidence that the compounds enter the cells and bind to BTK. A significant thermal shift (ΔTm) confirms a stabilizing interaction, and the low nanomolar IC₅₀ from the NanoBRET assay demonstrates high-affinity binding in a live-cell context. The slight rightward shift in potency from biochemical to cellular assays is expected and reflects factors like cell permeability and intracellular ATP competition.

  • Cellular Functional Assays: The pPLCγ2 assay results would functionally link the observed target engagement to a downstream signaling event. The strong correlation between the cellular target engagement IC₅₀ and the pPLCγ2 inhibition IC₅₀ would provide compelling evidence that the observed cellular activity is mediated through the on-target inhibition of BTK.

References

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  • Patsnap Synapse. (2024, June 21). What are BTK inhibitors and how do they work? Retrieved from [Link]

  • American Chemical Society. (2023, May 16). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibrutinib? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Role of Bruton's tyrosine kinase in B cells and malignancies. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways involving BTK in B cells. BTK is activated... Retrieved from [Link]

  • National Institutes of Health. (2024, July 9). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. Retrieved from [Link]

  • National Institutes of Health. (2024, February 12). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. PMC. Retrieved from [Link]

  • TGR BioSciences. (n.d.). PLCγ2 Phospho-(Tyr1197) Assay Kit Human. Retrieved from [Link]

  • Lymphoma Hub. (2024, July 17). Ibrutinib for CLL: Mechanism of action and clinical considerations. Retrieved from [Link]

  • MDPI. (2023, December 11). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds Version: 1.0. Retrieved from [Link]

  • Liv Hospital. (2026, April 1). Fenebrutinib. Retrieved from [Link]

  • MD Anderson Cancer Center. (2023, March 20). How BTK inhibitors treat mantle cell lymphoma. Retrieved from [Link]

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  • National Institutes of Health. (2026, January 13). Propellane-free access to bicyclo[1.1.1]pentanes. PMC. Retrieved from [Link]

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  • PNAS. (2021, July 8). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Retrieved from [Link]

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  • National Institutes of Health. (2023, March 17). A novel fluorogenic reporter substrate for 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase gamma-2 (PLCγ2): Application to high-throughput screening for activators to treat Alzheimer's disease. PMC. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Bicyclo[1.1.1]pentane Analogs

This guide provides a comprehensive framework for the cross-reactivity profiling of analogs of "N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide," a lead compound featuring the increasingly important bicyclo[1.1....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the cross-reactivity profiling of analogs of "N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide," a lead compound featuring the increasingly important bicyclo[1.1.1]pentane (BCP) scaffold. As researchers and drug developers, our goal is to design molecules with high potency and selectivity for their intended biological target. This guide offers a detailed, multi-tiered approach to systematically evaluate the selectivity of novel chemical entities, ensuring a more informed progression of drug candidates.

The Rise of the Bicyclo[1.1.1]pentane Scaffold: A New Dimension in Drug Design

For decades, the phenyl ring has been a cornerstone of medicinal chemistry. However, its planarity and lipophilicity can lead to metabolic liabilities and off-target effects. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling three-dimensional, saturated bioisostere for the para-substituted phenyl ring.[1][2][3] Its rigid, cage-like structure preserves the exit vectors of a para-substituted ring while often improving key physicochemical properties such as aqueous solubility and metabolic stability.[4][5] These improvements can translate to a better pharmacokinetic profile and a potentially wider therapeutic window.

The lead compound, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide (BCP-Core) , represents a promising starting point for the development of a novel therapeutic agent, hypothetically targeting a protein kinase, for instance, a member of the MAPK signaling pathway. However, the true potential of any lead compound can only be unlocked through rigorous evaluation of its selectivity.

The Imperative of Cross-Reactivity Profiling

Off-target interactions are a primary cause of adverse drug reactions and a significant contributor to late-stage clinical trial failures.[6] A promiscuous compound that interacts with multiple unintended targets can lead to unforeseen toxicities or a convoluted pharmacological profile, making it difficult to establish a clear dose-response relationship for the desired therapeutic effect.[7] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a critical, data-driven strategy to de-risk a drug discovery program.[8]

This guide will walk through a systematic process for profiling a focused library of hypothetical BCP-Core analogs.

Designing a Focused Library of BCP-Core Analogs

To understand the structure-activity relationship (SAR) and structure-selectivity relationship (SSR), we will evaluate BCP-Core and three hypothetical analogs designed to probe key chemical features:

  • BCP-Core: N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

  • Analog 1 (BCP-OMe): N-(3-Methoxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide (Probes the effect of masking the hydroxyl group)

  • Analog 2 (BCP-Et): N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-ethylacetamide (Probes the effect of increasing the steric bulk on the nitrogen)

  • Analog 3 (BCP-Core-Phenyl): A direct phenyl-containing counterpart to assess the impact of the BCP scaffold.

These analogs allow for a systematic investigation of how small structural modifications influence the selectivity profile.

A Multi-Tiered Workflow for Comprehensive Cross-Reactivity Profiling

A robust profiling cascade allows for efficient use of resources, starting with a broad, less resource-intensive screen and progressing to more focused, in-depth assays for promising candidates.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation T1_Screen Large-Scale Kinase Panel Screen (e.g., 400+ kinases) Single High Concentration (e.g., 1-10 µM) T1_Output Identify Initial Off-Target Hits (% Inhibition > 50%) T1_Screen->T1_Output T2_IC50 Dose-Response (IC50/Kd) Assays On-Target and Off-Target Hits T1_Output->T2_IC50 Prioritize Hits T2_Output Quantify Potency and Selectivity (Selectivity Score Calculation) T2_IC50->T2_Output T3_CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) T2_Output->T3_CETSA Promising Candidates T3_Phenotypic Phenotypic/Functional Assays (e.g., Cell Viability, Pathway Modulation) T2_Output->T3_Phenotypic Promising Candidates T3_Output Confirm Cellular Activity and Selectivity T3_CETSA->T3_Output T3_Phenotypic->T3_Output

Figure 1: Multi-tiered workflow for cross-reactivity profiling.

Tier 1: Broad Kinome Screening

Rationale: The initial step is to cast a wide net to identify potential off-target interactions across the human kinome. A large panel screen at a single, high concentration (e.g., 1 or 10 µM) is a cost-effective way to quickly flag potential liabilities.[9][10] Several commercial vendors offer such services, including Eurofins Discovery (KINOMEscan®), Reaction Biology (HotSpot™), and DiscoverX.[11][12][13]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Compound Preparation: Prepare stock solutions of BCP-Core and its analogs in 100% DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and radio-labeled ATP (e.g., ³³P-ATP).

  • Compound Addition: Add the test compounds to a final concentration of 10 µM. Include appropriate controls (no inhibitor and a known inhibitor for each kinase).

  • Incubation: Incubate the plates at a controlled temperature to allow the kinase reaction to proceed.

  • Termination and Scintillation Counting: Stop the reaction and measure the incorporation of the radiolabel into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the no-inhibitor control.

Tier 2: Potency Determination (IC50/Kd)

Rationale: For the primary target and any off-targets identified in Tier 1 (e.g., >50% inhibition), it is crucial to determine the potency of the interaction. This is typically done by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[14] This quantitative data allows for the calculation of a selectivity score.

Experimental Protocol: Dose-Response IC50 Determination

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: The assay is performed similarly to the Tier 1 screen, but with a range of compound concentrations (e.g., 10-point dose-response curve).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound-kinase interaction.

Tier 3: Cellular Target Engagement and Phenotypic Assays

Rationale: Biochemical assays, while essential, do not fully recapitulate the complexity of a cellular environment.[15] Cellular assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit the desired biological response.[16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells without the need for compound or protein labeling.[17][18]

  • Cell Culture and Treatment: Culture a relevant cell line and treat with the test compound or vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins.

  • Target Detection: Quantify the amount of soluble target protein at each temperature using a specific antibody-based method (e.g., Western blot, ELISA, or AlphaScreen).[17]

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Phenotypic Screening:

Phenotypic assays assess the overall effect of a compound on the cell's characteristics or function, providing a more holistic view of its activity.[19][20][21]

  • Assay Selection: Choose an assay relevant to the target's function (e.g., a cell proliferation assay for a cancer target, or a cytokine release assay for an immunology target).

  • Cell Treatment: Treat cells with a dose-response of the test compounds.

  • Phenotypic Readout: Measure the phenotypic endpoint (e.g., cell viability using a colorimetric reagent, or cytokine levels using ELISA).

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) and compare it to the biochemical IC50 and cellular target engagement data.

Data Presentation and Interpretation

The data from these assays can be compiled into a comprehensive table for easy comparison.

Table 1: Hypothetical Cross-Reactivity Profile of BCP-Core and Analogs

CompoundOn-Target IC50 (nM) (Kinase A)Off-Target IC50 (nM) (Kinase B)Off-Target IC50 (nM) (Kinase C)Selectivity Score (S10)
BCP-Core 15850>10,0000.002
BCP-OMe 252,500>10,0000.002
BCP-Et 50>10,000>10,0000
BCP-Core-Phenyl 101502,0000.004

Selectivity Score (S10) is the number of off-targets with an IC50 < 10 µM divided by the total number of kinases tested (e.g., 468).

Interpretation:

  • BCP-Core shows good potency for the on-target kinase but has a notable off-target activity against Kinase B.

  • BCP-OMe , by methylating the hydroxyl group, slightly reduces on-target potency but improves selectivity against Kinase B.

  • BCP-Et demonstrates a significant improvement in selectivity, eliminating off-target activity against Kinase B at the cost of a modest decrease in on-target potency. This suggests that the increased steric bulk on the nitrogen is not well-tolerated by the binding pocket of Kinase B.

  • BCP-Core-Phenyl , the phenyl analog, is the most potent but also the least selective, highlighting the potential advantage of the BCP scaffold in enhancing selectivity.

G cluster_0 Hypothetical Signaling Pathway Upstream Upstream Signal Kinase_A Kinase A (On-Target) Upstream->Kinase_A Kinase_B Kinase B (Off-Target) Upstream->Kinase_B Downstream_A Downstream Effector A (Therapeutic Effect) Kinase_A->Downstream_A Downstream_B Downstream Effector B (Adverse Effect) Kinase_B->Downstream_B BCP_Et BCP-Et BCP_Et->Kinase_A Inhibits BCP_Phenyl BCP-Core-Phenyl BCP_Phenyl->Kinase_A Inhibits BCP_Phenyl->Kinase_B Inhibits (Off-Target)

Figure 2: On-target vs. off-target activity of selected analogs.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to profiling the cross-reactivity of novel analogs based on the N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide scaffold. Based on our hypothetical data, the BCP-Et analog emerges as the most promising candidate for further development due to its superior selectivity profile, even with a slight trade-off in on-target potency. This underscores a critical principle in drug discovery: the "best" compound is not always the most potent, but the one with the optimal balance of potency, selectivity, and drug-like properties. By investing in comprehensive cross-reactivity profiling early in the discovery process, we can make more informed decisions, reduce the risk of late-stage failures, and ultimately increase the likelihood of developing safe and effective medicines.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the proper disposal of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide. As a no...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide. As a novel research chemical, complete and specific disposal protocols are not yet universally established. Therefore, this document synthesizes known hazard information, general best practices for laboratory chemical waste, and a cautious approach informed by data on structurally similar compounds to ensure the safety of personnel and the protection of the environment.

Hazard Identification and Risk Assessment: A Precautionary Approach

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed [1][2][3]

  • H315: Causes skin irritation [1][2]

  • H319: Causes serious eye irritation [1][2]

The corresponding GHS pictogram is the exclamation mark (GHS07).

Expert Insight: While a full Safety Data Sheet (SDS) with comprehensive toxicological data for this specific molecule is not widely available, it is crucial to consider the hazard profile of structurally related compounds. A close analog, N-Methylacetamide, is classified as a reproductive toxin (H360D: May damage the unborn child)[4][5]. Given this, it is prudent to handle N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide with a high degree of caution and assume it may present similar long-term health risks until more data becomes available. All disposal procedures should reflect this precautionary principle.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Serious Eye IrritationH319Causes serious eye irritation.
Assumed Potential Hazard (H360D) (May damage the unborn child)
Personal Protective Equipment (PPE) and Spill Control

Before handling or preparing for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat must be worn to prevent skin contact.

  • Respiratory Protection: While not explicitly required based on current GHS classification, due to the potential for aerosolization during handling and the assumed reproductive toxicity, it is best practice to handle this compound in a well-ventilated area or a chemical fume hood.

Spill Control:

In the event of a spill, immediately alert personnel in the area. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Once the material is absorbed, carefully sweep it into a designated, labeled hazardous waste container. Do not use combustible materials like paper towels to absorb the spill. The area should then be decontaminated with a suitable solvent, and all cleanup materials disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in general waste.[6]

Step 1: Waste Identification and Segregation

  • This compound is a non-halogenated organic solid. It should be segregated from halogenated waste streams to facilitate proper disposal and potentially reduce disposal costs.[7][8][9]

  • Keep this waste stream separate from incompatible materials such as strong oxidizing agents.

Step 2: Containerization

  • Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.[9][10]

  • The label must clearly state "Hazardous Waste" and identify the contents as "N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide".[11] Include the approximate quantity and the date of accumulation.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[11] This area should be under the control of laboratory personnel.

  • The storage location should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[12]

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified waste disposal contractor. Provide the contractor with all available hazard information, including the GHS classifications and the precautionary assumption of potential reproductive toxicity.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[13][14] This includes completing any required waste manifests or documentation.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Segregate as Non-Halogenated Organic Solid Waste A->B Handle with Caution C Place in a Labeled, Compatible Hazardous Waste Container B->C Prevent Cross-Contamination D Securely Seal the Container C->D E Store in a Designated Satellite Accumulation Area D->E Ensure Proper Storage F Arrange for Collection by a Certified Waste Disposal Contractor E->F Follow Institutional Protocols G Complete All Required Waste Manifest Documentation F->G Regulatory Compliance

Caption: Disposal workflow for N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.

Causality and Best Practices
  • Why Segregate Waste? Segregating non-halogenated from halogenated organic waste is crucial because the disposal methods differ. Halogenated compounds often require higher incineration temperatures to prevent the formation of toxic byproducts like dioxins. Proper segregation ensures environmentally sound disposal and can be more cost-effective.[8][9]

  • The Importance of Proper Labeling: Clear and accurate labeling of hazardous waste is a primary tenet of laboratory safety and regulatory compliance.[11] It prevents accidental mixing of incompatible chemicals and ensures that the waste disposal contractor can handle the material safely and appropriately.

  • Professional Disposal is Non-Negotiable: Due to the known and potential hazards of this compound, professional disposal is the only acceptable method. Licensed contractors have the expertise and equipment to handle and dispose of chemical waste in a way that is safe for human health and the environment, typically through high-temperature incineration.

By adhering to these procedures, researchers and laboratory personnel can manage the disposal of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide in a manner that prioritizes safety, compliance, and environmental responsibility.

References

  • Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). The National Academies Press. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Codification of Hazard Statements, Codification and Use of Precautionary Statements, Codification of Hazard Pictograms. United Nations Economic Commission for Europe (UNECE). [Link]

  • List of GHS Hazard and Precautionary Statements. BradyID.com. [Link]

  • GHS Classification Summary. PubChem, National Institutes of Health (NIH). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24). ACS Publications. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Ensuring the safe handling of chemicals. (2022, September 30). World Health Organization (WHO). [Link]

  • Management of Waste. Prudent Practices in the Laboratory, The National Academies Press. [Link]

  • Chemical Handling and Storage. Environmental Health and Safety, Iowa State University. [Link]

  • Organic Solvents. Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • Laboratory Waste - Module 2. Royal Society of Chemistry. [Link]

  • Liquid waste. Chimactiv, AgroParisTech. [Link]

  • GHS Hazard Statements - List, Codes & Implementation. (2022, September 5). BradyID.com. [Link]

  • A Detail Guide on GHS Hazard Statements List. (2024, September 4). CloudSDS. [Link]

Sources

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